Phenthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUDJHXFNRLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042280 | |
| Record name | Phenthoate | |
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Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |
| Record name | Phenthoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
70-80 °C at 2-5X10-5 mm Hg | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165-170 °C | |
| Record name | PHENTHOATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |
| Record name | PHENTHOATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.226 @ 20 °C/4 °C | |
| Record name | PHENTHOATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |
| Record name | Phenthoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PHENTHOATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, CRYSTALLINE SOLID | |
CAS No. |
2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |
| Record name | Phenthoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenthoate [BSI:ISO] | |
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| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |
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| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |
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| Record name | d-Papthion | |
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| Record name | Phenthoate | |
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| Record name | Phenthoate | |
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| Record name | PHENTHOATE | |
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| Record name | PHENTHOATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
17 TO 18 °C | |
| Record name | PHENTHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway and Impurities of Phenthoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Phenthoate, a widely used organothiophosphate insecticide. It details the core synthesis pathway, identifies critical process-related impurities, and discusses their mechanisms of formation. Furthermore, this guide outlines detailed experimental protocols for both the synthesis and the analytical characterization of this compound and its impurities, adhering to stringent quality control principles.
Core Synthesis Pathway of this compound
This compound, chemically known as S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate, is synthesized through a nucleophilic substitution reaction. The primary industrial synthesis route involves the reaction of a salt of O,O-dimethyldithiophosphoric acid with an activated derivative of ethyl phenylacetate, typically ethyl α-bromophenylacetate.
The synthesis can be conceptually broken down into two main stages:
-
Formation of the Nucleophile: Preparation of the ammonium or alkali metal salt of O,O-dimethyldithiophosphoric acid.
-
Alkylation Reaction: The nucleophilic attack of the dithiophosphate salt on ethyl α-bromophenylacetate to form the final this compound molecule.
dot
Caption: Core synthesis pathway of this compound.
Impurities in this compound Synthesis
During the synthesis and storage of this compound, several impurities can be formed. The presence of these impurities is a significant concern as they can substantially increase the toxicity of the technical-grade product.[1]
Key Process-Related Impurities
The most significant impurities found in technical-grade this compound are:
-
O,S,S-trimethyl phosphorodithioate *
-
O,O,S-trimethyl phosphorothioate *
These impurities have been shown to be potent inhibitors of acetylcholinesterase and can potentiate the acute toxicity of this compound.[1]
Formation Pathways of Key Impurities
The formation of these impurities can occur through several mechanisms, including side reactions during synthesis and degradation of the final product.
2.2.1. S-Methylation Pathway
The presence of excess methylating agents or reaction conditions that promote methylation of the sulfur atoms can lead to the formation of O,S,S-trimethyl phosphorodithioate. This can occur via the S-methylation of the intermediate O,O-dimethyldithiophosphoric acid.[2]
2.2.2. Thiono-Thiolo Rearrangement (Pishchimuka Reaction)
Organothiophosphates containing a P=S (thiono) bond can undergo thermal or catalytically induced isomerization to the corresponding P=O (thiolo) isomer. This rearrangement, known as the Pishchimuka reaction, can lead to the formation of O,O,S-trimethyl phosphorothioate from related O,O-dimethyl thiophosphate precursors or through rearrangement of this compound itself under certain conditions. This rearrangement is a known phenomenon in organothiophosphate chemistry.
dot
Caption: Formation pathways of key impurities in this compound.
Quantitative Data on Impurity and Toxicity
The presence of impurities has a marked effect on the acute toxicity of technical this compound. The following table summarizes the impact of purity on the oral LD₅₀ in rats.
| Purity of this compound (%) | Acute Oral LD₅₀ in Rats (mg/kg body weight) |
| 98.5 | 4,728 |
| 90.5 | 242 |
| 78.7 | 118 |
| 61.2 | 77.7 |
Source: Data compiled from pesticide residue evaluations.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous Methanol (CH₃OH)
-
Ammonia (gas) or Ammonium Hydroxide (NH₄OH)
-
Ethyl α-bromophenylacetate (C₁₀H₁₁BrO₂)
-
Toluene (or other suitable inert solvent)
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of O,O-Dimethyldithiophosphoric Acid: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, a suspension of phosphorus pentasulfide in toluene is prepared. Anhydrous methanol is added dropwise while maintaining the temperature between 60-70°C. The reaction is typically stirred for 2-3 hours at this temperature.
-
Formation of the Ammonium Salt: The reaction mixture is cooled, and ammonia gas is bubbled through the solution, or ammonium hydroxide is added to precipitate the ammonium salt of O,O-dimethyldithiophosphoric acid. The salt is then filtered and dried.
-
Alkylation Reaction: The dried ammonium salt is suspended in a suitable solvent like acetonitrile or acetone. Ethyl α-bromophenylacetate is added dropwise to the suspension at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Analysis of this compound and Impurities
The identification and quantification of this compound and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.
4.2.1. HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure: A standard solution of this compound and samples of the technical material are injected into the HPLC system. The retention times of the impurities are compared with those of known impurity standards. Quantification is performed by comparing the peak areas of the impurities with the peak area of a known concentration of the this compound standard.
4.2.2. GC-MS Method for Identification and Quantification
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A suitable temperature gradient to separate this compound from its impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analytes.
-
Procedure: Samples are injected into the GC-MS system. The identification of this compound and its impurities is based on their retention times and mass spectra. Quantification can be achieved using an internal standard method.
dot
Caption: General experimental workflow for this compound synthesis and analysis.
Conclusion
The synthesis of this compound is a well-established process, yet it requires careful control to minimize the formation of toxic impurities. A thorough understanding of the synthesis pathway and the mechanisms of impurity formation is crucial for producing a safe and effective product. The implementation of robust analytical methods, such as HPLC and GC-MS, is essential for the quality control of technical-grade this compound, ensuring compliance with regulatory standards and safeguarding human and environmental health. For regulatory submissions, a comprehensive 5-batch analysis under Good Laboratory Practice (GLP) is typically required to fully characterize the impurity profile of the manufactured active ingredient.
References
An In-depth Technical Guide to the Industrial Synthesis of Phenthoate from Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial synthesis of Phenthoate, an organothiophosphate insecticide, commencing from the precursor ethyl mandelate. This document outlines the core chemical transformations, detailed experimental protocols, and critical process parameters. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis pathway.
Introduction
This compound, chemically known as ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate, is a non-systemic insecticide and acaricide with both contact and stomach action.[1][2] It functions as an acetylcholinesterase (AChE) inhibitor.[1][3] The technical grade product is typically a reddish-yellow liquid, while the pure compound is a colorless crystalline solid.[2][3] The industrial synthesis of this compound from ethyl mandelate is a two-step process involving an initial chlorination followed by a substitution reaction with a phosphorodithioate salt.
Chemical Synthesis Pathway
The synthesis of this compound from ethyl mandelate proceeds through two primary chemical transformations:
-
Chlorination of Ethyl Mandelate: The hydroxyl group of ethyl mandelate is replaced by a chlorine atom to form the key intermediate, ethyl 2-chloro-2-phenylacetate. This reaction is typically achieved using a chlorinating agent such as thionyl chloride.
-
Phosphorodithioation: The chlorinated intermediate, ethyl 2-chloro-2-phenylacetate, is then reacted with an O,O-dimethyl phosphorodithioate salt, such as sodium O,O-dimethyl dithiophosphate, to yield this compound. This step forms the phosphorodithioate ester linkage.[1][4]
The overall reaction scheme is depicted below:
Figure 1: Chemical synthesis pathway of this compound from Ethyl Mandelate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-2-phenylacetate
Objective: To synthesize the intermediate ethyl 2-chloro-2-phenylacetate from ethyl mandelate.
Reactants:
-
Ethyl mandelate
-
Thionyl chloride
Procedure:
-
In a suitable reactor, 0.80 moles of ethyl mandelate are mixed with 0.82 moles of thionyl chloride.
-
The resulting solution is allowed to stand at room temperature for 16 hours.
-
Following the incubation period, the reaction mixture is heated on a water bath for 30 minutes.
-
The mixture is then carefully poured into ice-water.
-
The product, ethyl 2-chloro-2-phenylacetate, is extracted several times with ether.
-
The combined ether extracts are isolated and purified by distillation. The fraction boiling at 98°C/1.5 mm Hg is collected.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 81-85% | PrepChem.com |
Step 2: Synthesis of this compound
Objective: To synthesize this compound by reacting ethyl 2-chloro-2-phenylacetate with O,O-dimethyl sodium dithiophosphate.
Reactants:
-
Ethyl 2-chloro-2-phenylacetate (or ethyl α-bromophenylacetate)
-
O,O-dimethyl sodium dithiophosphate aqueous solution
-
Toluene
-
Phase transfer catalyst
Procedure:
-
An aqueous solution of 160 moles of O,O-dimethyl sodium dithiophosphate (pre-treated with Na2CO3) is charged into a reactor.
-
30 L of toluene is added to the reactor.
-
The mixture is heated to a temperature of 40 to 45°C.
-
A phase transfer catalyst is introduced into the mixture.
-
100 moles of ethyl α-bromophenylacetate (a similar substrate to the chloro-analogue) is added dropwise over a period of 0.5 to 1 hour.[4]
-
After the addition is complete, the reaction mixture is incubated at 65°C for 4 hours.[4]
-
The resulting crude this compound is subjected to alkaline washing, neutralization, and water washing.
-
The solvent is removed to yield a red-yellow oily crude product.
Quantitative Data:
| Parameter | Value | Reference |
| Crude Product Content | 92% | ECHEMI |
| Yield | 88% | ECHEMI |
Industrial Purification
The crude this compound obtained from the synthesis has a purity of approximately 92%.[4] For many applications, a higher purity is required. Industrial purification can be achieved through several methods, including:
-
Recrystallization: The crude product can be dissolved in a suitable solvent mixture, such as n-hexane/isopropanol, followed by recrystallization to obtain a product with a purity of ≥96%.[5]
-
Simulated Moving Bed (SMB) Chromatography: For the separation of stereoisomers and to achieve very high purity (e.g., 98.0% S-phenthoate and 98.2% R-phenthoate), industrial-scale SMB chromatography can be employed.[5] The crude this compound is dissolved in a mobile phase (e.g., n-hexane and isopropanol) and passed through the SMB system.[5]
The general workflow for the synthesis and purification is illustrated below:
Figure 2: General experimental workflow for the synthesis and purification of this compound.
Safety and Handling
The industrial synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
Key Hazards:
-
Thionyl Chloride: Corrosive and toxic. Reacts violently with water.
-
Organophosphates (this compound and intermediates): Toxic and can be absorbed through the skin. They are cholinesterase inhibitors.
-
Solvents (Toluene, Ether, Hexane): Flammable and can be harmful if inhaled or absorbed through the skin.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] In industrial settings, full protective clothing and respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the buildup of harmful vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where these chemicals are handled.[6]
-
Storage: Store chemicals in tightly sealed, original containers in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong acids and bases.[6][7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The industrial synthesis of this compound from ethyl mandelate is a well-established process that relies on two key chemical transformations. By carefully controlling the reaction conditions and implementing robust purification techniques, high-purity this compound can be produced efficiently. The process, however, involves hazardous materials, and strict adherence to safety and handling protocols is paramount to ensure the safety of personnel and minimize environmental impact. This guide provides a foundational understanding of the synthesis process for researchers and professionals in the field.
References
- 1. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 2. coromandel.biz [coromandel.biz]
- 3. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CN106632463A - Preparation method and use of this compound stereoisomer - Google Patents [patents.google.com]
- 6. simonisbv.nl [simonisbv.nl]
- 7. tlongagro.com [tlongagro.com]
A Technical Guide to the Chirality and Enantiomeric Properties of Phenthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenthoate, a widely utilized organophosphate insecticide, possesses a chiral center, leading to the existence of two enantiomers with distinct stereochemistry. This technical guide provides an in-depth exploration of the chirality of this compound and its implications for biological activity, environmental fate, and analytical determination. While it is established that the enantiomers of this compound exhibit differential insecticidal efficacy and toxicity, a comprehensive repository of comparative quantitative toxicity data (LC50/LD50) for individual enantiomers remains largely undocumented in publicly accessible literature. This guide summarizes the available quantitative data, details experimental protocols for enantioselective analysis, and provides visualizations of the relevant biochemical pathways and experimental workflows to support further research and development in this area.
Introduction
This compound, with the IUPAC name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide that exerts its effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1] The molecule contains a single chiral center at the α-carbon of the ethyl benzeneacetate moiety, resulting in the existence of two enantiomers: (R)-phenthoate and (S)-phenthoate.[1] Although commercially available as a racemic mixture, research indicates that the biological and environmental properties of these enantiomers are not identical.[2][3] Understanding the specific activities of each enantiomer is crucial for optimizing pesticide efficacy, minimizing non-target toxicity, and conducting accurate environmental risk assessments.
Enantiomeric Properties and Biological Activity
The differential interaction of this compound enantiomers with the active site of acetylcholinesterase is the primary driver of their varying biological activities. The enzyme's chiral environment leads to a stereoselective binding affinity, resulting in one enantiomer being a more potent inhibitor than the other.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, functions by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase. This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the target organism.
Enantioselective Bioactivity
Studies have demonstrated a significant enantioselectivity in the neurotoxicity of this compound. The (R)-enantiomer has been shown to have a substantially higher affinity for acetylcholinesterase compared to the (S)-enantiomer.[4] This is reflected in their differing binding affinity constants (K). While specific insecticidal activity data for individual enantiomers is sparse, it is generally reported that the (+)-phenthoate enantiomer exhibits greater insecticidal potency.[1]
Quantitative Data
The following tables summarize the available quantitative data on the enantiomeric properties and toxicity of this compound. It is important to note the limited availability of enantiomer-specific toxicity data (LC50/LD50 values).
Table 1: Enantioselective Binding Affinity to Acetylcholinesterase (AChE)
| Enantiomer | Binding Affinity Constant (K) (M⁻¹) | Reference |
| (R)-Phenthoate | 1.486 × 10⁵ | [4] |
| (S)-Phenthoate | 4.503 × 10⁴ | [4] |
Table 2: Acute Toxicity of Racemic this compound
| Organism | Exposure Route | Toxicity Value | Vehicle | Reference |
| Rat | Oral | LD50: 116 mg/kg | Groundnut Oil | [5] |
| Labeo rohita (freshwater fish) | Water | 96-hour LC50: 2.1 mg/L | - | [6] |
Note: The literature extensively documents the toxicity of racemic this compound. However, a significant data gap exists for the comparative acute toxicity (LC50/LD50) of the individual (R)- and (S)- or (+)- and (-)-enantiomers of this compound against various target and non-target organisms.
Experimental Protocols
Enantioselective Analysis by RP-HPLC-MS/MS
This protocol describes a method for the separation and detection of this compound enantiomers in plant-origin matrices.[3]
Instrumentation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Chiral Column: OJ-RH
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
Sample Preparation (Plant Matrices):
-
Extraction: Homogenize the sample and extract with acetonitrile.
-
Cleanup: Use graphitized carbon black as a sorbent for cleanup.
-
Analysis: Inject the final extract into the RP-HPLC-MS/MS system.
Chiral Resolution by Simulated Moving Bed (SMB) Chromatography
This protocol outlines a method for the industrial-scale separation of this compound enantiomers.[7]
System:
-
Simulated Moving Bed (SMB) chromatography system.
Chromatographic Conditions:
-
Stationary Phase (Filler): Cellulose 3,5-dimethylphenylcarbamate
-
Mobile Phase: n-hexane:isopropanol (5:1, v/v)
-
Temperature: 15°C
Procedure:
-
Dissolve racemic this compound in the mobile phase.
-
Introduce the sample into the SMB system.
-
Collect the extract (rich in one enantiomer) and raffinate (rich in the other enantiomer) streams.
-
Perform low-temperature desolventizing and recrystallization to obtain the purified S- and R-phenthoate enantiomers.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase (AChE) inhibition by this compound enantiomers.
Experimental Workflow: Enantioselective Analysis
Caption: Workflow for the enantioselective analysis of this compound.
Synthesis and Resolution
The industrial synthesis of this compound typically results in a racemic mixture.[1] The process involves the reaction of an α-haloester with a dialkyl phosphorodithioate. Asymmetric synthesis of this compound to produce a single enantiomer is not a widely reported standard industrial practice. However, the resolution of the racemic mixture can be achieved through chiral chromatography, as detailed in the experimental protocols section, to isolate the individual enantiomers for research and specialized applications.[7]
Conclusion
This compound's chirality is a critical factor influencing its biological activity and environmental behavior. The demonstrated enantioselectivity in its primary mechanism of action—acetylcholinesterase inhibition—underscores the need for an enantiomer-specific approach to its study and regulation. While robust methods for the analytical separation of this compound enantiomers exist, a significant knowledge gap persists regarding their comparative toxicology. Future research should prioritize the determination of enantiomer-specific toxicity data (LC50/LD50) for a comprehensive range of organisms. This will enable more accurate risk assessments and potentially lead to the development of more effective and environmentally benign pesticide formulations. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working to advance our understanding of the stereochemical aspects of pesticide science.
References
- 1. Enantiomer-specific measurements of current-use pesticides in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
Unraveling the Potency of (+)-Phenthoate: A Technical Guide to its Enantioselective Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate, a non-systemic organophosphate insecticide, has been utilized for the control of a broad spectrum of insect pests.[1] As a chiral compound, this compound exists as two enantiomers, (+)-phenthoate and (-)-phenthoate. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This technical guide provides an in-depth analysis of the insecticidal potency of the (+)-phenthoate enantiomer, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. It is generally recognized that the (+)-phenthoate enantiomer possesses greater insecticidal potency.[1]
Core Concept: Enantioselectivity in Insecticidal Action
The differential insecticidal activity between the enantiomers of this compound arises from the stereospecific nature of the biological target, primarily the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the central nervous system of insects, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
The active site of AChE is a chiral environment. Consequently, the two enantiomers of this compound can interact with the enzyme's active site with different affinities and inhibitory efficiencies. The (+)-enantiomer, due to its specific three-dimensional conformation, is believed to have a more complementary fit to the AChE active site, leading to a more potent inhibitory effect compared to the (-)-enantiomer.
Signaling Pathway of this compound in Insects
The primary signaling pathway disrupted by this compound in insects is the cholinergic signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of acetylcholinesterase inhibition by (+)-phenthoate.
Quantitative Data on Insecticidal Potency
The following table summarizes the available quantitative data for racemic this compound against the housefly, Musca domestica.
| Insect Species | Enantiomeric Form | Bioassay Method | LD50 | Citation |
| Musca domestica (Male) | Racemic | Topical Application | 2.151 µ g/fly | [2] |
| Musca domestica (Female) | Racemic | Topical Application | 1.849 µ g/fly | [2] |
Experimental Protocols
A standardized method for assessing the insecticidal potency of this compound enantiomers is the topical application bioassay. This method allows for the precise delivery of a known dose of the insecticide to individual insects.
Topical Application Bioassay for Musca domestica
This protocol is adapted from established methods for insecticide toxicity testing in houseflies.
1. Insect Rearing:
-
Maintain a susceptible laboratory strain of Musca domestica.
-
Rear larvae on a standard diet (e.g., a mixture of wheat bran, yeast, and water) at 25-27°C and 60-70% relative humidity.
-
Provide adult flies with a diet of powdered milk and sugar, and a water source.
-
Use 2-3 day old adult female flies for the bioassay, as they often exhibit a more consistent response.
2. Preparation of Dosing Solutions:
-
Prepare stock solutions of (+)-phenthoate, (-)-phenthoate, and racemic this compound in a high-purity volatile solvent such as acetone.
-
Perform serial dilutions of the stock solutions to create a range of at least five concentrations that are expected to result in mortalities between 10% and 90%.
3. Dosing Procedure:
-
Anesthetize the adult houseflies lightly using carbon dioxide or by chilling them.
-
Use a calibrated micro-applicator to deliver a precise volume (typically 0.5 to 1 µL) of the dosing solution to the dorsal thorax of each fly.
-
Treat a control group of flies with the solvent only.
-
Treat at least three replicates of 15-25 flies for each concentration and the control.
4. Post-Treatment Observation:
-
Place the treated flies in clean holding containers with access to food and water.
-
Maintain the flies under the same environmental conditions as rearing.
-
Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move or show coordinated movement upon gentle prodding are considered dead.
5. Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals for each enantiomer and the racemic mixture.
Experimental Workflow
The following diagram outlines the key steps in a typical topical application bioassay.
Caption: Workflow for a topical application bioassay.
Conclusion and Future Directions
The available evidence strongly indicates that the insecticidal activity of this compound is enantioselective, with the (+)-enantiomer being the more potent form. This is attributed to a more favorable interaction with the active site of the target enzyme, acetylcholinesterase. While quantitative data for the racemic mixture is available for some insect species, there is a clear need for further research to determine the specific LD50 or LC50 values of the individual (+)- and (-)-phenthoate enantiomers against a wider range of economically important insect pests. Such data would not only provide a more precise understanding of the structure-activity relationship but could also inform the development of more effective and potentially more environmentally benign insect control agents by utilizing the more active enantiomer. Future research should also focus on in-vitro studies to determine the IC50 values of the individual enantiomers against AChE from various insect species to further elucidate the molecular basis of their differential toxicity.
References
Phenthoate: A Technical Overview of its Chemical Properties and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organophosphate insecticide Phenthoate, with a focus on its chemical characteristics, mechanism of action, and toxicological data. The information is presented to be a valuable resource for professionals in research and development.
Core Chemical Identifiers
This compound is an organothiophosphate insecticide and acaricide. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citation |
| Chemical Formula | C12H17O4PS2 | [1][2] |
| Molecular Weight | 320.36 g/mol | [2] |
| CAS Number | 2597-03-7 | [2] |
| Appearance | Yellowish to Reddish Liquid | [1] |
| Solubility in Water | 11 mg/L at 25°C | [1] |
Mechanism of Action: Cholinesterase Inhibition
The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[3][4] This uncontrolled nerve firing results in the toxic effects observed in insects and other organisms.
Toxicological Data
The toxicity of this compound has been evaluated in various animal models. The following tables summarize key acute toxicity data.
Table 1: Acute Oral and Dermal Toxicity in Rats
| Metric | Value | Purity of Technical Sample | Citation |
| Oral LD50 | >2000 mg/kg | 92% min | [1] |
| Oral LD50 | 4728 mg/kg | 98.5% | [2] |
| Oral LD50 | 242 mg/kg | 90.5% | [2] |
| Oral LD50 | 118 mg/kg | 78.7% | [2] |
| Oral LD50 | 77.7 mg/kg | 61.2% | [2] |
| Oral LD50 | 116 mg/kg | Not specified | [5] |
| Dermal LD50 | >2000 mg/kg | 92% min | [1] |
| Inhalation LC50 (4h) | >4.27 mg/L air | 92% min | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the test subjects.
Table 2: Ecotoxicity Data
| Organism | Metric | Value | Citation |
| Pheasants | Acute Oral LD50 | 218 mg/kg | [1] |
| Quail | Acute Oral LD50 | 300 mg/kg | [1] |
| Carp | TLm (48h) | 2.5 ppm | [1] |
| Goldfish | TLm (48h) | 2.4 ppm | [1] |
| Bees | LD50 | 0.306 µ g/bee | [1] |
| Labeo rohita (freshwater fish) | LC50 (24h) | 3.0 mg/L | [6] |
| Labeo rohita (freshwater fish) | LC50 (48h) | 2.6 mg/L | [6] |
| Labeo rohita (freshwater fish) | LC50 (72h) | 2.3 mg/L | [6] |
| Labeo rohita (freshwater fish) | LC50 (96h) | 2.1 mg/L | [6] |
TLm (Median Tolerance Limit) is the concentration of a toxic substance that produces death in 50% of the test organisms in a given time.
Experimental Protocols Overview
The data presented in the tables are derived from standardized toxicological studies. While detailed, step-by-step protocols are specific to the conducting laboratory, the general methodologies are outlined below.
-
Acute Oral and Dermal Toxicity Studies: These experiments typically involve the administration of varying doses of this compound to animal models, most commonly rats. For oral toxicity, the compound is administered via gavage, often in a vehicle like groundnut oil.[5] Dermal toxicity involves applying the substance to the skin. The animals are then observed over a set period (e.g., 14 days) for signs of toxicity and mortality, from which the LD50 value is calculated.
-
Ecotoxicity Studies: For aquatic organisms like fish, acute toxicity is often determined through static or semi-static bioassays.[6] Fish are exposed to a range of concentrations of this compound in water for a specified duration (e.g., 96 hours).[6] Mortality is recorded at regular intervals to determine the LC50. For avian species, the methodology is similar to oral toxicity studies in mammals.
Logical Workflow for Toxicity Assessment
The assessment of a chemical's toxicity, such as this compound, follows a structured workflow to determine its potential hazard. This process begins with understanding the chemical's properties and moves towards in vivo testing.
References
- 1. coromandel.biz [coromandel.biz]
- 2. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 3. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound toxicity: cumulative effects in rats [hero.epa.gov]
- 6. fisheriesjournal.com [fisheriesjournal.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Phenthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of technical grade phenthoate, an organophosphate insecticide. The information is presented to support research, development, and safety assessments. All quantitative data are summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are described.
Physical Properties of Technical Grade this compound
The physical characteristics of a substance are fundamental to understanding its behavior, environmental fate, and the appropriate methods for handling and formulation. The key physical properties of technical grade this compound are summarized in the table below.
| Property | Value | Conditions |
| Appearance | Yellowish to reddish liquid; colorless crystalline solid (pure) | Technical Grade; Pure |
| Odor | Pungent, garlic-like, aromatic | - |
| Melting Point | 17.5 ± 0.5 °C | - |
| Boiling Point | Decomposes at normal pressure before boiling; 100 °C | 1.80 Pa |
| Vapor Pressure | 5.3 mPa | 40 °C |
| 4 x 10⁻⁵ torr | 40 °C | |
| Density | 1.226 g/cm³ | 20 °C |
| Solubility in Water | 11 mg/L | 25 °C |
| ~200 mg/L (technical grade) | 20 °C | |
| Solubility in Organic Solvents | Readily miscible with most organic solvents including methanol, ethanol, acetone, xylene, benzene, and chloroform.[1] | - |
| n-Hexane: 120 g/L | 20 °C | |
| Kerosene: 340 g/L | 25 °C | |
| Octanol-Water Partition Coefficient (log Kow) | 3.69 | - |
| Flash Point | ~165 °C | Cleveland open-cup |
| Refractive Index | ~1.552 | 20 °C |
Chemical Properties of Technical Grade this compound
The chemical properties of this compound dictate its reactivity, stability, and degradation pathways. These are critical for assessing its environmental persistence and toxicological profile.
| Property | Description | Conditions |
| Molecular Formula | C₁₂H₁₇O₄PS₂ | - |
| Molecular Weight | 320.4 g/mol | - |
| Stability | Active ingredient content decreases by 1-2% after one year of storage at room temperature in original sealed containers.[2] | Room Temperature |
| Active ingredient content decreases by 1-4% after one month at 50°C.[2] | 50 °C | |
| Hydrolysis | Fairly stable in acidic to neutral aqueous solutions (pH 3.9-7.8).[2][3][4] | pH 3.9-7.8 |
| At pH 9.7, degradation is approximately 25% after 20 days.[2][4] | pH 9.7, 20 days | |
| The half-life is about 12 days at pH 8.0.[2][4] | pH 8.0 | |
| Degradation | In soil, this compound is rapidly degraded by heat-labile soil enzymes to this compound acid.[2][5] This is followed by extensive microbiological degradation to CO₂ under aerobic conditions.[2] | Soil |
| Photochemical conversion of the P=S group to P=O can occur under sunlight.[4] | Sunlight |
Key Experimental Methodologies
The determination of the physicochemical properties of pesticides like this compound is governed by standardized protocols to ensure data consistency and reliability. The following are summaries of the principles behind the methods used to determine the key properties listed above, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Melting Point / Melting Range (OECD 102)
This guideline describes several methods for determining the melting point of a substance.[1][6][7]
-
Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature at which the phase transition from solid to liquid occurs is observed.
-
Common Apparatus:
-
Capillary Method: The substance is packed into a capillary tube and heated in a liquid bath or a metal block.[6] The temperatures at the beginning and end of melting are recorded.
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): The sample and a reference material are subjected to the same temperature program. A difference in temperature between the sample and reference is recorded as the sample undergoes the endothermic melting process.[1][6] This method provides a precise measurement of the melting temperature and the enthalpy of fusion.
-
Vapor Pressure (OECD 104)
This guideline outlines various methods suitable for different vapor pressure ranges.[8][9][10][11]
-
Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
-
Common Methods:
-
Dynamic Method (Cottrell's Method): The boiling temperature of the substance is measured at various specified pressures.
-
Static Method: The vapor pressure is measured at a thermal equilibrium in a closed system with a pressure measuring device.
-
Gas Saturation Method: A stream of inert gas is passed through or over the sample at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from this.
-
Water Solubility (OECD 105)
This guideline provides two primary methods for determining the water solubility of chemical substances.[12][13][14][15][16]
-
Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
-
Methods:
-
Flask Method: Suitable for substances with solubilities above 10⁻² g/L. The substance is dissolved in water at a specific temperature with agitation until equilibrium is reached. The concentration of the substance in the aqueous solution is then analyzed after separation of undissolved particles.
-
Column Elution Method: Recommended for substances with low solubility (< 10⁻² g/L). A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate to achieve saturation. The concentration of the substance in the eluate is measured.
-
Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)
The Kow is a measure of a chemical's lipophilicity and is a critical parameter for predicting environmental fate and bioaccumulation.[17]
-
Principle: The Kow is the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.
-
Methods:
-
Shake-Flask Method (OECD 107): A solution of the substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined.[17][18] This method is suitable for log Kow values between -2 and 5.[18]
-
HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Kow. The column is calibrated with reference substances of known log Kow values. This method is rapid and suitable for log Kow values in the range of 0 to 6.[17][18][19]
-
Slow-Stirring Method (OECD 123): This method is particularly suited for highly hydrophobic substances (log Kow > 5).[20] It minimizes the formation of micro-droplets, which can interfere with accurate measurements in the shake-flask method, by gently stirring the two phases until equilibrium is achieved.[17]
-
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic degradation of a chemical by hydrolysis in aqueous solutions at different pH values.[2][3][4][21][22]
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9). These solutions are maintained at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and, if possible, major hydrolysis products.
-
Procedure:
-
A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.
-
If significant hydrolysis is observed, a main study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.
-
The degradation is typically assumed to follow pseudo-first-order kinetics, allowing for the calculation of rate constants (k) and half-lives (t₁/₂) at each pH.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for a key chemical property assessment.
Caption: Chemical structure of this compound highlighting key functional groups and reactive sites.
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 5. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. books.google.cn [books.google.cn]
- 9. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 19. oecd.org [oecd.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 22. oecd.org [oecd.org]
Phenthoate Solubility: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of Phenthoate in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental protocols, and logical workflows to support laboratory work.
Quantitative Solubility Data
The solubility of this compound, an organothiophosphate insecticide, varies significantly depending on the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water and organic solvents.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (mg/L) | Source |
| 20 | 200 (Technical Grade) | [1][2] |
| 24 | 10 (Pure Compound) | [1] |
| 24 | 11 | [3][4][5] |
| 25 | 11 | [6][7] |
| 25 | 10 | [8] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Source |
| n-Hexane | 20 | 120 g/L | [1][2] |
| n-Hexane | 25 | 116 g/L | [6] |
| Kerosene | 25 | 340 g/L | [6] |
| Ligroin | 20 | 17% | [1] |
| Diethylene Glycol | 20 | >20% | [1] |
| Petroleum Solvent | Not Specified | >100 g/L | [1] |
| Petroleum Spirit | 20 | 100-170 g/L | [2] |
| 1,2-Dimethoxyethane | 20 | >200 g/L (Pure) | [2] |
| Chloroform | Not Specified | Slightly Soluble | [9] |
| DMSO | Not Specified | Sparingly Soluble | [9] |
This compound is also described as readily miscible or soluble in a wide range of other organic solvents, including:
-
Cyclohexane[1]
-
Cyclohexanone[1]
-
Dioxane[1]
-
Ethyl Ether[1]
-
Methyl Cellosolve[1]
-
Xylene[6]
-
Dichloromethane[6]
-
Acetonitrile[6]
-
Tetrahydrofuran[6]
-
Aromatic Hydrocarbons[2]
-
Ketones[2]
-
Alcohols[2]
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the provided search results, a general methodology based on standard laboratory practices for pesticide solubility testing can be outlined. The following is a synthesized protocol that can be adapted for this compound.
Objective: To determine the solubility of this compound in a specific solvent (e.g., water, organic solvent) at a given temperature.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., deionized water, HPLC-grade organic solvent)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a suitable detector (e.g., FPD, NPD).
-
Vials for sample analysis
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is achieved.
-
Place the container in a constant temperature water bath or incubator set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.
-
To further ensure the removal of solid particles, centrifuge the suspension at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
Filter the aliquot through a syringe filter (pre-conditioned with the solvent) into a clean vial. This step is critical to remove any remaining microparticles.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining this compound solubility.
References
- 1. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. coromandel.biz [coromandel.biz]
- 7. simonisbv.nl [simonisbv.nl]
- 8. This compound CAS#: 2597-03-7 [m.chemicalbook.com]
- 9. 2597-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The History of Phenthoate: From Discovery to Agricultural Mainstay
An In-depth Technical Guide on the Core of Phenthoate's Journey
This compound, an organophosphate insecticide, was first introduced in 1961 by the Italian company Montecatini. It emerged as a broad-spectrum, non-systemic insecticide and acaricide, valued for its contact and stomach action against a wide array of agricultural pests. This technical guide delves into the history of its discovery, its extensive use in agriculture, and the scientific methodologies employed to understand its efficacy and toxicological profile.
Discovery and Synthesis
This compound, chemically known as S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate, was developed as part of the broader expansion of organophosphate chemistry in the mid-20th century. While specific details of the initial discovery by Montecatini are not extensively publicized, the general synthetic route is well-established.
Experimental Protocol: Industrial Synthesis of this compound
The industrial synthesis of this compound is a two-step process:
-
Chlorination of Ethyl Phenylacetate: The process begins with the chlorination of ethyl phenylacetate. This reaction introduces a chlorine atom at the alpha-carbon position, forming ethyl α-chloro-phenylacetate. This intermediate is crucial for the subsequent phosphorylation step.
-
Reaction with O,O-dimethyldithiophosphoric acid: The chlorinated intermediate is then reacted with the sodium or ammonium salt of O,O-dimethyldithiophosphoric acid. This nucleophilic substitution reaction results in the formation of the this compound molecule.
Reaction: (C₆H₅)CH(Cl)COOC₂H₅ + (CH₃O)₂P(S)SNa → (C₆H₅)CH(S-P(S)(OCH₃)₂)COOC₂H₅ + NaCl
The technical grade this compound produced is typically a reddish-yellow oily liquid with a characteristic aromatic odor.[1] Purification is carried out to remove impurities that can affect its toxicity and stability.
Agricultural Use and Efficacy
This compound has been widely utilized globally to control a variety of sucking and chewing insects, as well as mites, across a broad range of crops. Its effectiveness stems from its ability to act as a cholinesterase inhibitor, leading to the rapid paralysis and death of targeted pests.[2][3]
This compound has been formulated in various ways, including as emulsifiable concentrates (EC), wettable powders, dusts, and granules, to suit different application needs.[4]
Table 1: Target Pests of this compound [4][5][6]
| Pest Group | Common Examples |
| Lepidoptera | Bollworms, Stem borers |
| Hemiptera | Aphids, Leafhoppers, Mealybugs, Scale insects, Whiteflies |
| Thysanoptera | Thrips |
| Diptera | Mosquitoes, Houseflies, Blowflies |
| Acari | Mites |
Table 2: Major Crops Treated with this compound and Typical Application Rates [4][5][6]
| Crop | Typical Application Rate (g a.i./ha) |
| Rice | 500 - 1000 |
| Cotton | 500 - 1000 |
| Vegetables (e.g., brassicas, tomatoes) | 500 - 750 |
| Fruits (e.g., citrus, pome fruits) | 500 - 1000 |
| Tea | 500 - 750 |
| Tobacco | 500 - 750 |
Mode of Action: Cholinesterase Inhibition
The insecticidal activity of this compound is due to its irreversible inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][7]
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Toxicological Profile
The toxicity of this compound has been evaluated in various organisms. Like other organophosphates, it exhibits toxicity to non-target species, including mammals, birds, and aquatic life.
Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 425)
This protocol outlines the determination of the median lethal dose (LD50) of a substance.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used. The weight variation of the animals should not exceed ±20% of the mean weight.
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil.
-
Administration: A single dose of the test substance is administered to each animal by oral gavage. The volume administered is generally kept constant by adjusting the concentration of the test substance.
-
Procedure (Up-and-Down Method):
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued for a series of animals, with the dose for each subsequent animal being adjusted up or down based on the outcome for the previous animal.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Table 3: Acute Toxicity of this compound
| Species | Route | LD50 | Reference |
| Rat (male) | Oral | 116 mg/kg | [Gupta, 1984][4] |
| Rat | Dermal | >2000 mg/kg | [5] |
| Pheasant | Oral | 218 mg/kg | [5] |
| Quail | Oral | 300 mg/kg | [5] |
| Fish (Carp) | - | 2.5 ppm (48h) | [5] |
| Fish (Goldfish) | - | 2.4 ppm (48h) | [5] |
| Bee | Contact | 0.306 µ g/bee | [5] |
Residue Analysis in Agricultural Commodities
To ensure food safety and regulate the use of this compound, robust analytical methods are required to determine its residue levels in crops. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by instrumental analysis is a widely adopted approach.
Experimental Protocol: this compound Residue Analysis using QuEChERS and GC-MS/MS
This protocol provides a general workflow for the analysis of this compound residues in a fruit or vegetable matrix.
Caption: QuEChERS workflow for pesticide residue analysis.
Table 4: this compound Residues in Citrus Fruits from Supervised Trials [8]
| Crop | Country | Application Rate (kg a.i./ha) | PHI (days) | Residue (mg/kg) |
| Orange | Italy | 0.75 | 21 | 0.32 |
| Orange | South Africa | 1.5 | 21 | 0.45 |
| Lemon | Japan | 1.5 | 14 | 0.68 |
| Grapefruit | USA | 1.25 | 14 | 0.55 |
| PHI: Pre-Harvest Interval |
Conclusion
This compound has had a long history as an effective and widely used insecticide. Its discovery by Montecatini in 1961 provided farmers with a valuable tool for pest management. Understanding its synthesis, mode of action, and toxicological profile through detailed scientific investigation has been crucial for its regulation and safe use in agriculture. The development of advanced analytical techniques like QuEChERS with GC-MS/MS continues to be vital for monitoring its residues in food and ensuring consumer safety. As with many older pesticides, the use of this compound has been subject to increasing scrutiny and regulation in various parts of the world due to environmental and health concerns.
References
- 1. 558. This compound (Pesticide residues in food: 1981 evaluations) [inchem.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Early studies on Phenthoate toxicology and efficacy
An In-depth Technical Guide to Early Studies on Phenthoate Toxicology and Efficacy
Introduction
This compound is a non-systemic organophosphate insecticide and acaricide known for its contact and stomach action against a broad spectrum of agricultural pests.[1][2] As with other compounds in its class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3][4] Early research into this compound focused on quantifying its toxicological profile to establish safe handling and consumption limits, as well as determining its efficacy for crop protection. This guide provides a technical overview of these foundational studies, presenting key quantitative data, experimental methodologies, and the biochemical pathways involved.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary toxicological effect of this compound stems from its ability to inhibit acetylcholinesterase (AChE).[2][3] In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed by AChE. This enzymatic breakdown terminates the signal.
This compound, like other organophosphates, phosphorylates a serine residue at the active site of AChE, rendering the enzyme non-functional.[4] This leads to the accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors.[4][5] The resulting cholinergic crisis manifests as a range of symptoms, from tremors and convulsions to respiratory failure and, ultimately, death.[4] This mechanism is the basis for its insecticidal action and its toxicity in non-target organisms.[1]
Toxicological Profile
Early toxicological assessments of this compound aimed to determine its acute and chronic effects across various species and exposure routes.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from early toxicological studies.
Table 1: Acute Toxicity of this compound
| Species | Route | LD50 / LC50 | Vehicle/Formulation | Reference |
|---|---|---|---|---|
| Rat | Oral | 116 mg/kg | Groundnut Oil | [6][7] |
| Rat | Oral | 410 mg/kg | Technical (50% EC) | [8] |
| Rat | Oral | 400 mg/kg | ISO | [9] |
| Rat | Dermal | >5,000 mg/kg | Technical (50% EC) | [8] |
| Rat | Dermal | 700 mg/kg | ISO | [9] |
| Rat | Inhalation | LC50 (4h) >4.27 mg/L air | Technical | [10] |
| Rat | Inhalation | LC50 (4h) 3.17 mg/L | Technical (50% EC) | [8] |
| Mouse | Oral | 350-400 mg/kg | Technical | [3] |
| Rabbit | Dermal | 72.0 mg/kg | - |[2] |
Table 2: Chronic Toxicity, NOEL, and ADI of this compound
| Species | Study Duration | Endpoint | NOEL | ADI | Reference |
|---|---|---|---|---|---|
| Dog | 104 weeks | Chronic Toxicity | 0.29 mg/kg/day (male) | - | [8][10] |
| Dog | 104 weeks | Chronic Toxicity | 0.33 mg/kg/day (female) | - | [8] |
| Rat | 118 weeks | Carcinogenicity | Not Carcinogenic | - | [8] |
| Human | - | Acceptable Daily Intake | - | 0.003 mg/kg bw/day |[2] |
Table 3: Ecotoxicity of this compound
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Pheasant | Acute Oral LD50 | 218 mg/kg | [10] |
| Quail | Acute Oral LD50 | 300 mg/kg | [10] |
| Carp | TLm (48h) | 2.5 ppm | [10] |
| Goldfish | TLm (48h) | 2.4 ppm | [10] |
| Labeo rohita | LC50 (96h) | 2.1 mg/L | [11] |
| Bees | Acute Contact LD50 | 0.306 µ g/bee |[10] |
Efficacy Against Pests
This compound is a broad-spectrum insecticide effective against chewing, piercing, and sucking insect pests.[11] It has been widely used in agriculture on crops such as fruits, vegetables, rice, cotton, and tea.[1][2][11] Its targets include common pests like aphids, leafhoppers, mealybugs, scale insects, whiteflies, and thrips.[1][2] The compound's strong odor also acts as a repellent for some adult moths, helping to prevent egg-laying.[11]
Experimental Protocols
The following sections detail the methodologies employed in key early studies to determine the toxicological profile of this compound.
Acute Oral Toxicity (LD50) Determination
The objective of these studies was to determine the single dose of this compound required to cause mortality in 50% of the test population.
-
Administration: The test compound was administered orally via gavage.[6] Different vehicles were used to assess their effect on toxicity, including groundnut oil, dimethylsulfoxide (DMSO), and alcohol.[6][7]
-
Dosage: A range of dose levels were administered to different groups of animals.
-
Observation Period: Animals were observed for a set period (e.g., up to 14 days) for signs of toxicity and mortality.[12] Toxic signs were typical of cholinergic overstimulation.[12]
-
Data Analysis: The LD50 value was calculated using statistical methods, such as probit analysis.
Chronic Toxicity and NOEL Determination
These long-term studies were designed to identify the highest dose at which no adverse effects are observed over a significant portion of the animal's lifespan.
-
Test Species: Dogs and rats were commonly used for chronic studies.[8][10]
-
Administration: this compound was incorporated into the daily diet of the animals for an extended period.
-
Study Duration: Studies typically lasted for 104 weeks (2 years) in dogs or 118 weeks in rats.[8][10]
-
Parameters Monitored: A comprehensive set of parameters were evaluated, including:
-
Daily clinical observations for signs of toxicity.
-
Body weight and food consumption measurements.
-
Hematology and clinical chemistry analysis at various intervals.
-
Organ weight measurements at the end of the study.
-
Histopathological examination of a wide range of tissues.
-
-
Endpoint: The No-Observed-Effect Level (NOEL) was determined as the highest dose that did not produce any statistically or biologically significant adverse effects compared to the control group.[13][14]
Delayed Neurotoxicity Study
Specific studies were conducted to assess the potential for this compound to cause delayed neurotoxicity, a known effect of some organophosphates.
-
Test Species: Adult hens, which are a sensitive model for this endpoint.[12]
-
Protocol:
-
Hens were administered a high oral dose of this compound.[12]
-
To prevent acute cholinergic death, the animals were co-administered atropine and 2-PAM.[12]
-
A positive control group was treated with tri-ortho-cresyl phosphate (TOCP), a known neurotoxin.[12]
-
The hens were observed for 21 days for any signs of ataxia or paralysis, which are characteristic of delayed neurotoxicity.
-
Histopathological examination of nerve tissue (spinal cord and peripheral nerves) was performed.
-
-
Results: Early studies indicated that this compound did not cause delayed neurotoxicity under the experimental conditions.[12]
Derivation of Safety Standards: From NOEL to ADI
Toxicological data from animal studies are used to establish safe exposure levels for humans. The Acceptable Daily Intake (ADI) is a key health-based guidance value.[15][16]
The ADI is defined as the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.[16] It is calculated by dividing the NOAEL (or NOEL) from the most sensitive species in the most relevant study by a safety factor (also known as an uncertainty factor).[15][16] This factor, conventionally 100, accounts for interspecies differences (animal to human, a factor of 10) and intraspecies variability (differences among humans, a factor of 10).[16]
Conclusion
Early investigations into this compound provided a foundational understanding of its toxicological and efficacy profiles. These studies established its mechanism of action as a potent acetylcholinesterase inhibitor and quantified its acute and chronic toxicity in various animal models. The data generated on LD50, NOEL, and ecotoxicity were crucial for regulatory bodies to perform risk assessments and establish safety standards, such as the Acceptable Daily Intake, ensuring the protection of human health and the environment. While effective as a broad-spectrum insecticide, its toxicity profile underscores the importance of proper handling and adherence to regulatory guidelines.
References
- 1. This compound insecticide [cnagrochem.com]
- 2. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 3. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound toxicity: cumulative effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound toxicity: cumulative effects in rats [hero.epa.gov]
- 8. tlongagro.com [tlongagro.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. coromandel.biz [coromandel.biz]
- 11. fisheriesjournal.com [fisheriesjournal.com]
- 12. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. No observed effect level (NOEL) – REVIVE [revive.gardp.org]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Acceptable daily intake - Wikipedia [en.wikipedia.org]
Phenthoate degradation products and pathways in soil
An In-depth Technical Guide to Phenthoate Degradation in Soil
Introduction
This compound, an organothiophosphate insecticide, is utilized in agriculture to control a variety of pests on crops such as millet, citrus, and vegetables.[1] Understanding its environmental fate, particularly its degradation pathways and the resulting products in soil, is critical for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the degradation of this compound in soil, detailing its transformation products, degradation kinetics, and the methodologies used for its analysis. The information is intended for researchers, environmental scientists, and professionals involved in pesticide regulation and development.
This compound Degradation Pathways in Soil
The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary transformation is driven by enzymatic and microbial activity, with environmental conditions such as oxygen availability, temperature, and moisture playing crucial roles.[2][3]
Primary Degradation: Hydrolysis to this compound Acid
The initial and most rapid step in this compound degradation is the hydrolysis of its carboethoxy group.[4] This reaction is primarily mediated by heat-labile, extracellular soil enzymes, converting this compound into its main metabolite, this compound acid.[2][4] This enzymatic conversion occurs swiftly under both aerobic and anaerobic conditions and is efficient even at high soil concentrations (e.g., 100 ppm).[4]
Aerobic Degradation
Under aerobic conditions, which favor microbial activity, the formed this compound acid undergoes extensive degradation.[2] Soil microorganisms utilize this compound acid as a substrate, leading to the mineralization of the compound into carbon dioxide (CO₂) and other polar products.[2][4] Studies have shown that up to 50% of the radiolabelled carbon in this compound can be released as ¹⁴CO₂ under optimal aerobic conditions.[2]
Anaerobic Degradation
In the absence of oxygen (anaerobic conditions), the degradation of this compound acid is significantly slower.[4] The process follows first-order kinetics and is presumed to occur through simple hydrolysis rather than extensive microbial metabolism.[2][4] Similar slow, first-order degradation is observed under aerobic conditions when this compound concentrations are very high (e.g., 100 mg/kg), likely due to the saturation of microbial degradation pathways.[2][4]
Other Minor Degradation Products
While this compound acid is the principal metabolite, other minor degradation products have been identified in various studies. These include desmethyl this compound, which results from the hydrolysis of a methoxy group and is observed to form fastest at a pH of 6.[2] Some literature also mentions the formation of this compound oxon, although its detection can be inconsistent; field experiments have reported it as undetectable in soil samples.[2][5]
Caption: Primary degradation pathways of this compound in soil environments.
Quantitative Degradation Data
The rate of this compound degradation in soil is typically quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. This rate is highly dependent on experimental conditions and soil properties.
Table 1: Half-Life of this compound in Soil and Water
| Half-Life (t½) | Conditions | Soil/Matrix Type | Reference |
|---|---|---|---|
| 77.0 hours (3.2 days) | Laboratory, 25°C, dark, 0.75 mg/kg fortification | Not specified | [1][6] |
| 50% degraded in <10 days | Not specified | Silty clay loam, clay, sandy loam | [5] |
| ~12 days | In water at 24.5°C | pH 8.0 buffered solution | [2][5] |
| 62% remaining after 75 days | Field conditions | Drier fine sandy loam |[5] |
Experimental Protocols
Detailed and standardized protocols are essential for studying the degradation of this compound in soil. Below are summaries of key experimental methodologies cited in the literature.
Protocol: Laboratory Soil Incubation Study
This protocol is designed to determine the dissipation rate and half-life of this compound in soil under controlled laboratory conditions.[1][6]
Methodology:
-
Soil Preparation: Ten-gram portions of soil are placed into appropriate incubation vessels.
-
Fortification: Soil samples are fortified with a standard solution of this compound to achieve a target concentration (e.g., 0.75 mg/kg).
-
Incubation: The samples are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation and isolate soil-based degradation processes.
-
Sampling: Samples are collected at predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48, 72, 120, 168, 336, and 672 hours) after treatment.
-
Extraction & Analysis: this compound residues are extracted from the soil samples at each time point and analyzed using Gas Chromatography with a micro-Electron Capture Detector (GC-μECD).
-
Data Analysis: The dissipation curve is plotted, and the half-life is calculated using first-order kinetics.
Caption: Workflow for a laboratory soil dissipation study of this compound.
Protocol: Matrix Solid-Phase Dispersion (MSPD) Extraction
MSPD is an effective sample pretreatment technique for the extraction of this compound from complex soil matrices prior to chromatographic analysis.[6]
Methodology:
-
Sample Blending: A soil sample (e.g., 4 g) is blended with a solid-phase dispersant like Florisil (e.g., 6 g).
-
Hydration: A small amount of water (e.g., 3 mL) is added to the soil-dispersant mixture to facilitate interaction.
-
Packing: The mixture is transferred to a solid-phase extraction (SPE) cartridge or column.
-
Elution: this compound is eluted from the matrix using an optimized organic solvent mixture (e.g., 7:1 v/v hexane:ethyl acetate).
-
Analysis: The resulting eluate is collected and can be directly analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection for quantification.
Caption: Workflow for this compound extraction from soil using MSPD.
Factors Influencing Degradation
Several environmental and soil-specific factors significantly influence the rate and pathway of this compound degradation:
-
Microbial Activity: The presence of a healthy, active microbial community is paramount for the degradation of this compound acid, especially under aerobic conditions.[2][4] In sterilized (autoclaved) soil, degradation is greatly retarded.[4]
-
Soil Moisture: Adequate moisture is necessary to support the microbial and enzymatic activity responsible for degradation.[2] Conversely, this compound is more persistent in dry soil conditions.[2]
-
Temperature: Warmer temperatures generally increase the rate of both microbial metabolism and chemical hydrolysis, accelerating degradation.[2]
-
Oxygen Status: As detailed, aerobic conditions promote rapid and complete mineralization, while anaerobic conditions lead to slower degradation.[2][4]
-
Soil Type and pH: While microbial activity is a primary driver, soil texture and pH can also play a role. For instance, the formation of desmethyl this compound is reported to be fastest at pH 6.[2]
Conclusion
The degradation of this compound in soil is a relatively rapid process, primarily initiated by enzymatic hydrolysis to this compound acid. Subsequent degradation is largely dependent on aerobic microbial activity, which can mineralize the compound to CO₂. Under anaerobic or high-concentration conditions, degradation proceeds more slowly. The half-life in soil under laboratory conditions can be as short as 3.2 days, though persistence increases in dry environments.[1][5][6] A thorough understanding of these pathways and the factors influencing them is crucial for the environmental risk assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 3. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 4. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Degradation of Phenthoate in Aqueous Solutions: A Technical Guide to Hydrolysis and Photolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenthoate, an organothiophosphate pesticide, is susceptible to degradation in aqueous environments through two primary pathways: hydrolysis and photolysis. Understanding the kinetics and mechanisms of these degradation processes is crucial for assessing its environmental fate and potential impact. This technical guide provides a comprehensive overview of the hydrolysis and photolysis of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the degradation pathways.
Introduction
This compound, O,O-dimethyl S-(α-ethoxycarbonylbenzyl) phosphorodithioate, is a non-systemic insecticide and acaricide. Its presence and persistence in aqueous systems are of significant environmental concern. The degradation of this compound in water is primarily governed by chemical hydrolysis and photochemical decomposition (photolysis). The rate and extent of these degradation processes are influenced by several factors, most notably pH, temperature, and the presence of light. This guide synthesizes the available scientific information to provide a detailed understanding of these degradation pathways.
Hydrolysis of this compound
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, resulting in its decomposition. For organophosphorus pesticides like this compound, hydrolysis typically involves the cleavage of ester or thioester bonds.
Quantitative Data on Hydrolysis
The rate of this compound hydrolysis is highly dependent on the pH of the aqueous solution. Generally, the degradation is more rapid under alkaline conditions.
| Parameter | pH 6 | pH 7 | pH 8 | pH 9.7 | Reference |
| Remaining this compound after 28 days (%) | 45 | 21 | 22 | ~75 (after 20 days) | |
| Half-life (t½) | - | - | ~12 days | - |
Note: Data is compiled from multiple sources and may reflect different experimental conditions. The value at pH 9.7 is an approximation based on the reported degradation percentage over 20 days.
Major Hydrolysis Products
The primary products formed during the hydrolysis of this compound include:
-
This compound Acid : Formed by the hydrolysis of the ethyl ester group. This is reported to be the exclusive degradation product in some enzymatic hydrolysis studies and a major product in aqueous hydrolysis.
-
Demethyl this compound : Resulting from the cleavage of one of the methoxy groups from the phosphate moiety.
-
Demethyl this compound Oxon : The oxon analog of demethyl this compound.
Experimental Protocol for Hydrolysis Studies
The following protocol is a generalized procedure based on common practices for studying pesticide hydrolysis.
-
Preparation of Buffer Solutions :
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9). Commonly used buffers include phosphate, acetate, or borate buffers. The ionic strength of the buffers should be kept constant.
-
For example, phosphate buffered water can be used to maintain stable pH levels.
-
-
Spiking of this compound :
-
A stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) is prepared.
-
An aliquot of the stock solution is added to the buffer solutions to achieve the desired initial concentration of this compound. The volume of the organic solvent should be minimal (typically <1% v/v) to avoid co-solvent effects.
-
-
Incubation :
-
The this compound-spiked buffer solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photolytic degradation.
-
Aliquots of the solutions are collected at predetermined time intervals.
-
-
Sample Analysis :
-
The collected samples are analyzed to determine the concentration of remaining this compound and the formation of degradation products.
-
Analytical Techniques :
-
High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector is commonly used for the quantification of this compound and its polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization for the analysis of polar metabolites.
-
-
Photolysis of this compound
Photolysis is the decomposition of a chemical compound by light. This compound can absorb ultraviolet (UV) radiation, leading to its transformation into various photoproducts.
Quantitative Data on Photolysis
The rate of photolysis is dependent on the intensity and wavelength of the light source, as well as the presence of photosensitizers in the water.
In one study, an acetone solution of radiolabeled this compound applied to glass plates and exposed to sunlight for 7 hours daily showed that approximately 90% of the applied this compound was lost after 40 hours of exposure, primarily due to volatilization. The proportion of unchanged this compound gradually decreased relative to its alteration products during the exposure period.
Major Photolysis Products
The major degradation products identified from the photolysis of this compound include:
-
This compound Oxon : The oxygen analog of this compound, where the P=S bond is replaced by a P=O bond. This is often a major photoproduct.
-
Demethyl this compound
-
Mandelic Acid
-
Bis-[alpha-(carboethoxy)benzyl] disulfide
-
O,O-dimethyl phosphorothioic acid
-
O,O-dimethyl phosphorodithioic acid
Experimental Protocol for Photolysis Studies
The following is a generalized protocol for conducting this compound photolysis experiments.
-
Preparation of Test Solutions :
-
A solution of this compound in purified water (e.g., Milli-Q) or a buffered solution is prepared as described for the hydrolysis studies.
-
-
Irradiation :
-
The test solutions are placed in photolysis-grade quartz or borosilicate glass vessels.
-
The vessels are exposed to a light source that simulates natural sunlight. This can be a xenon arc lamp or a mercury vapor lamp with appropriate filters to mimic the solar spectrum at the Earth's surface (wavelengths > 290 nm).
-
Control samples are kept in the dark at the same temperature to assess the contribution of hydrolysis to the overall degradation.
-
-
Sample Collection and Analysis :
-
Aliquots are collected at specific time intervals from both the irradiated and dark control samples.
-
The samples are analyzed using analytical techniques such as HPLC or GC-MS to quantify the parent compound and identify and quantify the photoproducts.
-
Degradation Pathways and Experimental Workflows
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for the hydrolysis and photolysis of this compound.
Caption: Proposed Hydrolysis Pathway of this compound.
Caption: Proposed Photolysis Pathway of this compound.
Experimental Workflow
The logical flow of a typical degradation study is outlined below.
Caption: General Experimental Workflow for Degradation Studies.
Conclusion
The degradation of this compound in aqueous solutions is a multifaceted process influenced by both hydrolytic and photolytic pathways. The stability of this compound is significantly reduced in alkaline environments, leading to the formation of this compound acid and demethylated products. Photolysis, driven by sunlight, results in the formation of this compound oxon and a variety of other degradation products. A thorough understanding of these degradation processes, facilitated by robust experimental designs and sensitive analytical methods, is essential for predicting the environmental persistence and potential risks associated with this compound use. This guide provides a foundational framework for researchers and professionals engaged in the study of this compound's environmental fate.
Phenthoate Acid: A Primary Degradation Product Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenthoate, an organothiophosphate insecticide, undergoes environmental and metabolic degradation to form its primary and more polar metabolite, this compound acid. This transformation, primarily driven by hydrolysis, is a critical process influencing the environmental fate and toxicological profile of the parent compound. This technical guide provides a comprehensive overview of this compound acid, focusing on its formation, analytical determination, and toxicological significance.
Data Presentation: Degradation Kinetics
The formation of this compound acid from this compound is significantly influenced by environmental factors, particularly pH. While specific kinetic studies detailing the rate constants for this transformation are not extensively available in the reviewed literature, the hydrolysis of this compound has been observed to be pH-dependent.
| Parameter | Condition | Observation | Reference |
| Hydrolysis | pH 9.7, 20 days | Approximately 25% of this compound is hydrolyzed, with this compound acid being a major product. | |
| Soil Half-life (DT50) | Upland and submerged soil | ≤1 day for the parent compound, this compound, leading to the formation of this compound acid. | |
| Soil Half-life | Laboratory conditions | 3.2 days for this compound. | |
| Enzymatic Hydrolysis | Presence of carboxylesterase inhibitors | The rate of hydrolysis of this compound to this compound acid is substantially diminished. |
Note: The provided data highlights the tendency of this compound to degrade into this compound acid, particularly under alkaline conditions and in soil environments. The inhibition of carboxylesterases can slow down this degradation process.
Experimental Protocols
Accurate quantification of this compound and its degradation product, this compound acid, is essential for environmental monitoring and toxicological studies. Below are detailed methodologies for their extraction and analysis in various matrices.
Analysis of this compound and this compound Acid in Soil
This protocol is based on the principles of matrix solid-phase dispersion (MSPD) followed by gas chromatography-mass spectrometry (GC-MS) analysis.
1. Sample Preparation and Extraction (MSPD):
-
Objective: To extract this compound and this compound acid from the complex soil matrix.
-
Materials:
-
Soil sample (air-dried and sieved)
-
Florisil (or other suitable solid support)
-
Anhydrous sodium sulfate
-
Mortar and pestle
-
SPE cartridge
-
Eluting solvent (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
Weigh 1.0 g of the homogenized soil sample into a mortar.
-
Add 2.0 g of Florisil and 0.5 g of anhydrous sodium sulfate.
-
Gently blend the mixture with a pestle for 2-3 minutes until a homogeneous, free-flowing powder is obtained.
-
Transfer the mixture into an empty SPE cartridge.
-
Elute the analytes by passing 10 mL of the eluting solvent through the cartridge.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis:
-
Objective: To separate, identify, and quantify this compound and this compound acid (after derivatization).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (for this compound Acid): this compound acid is a polar compound and requires derivatization to improve its volatility for GC analysis. A common derivatizing agent is diazomethane or a silylating agent like BSTFA.
-
To the 1 mL concentrated extract, add the derivatizing agent according to the manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time.
-
The sample is now ready for injection.
-
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Monitor Ions: Select characteristic ions for this compound and the derivatized this compound acid.
-
Analysis of this compound Acid in Water
This protocol utilizes solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with UV detection.
1. Sample Preparation and Extraction (SPE):
-
Objective: To concentrate this compound acid from a water sample and remove interfering substances.
-
Materials:
-
Water sample (filtered)
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Reagent water (for rinsing)
-
Eluting solvent (e.g., methanol or acetonitrile)
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Pass a known volume of the filtered water sample (e.g., 500 mL) through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of reagent water to remove any retained salts.
-
Dry the cartridge by passing air through it for 10-15 minutes.
-
Elute the this compound acid with 5 mL of the eluting solvent.
-
Concentrate the eluate to a final volume of 1 mL.
-
2. HPLC-UV Analysis:
-
Objective: To separate and quantify this compound acid.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
Analysis of this compound Acid in Biological Samples (Plasma/Urine)
This protocol involves protein precipitation followed by liquid-liquid extraction (LLE) and LC-MS/MS analysis.
1. Sample Preparation and Extraction:
-
Objective: To extract this compound acid from biological fluids and remove proteins.
-
Materials:
-
Plasma or urine sample
-
Acetonitrile (for protein precipitation)
-
Extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
-
Procedure:
-
To 1 mL of plasma or urine, add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To achieve high sensitivity and selectivity for the quantification of this compound acid in complex biological matrices.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions (Example):
-
Column: C18 column suitable for mass spectrometry.
-
Mobile Phase: Gradient elution with a mixture of methanol and water containing 0.1% formic acid.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select appropriate precursor and product ion transitions for this compound acid.
-
Mandatory Visualization
Caption: Primary degradation pathway of this compound to this compound Acid.
Caption: Workflow for the analysis of this compound Acid in soil samples.
Signaling Pathways and Toxicological Significance
The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.
While the toxicological profile of this compound acid itself is not as extensively studied as the parent compound, its formation is a key step in the detoxification pathway. The conversion of the more lipophilic this compound to the more water-soluble this compound acid facilitates its excretion from the body. However, it is important to consider that this compound acid may still retain some level of biological activity, including the potential to inhibit AChE, although likely to a lesser extent than the parent compound or its oxon metabolite.
Further research is needed to fully elucidate the specific signaling pathways affected by direct exposure to this compound acid and to determine its independent toxicological profile. Toxicogenomic and molecular docking studies could provide valuable insights into its mechanism of action and potential for adverse health effects.
Methodological & Application
Application Notes: Analysis of Phenthoate Residues in Citrus Fruits by GC-MS
Introduction
Phenthoate is a broad-spectrum organophosphorus insecticide used to control various pests on citrus and other crops.[1] Due to potential health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities, including citrus fruits.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the sensitive and selective determination of pesticide residues like this compound in complex food matrices.[4][5] This document provides a detailed protocol for the analysis of this compound residues in citrus fruits using GC-MS, intended for researchers, scientists, and professionals in food safety and drug development.
Experimental Protocols
A precise and reliable analytical method is crucial for the accurate quantification of this compound residues. The following protocol outlines the key steps from sample preparation to instrumental analysis.
Sample Preparation and Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient procedure for extracting pesticide residues from fruits and vegetables.[6][7]
Materials:
-
Homogenizer or blender
-
Centrifuge and 50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
C18 sorbent (optional)
Procedure:
-
Weigh 10-15 g of the homogenized citrus fruit sample into a 50 mL centrifuge tube.[6][7]
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.[8]
-
Transfer an aliquot of the upper acetonitrile layer to a clean tube containing a mixture of MgSO₄, PSA, and other sorbents like GCB or C18 for dispersive solid-phase extraction (d-SPE) cleanup.[9]
-
Vortex the d-SPE tube for 1 minute and then centrifuge for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. An optional evaporation and reconstitution step in a suitable solvent like acetone/hexane can be performed to concentrate the extract.[6]
GC-MS Instrumental Analysis
The cleaned-up extract is analyzed using a gas chromatograph coupled to a mass spectrometer. The following are typical instrumental parameters; however, they may need to be optimized for the specific instrument being used.
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-290 °C[4][8] |
| Injection Mode | Splitless or Pulsed Splitless[8] |
| Carrier Gas | Helium |
| Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[8] |
| Oven Program | Initial temp 50-80°C, ramped to 300-310°C[8][10] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Source Temperature | 230-300 °C[6][8] |
| Quadrupole Temperature | 150 °C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity[6][10] |
| This compound Specific Ions (m/z) | Quantifier: 274, Qualifiers: 121, 246[6][10] |
Quantitative Data Summary
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery.
Table 2: Method Performance Data for this compound Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1.56 - 3.0 µg/L | [11][12] |
| Limit of Quantification (LOQ) | 2 - 10 µg/kg | [10][11] |
| Recovery | 70 - 120% | [7][11][13] |
| Relative Standard Deviation (RSD) | < 20% | [11][13] |
Maximum Residue Limits (MRLs) for this compound in citrus fruits are established by regulatory agencies to protect consumers.
Table 3: Maximum Residue Limits (MRLs) for this compound in Citrus Fruits
| Commodity | MRL (mg/kg) | Reference |
| Citrus Fruits (general) | 0.3 - 1 | [2][3] |
| Grapefruit | 0.5 | [2] |
| Mandarins | 1 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound residues in citrus fruits.
Caption: Figure 1: Experimental Workflow for this compound Residue Analysis
This compound Fragmentation Pathway
The mass spectrum of this compound in EI mode shows characteristic fragment ions that are used for its identification and quantification.
Caption: Figure 2: Proposed EI Fragmentation of this compound
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. faolex.fao.org [faolex.fao.org]
- 3. cfs.gov.hk [cfs.gov.hk]
- 4. pepolska.pl [pepolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Development of a Multi Residue Method for the Quantification of 45 Pesticides Using Gc-Ms/Ms and Study of Peeling Effect on Pesticide Residues in Citrus Fruits : Oriental Journal of Chemistry [orientjchem.org]
- 12. [Rapid determination of 40 pesticide residues in fruits using gas chromatography-mass spectrometry coupled with analyte protectants to compensate for matrix effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Phenthoate Extraction from Vegetables using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the extraction of the organophosphate pesticide, phenthoate, from various vegetable matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is widely adopted for multi-residue pesticide analysis in food products due to its simplicity, speed, and minimal solvent usage.[1][2][3]
Introduction
This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity. Its residues in agricultural products, particularly vegetables, are a significant concern for food safety and human health. The QuEChERS method offers an efficient approach for the extraction and cleanup of this compound residues from complex vegetable matrices prior to chromatographic analysis.[2][3][4] The principle of the QuEChERS method involves an initial extraction of the homogenized sample with acetonitrile, followed by a partitioning step using salts to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) cleanup step is employed to remove interfering matrix components such as pigments, sugars, and organic acids.[1][5]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the extraction of this compound from vegetables based on the widely recognized AOAC Official Method 2007.01.[6][7]
Materials and Reagents
-
Equipment:
-
High-speed homogenizer (e.g., blender or food processor)
-
Centrifuge capable of accommodating 50 mL tubes and achieving ≥3000 rpm
-
Vortex mixer
-
Analytical balance (0.01 g resolution)
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes for dSPE cleanup
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid, glacial
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional, for fatty matrices)
-
Graphitized carbon black (GCB) (optional, for pigmented matrices)
-
This compound analytical standard
-
Internal standard (e.g., Triphenyl phosphate - TPP)
-
Sample Preparation and Extraction (AOAC Official Method 2007.01)
-
Homogenization: Chop and homogenize the vegetable sample to a uniform consistency. For samples with low water content, it may be necessary to add a specific amount of purified water to ensure effective extraction.[8]
-
Weighing: Weigh 15 g (± 0.1 g) of the homogenized vegetable sample into a 50 mL centrifuge tube.[7]
-
Fortification (for recovery studies): For method validation, spike the sample with a known concentration of this compound standard solution at this stage.
-
Extraction Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[7] If an internal standard is used, it should be added at this point.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Salt Addition: Add the pre-weighed AOAC extraction salts: 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.[7]
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes partitioning of the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the acetonitrile layer from the solid vegetable matter and aqueous layer.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube. The composition of the dSPE tube will depend on the vegetable matrix.
-
For general vegetables: The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.[9]
-
For vegetables with high pigment content (e.g., leafy greens): A small amount of GCB (e.g., 7.5 mg per mL of extract) can be added to the dSPE mixture to remove chlorophyll. However, care must be taken as GCB can also adsorb planar pesticides.
-
For vegetables with moderate fat content: The addition of C18 sorbent (e.g., 50 mg per mL of extract) can help in the removal of lipids.[10]
-
-
Shaking: Cap the dSPE tube and shake vigorously for 30 seconds.
-
Centrifugation: Centrifuge the dSPE tube at ≥3000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract.
-
Filtration and Analysis: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for this compound extraction from various vegetables using the QuEChERS method. The data is compiled from a multi-residue analysis study and demonstrates the effectiveness of the method across different matrices.
| Vegetable Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Analytical Method | Reference |
| Green Mustard | 0.1 | 112.3 | 2.4 | 0.01 | - | GC-FPD | [3] |
| 0.5 | 110.1 | 7.6 | |||||
| Cucumber | 0.1 | 101.4 | 7.4 | 0.01 | - | GC-FPD | [3] |
| 0.5 | 106.4 | 1.1 | |||||
| Rock Melon | 0.1 | 113.3 | 7.3 | 0.01 | - | GC-FPD | [3] |
| 0.5 | 121.5 | 3.5 | |||||
| Oranges | 0.1 | 98.2 | 3.0 | 0.01 | - | GC-FPD | [3] |
| 0.5 | 98.6 | 9.1 | |||||
| General Vegetables | 0.01 - 1.0 | 80.10 - 107.64 | ≤ 20 | 0.01 | - | GC-FTD | [11] |
| Lettuce | - | 70 - 120 | ≤ 20 | - | - | GC-ECD | [4] |
| Tomato | - | 70 - 120 | ≤ 20 | - | - | LC-MS/MS | [12] |
Note: The general acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[4][11]
Analytical Instrumentation
The final extracts can be analyzed by either GC-MS/MS or LC-MS/MS for the selective and sensitive determination of this compound.
GC-MS/MS Conditions
-
Gas Chromatograph (GC):
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Parent Ion (m/z): 274.1
-
Quantifier Ion (m/z): 125.0
-
Qualifier Ion (m/z): 121.1[13]
-
-
LC-MS/MS Conditions
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile with additives like formic acid or ammonium formate.
-
Flow Rate: Appropriate for the column dimensions.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Parent Ion (m/z): 321.0
-
Quantifier Ion (m/z): 163.0
-
Qualifier Ion (m/z): 79.0[14]
-
-
Collision Energy: Optimized for the specific instrument.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow of the QuEChERS method for this compound extraction from vegetables.
Caption: QuEChERS (AOAC 2007.01) workflow for this compound extraction from vegetables.
Caption: Logical relationship of the QuEChERS method to this compound analysis.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. ikm.org.my [ikm.org.my]
- 4. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testqual.com [testqual.com]
- 6. Product - CHM® QuEChERS AOAC 2007.01 Method [chmlab.com]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. jmscience.com [jmscience.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. gcms.cz [gcms.cz]
- 14. nrcgrapes.in [nrcgrapes.in]
Application Note: Enantioselective Analysis of Phenthoate in Soil by HPLC
Introduction
Phenthoate is a chiral organophosphate pesticide widely used in agriculture. Its enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[1][2] Therefore, the enantioselective analysis of this compound in environmental matrices like soil is crucial for accurate risk assessment and to understand its environmental fate.[3][4] This application note details a robust and sensitive method for the determination of this compound and its enantiomeric ratio in soil using High-Performance Liquid Chromatography (HPLC) with both UV and tandem mass spectrometry detection. The protocol involves an efficient extraction and cleanup of soil samples using Matrix Solid-Phase Dispersion (MSPD), followed by chiral HPLC separation.
Experimental Workflow
The overall experimental workflow for the enantioselective analysis of this compound in soil is depicted below.
Figure 1: Experimental workflow for the enantioselective analysis of this compound in soil.
Data Presentation
The following tables summarize the quantitative data obtained from the enantioselective analysis of this compound in soil samples.
Table 1: Method Performance for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 250 ng/g | [3] |
| Correlation Coefficient (r²) | 0.9916 - 0.9966 | [3] |
| Limit of Detection (LOD) | 0.10 - 0.12 ng/g | [3] |
| Limit of Quantification (LOQ) | 5 µg/kg | [1][2] |
| Recoveries | 75 - 94% | [3][4] |
| Intra-day RSD | 2.0 - 7.9% | [1][2] |
| Inter-day RSD | 2.4 - 8.4% | [1][2] |
Table 2: Chiral HPLC Separation Parameters
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Cellulose tris-3, 5-dimethylphenylcarbamate | Chiral OJ-RH column |
| Mobile Phase | Methanol/Water (85/15, v/v) | Not specified |
| Flow Rate | 1 mL/min | Not specified |
| Column Temperature | 30 °C | Not specified |
| Detection | UV | LC-MS/MS |
| Analysis Time | < 9 min | Not specified |
| Reference | [3][4] | [1][2] |
Experimental Protocols
1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
This protocol is adapted from a method for the fast and precise determination of this compound in soil.[3][4]
-
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Florisil solid-phase sorbent
-
Hexane
-
Ethyl acetate
-
Mortar and pestle
-
Glass column with a frit
-
-
Procedure:
-
Weigh 4 g of the sieved soil sample into a glass mortar.
-
Add 6 g of Florisil to the mortar.
-
Add 3 mL of deionized water to the soil-Florisil mixture.
-
Gently blend the mixture with a pestle for 5 minutes to achieve a homogeneous free-flowing powder.
-
Transfer the mixture into a glass column.
-
Elute the column with a mixture of hexane and ethyl acetate (7:1, v/v).
-
Collect the eluate.
-
The eluate can be directly used for quantitative analysis by HPLC-UV.[3] For enantioselective analysis, the eluate may be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
2. HPLC Analysis
Two distinct HPLC methods are employed: one for the quantification of total this compound and another for the enantioselective separation.
2.1. Quantitative Analysis of Total this compound
-
Instrumentation:
-
HPLC system with a UV detector
-
Silica-based column
-
-
Chromatographic Conditions:
-
Mobile Phase: Optimized based on the specific silica column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength optimized for this compound.
-
2.2. Enantioselective Separation of this compound
This protocol utilizes a chiral stationary phase to resolve the (+) and (-) enantiomers of this compound.
-
Instrumentation:
-
Chromatographic Conditions (based on a Chiral OJ-RH column): [1][2]
-
Mobile Phase: Methanol/Water (85:15, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: MS/MS with electrospray ionization (ESI) in positive ion mode.
-
Signaling Pathways and Logical Relationships
The enantioselective degradation of this compound in soil is influenced by soil properties, particularly pH.
Figure 2: Influence of soil pH on the enantioselective degradation of this compound.
The described methodology provides a reliable and sensitive approach for the enantioselective analysis of this compound in soil.[3] The MSPD extraction is efficient, and the use of chiral HPLC allows for the accurate determination of the enantiomeric ratio.[3][4] This information is critical for understanding the environmental behavior and potential risks associated with this chiral pesticide. Studies have shown high enantioselectivity in alkaline soils, with the (+)-enantiomer degrading faster, while little to no enantioselectivity is observed in acidic soils.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of Phenthoate in Plant Matrices by LC-MS/MS
Introduction
Phenthoate is a chiral organophosphate pesticide widely used in agriculture. Its enantiomers can exhibit different toxicities, degradation rates, and insecticidal activities.[1][2] Consequently, the enantioselective analysis of this compound in food and environmental samples is crucial for accurate risk assessment. This application note details a robust and sensitive method for the separation and quantification of this compound enantiomers in various plant-based matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS).[1][2] The described protocol provides a rapid and effective approach for the routine monitoring of this compound enantiomers in fruits, vegetables, and grains.[1]
Experimental Protocols
1. Sample Preparation (QuEChERS Method)
The sample preparation procedure follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Weigh 10 g of a homogenized plant sample into a 50 mL centrifuge tube. For dry samples like grains, add 10 mL of ultrapure water and let it soak for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Final Preparation: Collect the supernatant and filter it through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The enantioselective separation and detection of this compound are performed using an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound enantiomers should be optimized. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion.
-
Instrument: A triple quadrupole mass spectrometer is used for quantitative analysis.
-
Quantitative Data Summary
The developed method demonstrates excellent performance for the quantitative analysis of this compound enantiomers in various plant matrices. The key validation parameters are summarized in the tables below.[1][2]
Table 1: Method Validation Parameters for this compound Enantiomers
| Parameter | Performance |
| Linearity (Correlation Coefficient, r²) | ≥0.9986 |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | <0.25 µg/kg |
Table 2: Recovery and Precision of the Method in Different Plant Matrices
| Matrix | Spiked Concentration (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Fruits | 10 | 85.2 - 91.0 | 2.0 - 6.5 | 2.4 - 7.8 |
| 50 | 88.7 - 90.3 | 3.1 - 5.9 | 4.5 - 6.2 | |
| Vegetables | 10 | 76.2 - 88.4 | 2.5 - 7.9 | 3.1 - 8.4 |
| 50 | 80.1 - 89.5 | 4.2 - 7.1 | 5.3 - 7.9 | |
| Grains | 10 | 78.9 - 85.6 | 3.8 - 6.8 | 4.1 - 8.1 |
| 50 | 82.4 - 87.2 | 4.5 - 7.3 | 5.6 - 7.5 | |
| RSD: Relative Standard Deviation |
Experimental Workflow Diagram
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Phenthoate Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate is a widely utilized organophosphate insecticide and acaricide. Its persistence in the environment and potential for human exposure necessitate sensitive and efficient analytical methods for trace-level detection in various matrices such as water, soil, and food products. Solid-Phase Microextraction (SPME) has emerged as a powerful sample preparation technique for the analysis of this compound and other semi-volatile compounds. SPME is a solvent-free, simple, and rapid extraction method that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] This application note provides detailed protocols and quantitative data for the trace analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of Solid-Phase Microextraction (SPME)
SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. The efficiency of the extraction process is influenced by several factors, including the type of fiber coating, extraction mode (direct immersion or headspace), extraction time and temperature, pH, and ionic strength of the sample matrix.[1][3]
There are two primary modes of SPME:
-
Direct Immersion (DI-SPME): The coated fiber is directly immersed in a liquid sample. This mode is generally preferred for less volatile or more polar analytes and can offer higher recoveries.[1]
-
Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. HS-SPME is suitable for volatile and semi-volatile compounds and helps to protect the fiber from non-volatile matrix components, which can extend the fiber's lifespan.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound and other organophosphorus pesticides using SPME-GC-MS.
| Analyte(s) | SPME Fiber | Matrix | Extraction Mode | Linear Range (µg/L) | LOD (ng/L) | Recovery (%) | Reference |
| This compound & 22 other OPPs | PDMS/DVB | Surface Water | Not Specified | 0.05 - 10 | 0.7 - 50 | 71 - 104 | [6] |
| 10 Pesticides | PDMS/DVB | Sandy-loam Soil | DI-SPME | 0.1 - 50 µg/kg | 10 - 10,000 | Not Specified | [7][8] |
| 10 Pesticides | C18 | Sandy-loam Soil | DI-SPME | 0.1 - 50 µg/kg | 100 - 10,000 | Not Specified | [7][8] |
| 5 Organophosphates | DVB/CAR/PDMS | Water | HS-SPME | Not Specified | 1088 - 3114 | Not Specified | [9] |
| 7 Organophosphates | Ionic Liquid-based Silica | Cucumber & Grapefruit Juice | HS-SPME | Not Specified | 10 - 930 | Not Specified | [5] |
LOD: Limit of Detection
Experimental Protocols
Protocol for Direct Immersion SPME (DI-SPME) of this compound in Water Samples
This protocol is based on general methodologies for organophosphorus pesticide analysis in aqueous matrices.
4.1.1. Materials and Reagents
-
SPME fiber assembly with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating
-
SPME holder
-
20 mL screw-cap vials with PTFE-faced septa
-
Stir plate and magnetic stir bars
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard solution
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
4.1.2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended solids, centrifuge or filter it.
-
Transfer a 10 mL aliquot of the water sample into a 20 mL vial.
-
For ionic strength adjustment, add sodium chloride to the sample (e.g., to a final concentration of 1-5% w/v) to enhance the extraction efficiency.
-
Add a magnetic stir bar to the vial.
4.1.3. SPME Procedure
-
Condition the PDMS/DVB fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 250°C) for a specified time.
-
Place the sample vial on the stir plate.
-
Insert the SPME fiber through the vial's septum and immerse the coated fiber directly into the water sample.
-
Begin stirring at a constant rate (e.g., 500-1000 rpm).
-
Extract for a predetermined optimal time (e.g., 30-60 minutes) at a controlled temperature (e.g., 50-70°C).[10]
-
After extraction, retract the fiber into the needle, remove it from the vial, and immediately proceed to GC-MS analysis.
4.1.4. GC-MS Analysis
-
Injector: Set to splitless mode at a temperature of 250°C.
-
Desorption: Insert the SPME fiber into the GC inlet and expose the fiber for a desorption time of 2-5 minutes.
-
Column: Use a suitable capillary column, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 250°C, hold for 2 minutes.[6]
-
-
Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Select characteristic ions for this compound for quantification and confirmation.
Protocol for Headspace SPME (HS-SPME) of this compound in Soil Samples
This protocol is adapted from general procedures for the analysis of pesticides in solid matrices.
4.2.1. Materials and Reagents
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating
-
SPME holder
-
20 mL headspace vials with PTFE-faced septa
-
Heating block or water bath with agitation
-
GC-MS system
-
This compound standard solution
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
4.2.2. Sample Preparation
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 2-5 g of the homogenized soil sample into a 20 mL headspace vial.
-
Add a small volume of ultrapure water or a water-organic solvent mixture (e.g., 6% methanol in water) to create a slurry.[7][8]
-
Add sodium chloride to saturate the aqueous phase, which can enhance the partitioning of analytes into the headspace.[4]
4.2.3. SPME Procedure
-
Condition the DVB/CAR/PDMS fiber as per the manufacturer's guidelines.
-
Place the sealed vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-70°C).
-
Allow the sample to equilibrate at the set temperature for a few minutes with agitation.
-
Introduce the SPME fiber into the headspace above the soil slurry. Do not allow the fiber to touch the sample.
-
Extract for the optimized time (e.g., 20-40 minutes) while maintaining the temperature and agitation.[9]
-
After extraction, retract the fiber and transfer it to the GC-MS for analysis.
4.2.4. GC-MS Analysis
Follow the GC-MS parameters outlined in section 4.1.4.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.
Conclusion
Solid-Phase Microextraction is a robust and efficient technique for the trace analysis of this compound in various environmental matrices. By optimizing key parameters such as fiber type, extraction mode, time, and temperature, low detection limits and good recoveries can be achieved. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists in developing and validating methods for this compound monitoring. The solvent-free nature and simplicity of SPME make it an environmentally friendly and high-throughput alternative to traditional liquid-liquid extraction methods.
References
- 1. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. ukm.my [ukm.my]
- 5. Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of pesticides from soil using direct-immersion SPME LC-Tips followed by GC-MS/MS: Evaluation and proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Matrix Solid-Phase Dispersion of Phenthoate in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of the organophosphate pesticide Phenthoate from complex sample matrices using Matrix Solid-Phase Dispersion (MSPD). MSPD is a streamlined sample preparation technique that combines extraction, and purification into a single step, offering a significant advantage over traditional liquid-liquid extraction methods by reducing solvent consumption and analysis time.
Introduction to Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion is a sample preparation process that involves the direct blending of a solid or semi-solid sample with a solid-phase sorbent. This process disrupts the sample matrix, dispersing it over the surface of the sorbent material. The analytes of interest, such as this compound, are then eluted from this blended material using a suitable solvent, while many interfering matrix components are retained on the solid support. The choice of sorbent and eluting solvent is critical for achieving high recovery and sample cleanliness.
Quantitative Data Summary
The following tables summarize the quantitative data for the recovery of this compound and other organophosphate pesticides from various complex matrices using MSPD.
Table 1: MSPD Performance for this compound in Soil
| Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.1 | 75 - 94 | 1.5 - 6.5 |
| 1.0 | 75 - 94 | 1.5 - 6.5 |
| 10.0 | 75 - 94 | 1.5 - 6.5 |
| Data sourced from a study on the determination of this compound in three different soil types.[1][2] |
Table 2: Representative MSPD Performance for Organophosphate Pesticides in Fruit (Oranges)
| Analyte | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chlorpyrifos | 0.1 | 95 | 5 |
| Diazinon | 0.1 | 92 | 6 |
| Malathion | 0.1 | 88 | 7 |
| Methidathion | 0.1 | 98 | 4 |
| This data is representative of a multiresidue method for organophosphates in oranges and can be considered indicative of expected performance for this compound under optimized conditions. |
Table 3: Representative MSPD Performance for Pesticides in Animal Tissue (Fish Muscle)
| Analyte | Fortification Level (ppm) | Recovery (%) | Interassay Variability (%) |
| Atrazine | 0.35 | 75 ± 3 | <5 |
| Simazine | 0.35 | 106 ± 4 | <5 |
| This data is for triazine pesticides but demonstrates the applicability of MSPD for the extraction of pesticides from fish tissue with good recovery and precision.[3] Similar performance can be anticipated for this compound with appropriate method optimization. |
Experimental Protocols
Detailed methodologies for the MSPD extraction of this compound from soil, fruit, and animal tissue are provided below.
Protocol for this compound Extraction from Soil
This protocol is based on the method described by Li et al. (2002) for the analysis of this compound in soil.[1][2]
Materials:
-
Mortar and Pestle
-
Glass column (e.g., 10 mm i.d.) with a frit
-
Florisil (60-100 mesh), activated by heating at 130°C for 12 hours
-
Anhydrous Sodium Sulfate
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 1.0 g of the soil sample into a glass mortar.
-
Dispersion: Add 2.0 g of activated Florisil to the mortar.
-
Blending: Gently blend the soil and Florisil with a pestle for 2 minutes until a homogeneous mixture is obtained.
-
Column Packing: Place a small plug of glass wool at the bottom of the glass column. Transfer the soil-Florisil mixture into the column. Gently tap the column to ensure uniform packing. Add a layer of 1 g of anhydrous sodium sulfate on top of the mixture.
-
Elution: Elute the column with 10 mL of a hexane:ethyl acetate (85:15, v/v) mixture.
-
Concentration: Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., 1 mL of hexane or mobile phase).
Protocol for this compound Extraction from Fruit (Oranges)
This protocol is adapted from a multiresidue method for pesticides in oranges.
Materials:
-
Homogenizer/Blender
-
Mortar and Pestle
-
Glass column (e.g., 10 mm i.d.) with a frit
-
C18 bonded silica (40 µm)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize a representative sample of the orange (including peel and pulp). Weigh 2.0 g of the homogenized sample into a glass mortar.
-
Dispersion: Add 4.0 g of C18 bonded silica to the mortar.
-
Blending: Blend the orange sample and C18 with a pestle for 2 minutes to form a homogeneous mixture.
-
Column Packing: Place a glass wool plug at the bottom of the column. Transfer the mixture into the column and top with 1 g of anhydrous sodium sulfate.
-
Elution: Elute the column with 15 mL of ethyl acetate followed by 10 mL of dichloromethane.
-
Concentration: Collect the combined eluate and evaporate to dryness using a nitrogen evaporator at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for analysis.
Protocol for this compound Extraction from Animal Tissue (Fish Muscle)
This protocol is a general procedure adapted for organophosphate analysis in fish tissue.[3]
Materials:
-
Tissue homogenizer
-
Mortar and Pestle
-
Glass column (e.g., 10 mm i.d.) with a frit
-
Florisil (60-100 mesh), activated
-
Anhydrous Sodium Sulfate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize the fish muscle tissue. Weigh 1.0 g of the homogenized tissue into a glass mortar.
-
Dispersion: Add 3.0 g of activated Florisil to the mortar.
-
Blending: Thoroughly blend the tissue and Florisil with a pestle until a uniform, free-flowing powder is obtained.
-
Column Packing: Pack the mixture into a glass column with a glass wool plug at the bottom. Top the mixture with a 1 g layer of anhydrous sodium sulfate.
-
Elution: Elute the column with 20 mL of acetonitrile:methanol (9:1, v/v).
-
Concentration: Collect the eluate and concentrate it to approximately 1 mL under a stream of nitrogen.
-
Reconstitution: Add a suitable solvent and adjust the final volume for injection into the analytical instrument.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships of the MSPD process.
Caption: Experimental workflow for this compound analysis using MSPD.
Caption: Logical relationships of key steps in the MSPD process.
References
- 1. Matrix solid-phase dispersion extraction procedure for multiresidue pesticide analysis in oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Matrix Solid-Phase Dispersion for Determining Pesticides in Fish and Foods | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Sensitivity Analysis of Phenthoate and its Oxon Metabolite in Water Samples by SPE and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenthoate is a widely used non-systemic organophosphorus insecticide. In the environment, particularly in water, it can be transformed into its oxon metabolite, which is often more toxic than the parent compound.[1] The presence of these compounds in water sources poses a potential risk to human health and ecosystems. Therefore, a sensitive and reliable analytical method for their simultaneous detection and quantification is essential for regulatory compliance and risk assessment. This application note presents a comprehensive protocol utilizing Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.
Experimental Protocol
This protocol is based on established methods for the analysis of organophosphorus pesticides in water.[2][3][4]
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.[5]
-
If immediate analysis is not possible, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify the sample to a pH below 2 with sulfuric acid and store at 4°C for up to 28 days.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of reagent water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with two 5 mL aliquots of a mixture of ethyl acetate and dichloromethane (e.g., 80:20 v/v).
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol or a suitable mobile phase for LC-MS/MS analysis.
-
3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
The specific precursor and product ions for this compound and this compound-oxon need to be determined by direct infusion of standards. Representative MRM transitions for this compound are provided in the table below.
-
Quantitative Data
Due to the limited availability of comprehensive validation data for the simultaneous analysis of this compound and its oxon metabolite in water, the following table presents typical performance data for organophosphorus pesticides analyzed by SPE and LC-MS/MS. This data should be used as a guideline, and it is imperative that each laboratory performs its own method validation to determine specific performance characteristics.
Table 1: Representative Quantitative Performance Data for Organophosphorus Pesticides in Water
| Parameter | This compound (Representative) | This compound-oxon (Representative) |
| Recovery (%) | 80 - 110 | 70 - 100 |
| Relative Standard Deviation (RSD, %) | < 15 | < 20 |
| Limit of Detection (LOD) (ng/L) | 1 - 10 | 2 - 15 |
| Limit of Quantification (LOQ) (ng/L) | 5 - 30 | 10 - 50 |
Note: This data is compiled from various sources on organophosphorus pesticide analysis and is intended to be representative. Actual values are instrument and matrix-dependent.
Table 2: Representative LC-MS/MS MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 321.1 | 169.1 | 121.1 |
Note: These transitions should be optimized for the specific instrument being used.
Diagrams
Caption: Experimental workflow for the analysis of this compound and its oxon.
Discussion
The presented method provides a reliable framework for the analysis of this compound and its oxon metabolite in water samples. The use of SPE with a polymeric sorbent allows for effective extraction and concentration of the target analytes from a large volume of water, thereby enhancing the sensitivity of the method.[5][6] LC-MS/MS in MRM mode offers excellent selectivity and sensitivity, minimizing matrix interferences and allowing for accurate quantification at trace levels.[2][3]
It is important to note that the stability of this compound and its oxon in water can be pH-dependent.[1] Therefore, proper sample preservation is critical to obtain accurate results. Method validation is a crucial step to ensure the reliability of the data. This should include the determination of linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ) in the specific water matrix being analyzed.
Conclusion
This application note outlines a detailed protocol for the determination of this compound and its oxon metabolite in water samples using SPE and LC-MS/MS. The method is sensitive, selective, and suitable for routine environmental monitoring. While specific, consolidated quantitative data for both analytes is sparse, the provided protocol and representative data serve as a strong foundation for laboratories to develop and validate their own high-performance analytical methods for these important environmental contaminants.
References
- 1. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 2. epa.gov [epa.gov]
- 3. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using mol… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction of Phenthoate in Environmental Water: An Application Note and Protocol
Introduction
Phenthoate, an organothiophosphate insecticide and acaricide, is utilized in agriculture to control a variety of pests on crops such as citrus, cotton, and vegetables. Due to its potential for runoff and leaching from agricultural fields, there is a growing concern about its presence in environmental water bodies. The monitoring of this compound residues in water is crucial for assessing environmental quality and ensuring public health. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and preconcentration of pesticides from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and sample handling time.
This application note provides a detailed protocol for the solid-phase extraction of this compound from environmental water samples using C18 and Oasis HLB cartridges, followed by gas chromatographic analysis. The methodologies and data presented are intended to guide researchers, scientists, and drug development professionals in the accurate and reliable quantification of this pesticide.
Data Presentation: Quantitative Performance of SPE Methods for this compound
The selection of the appropriate SPE sorbent is critical for achieving high recovery and low limits of detection. The following table summarizes the quantitative data from a multi-residue method for the determination of 67 pesticides, including this compound, in water samples using two different types of SPE cartridges.
| Sorbent Type | Sample Volume (mL) | Elution Solvent | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) (ng/L) | Relative Standard Deviation (RSD) (%) |
| Chromabond C18 | 1000 | Dichloromethane & Methanol | GC-MS | >65-68 | 2-20 | <12.3 |
| Oasis HLB | 1000 | Dichloromethane & Methanol | GC-MS | >65-68 | 2-20 | <9.7 |
Table 1: Summary of quantitative data for the SPE of this compound from water samples. Data extracted from a multi-residue method study.[1]
Experimental Protocols
This section details the methodologies for sample collection, preparation, solid-phase extraction, and instrumental analysis for the determination of this compound in environmental water.
Sample Collection and Pre-treatment
-
Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation of the analyte.
-
Preservation: If not analyzed immediately, store the samples at 4°C and analyze within 48 hours.
-
Filtration: To prevent clogging of the SPE cartridge, filter the water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.
Solid-Phase Extraction (SPE) Protocol
This protocol is applicable to both C18 and Oasis HLB SPE cartridges (e.g., 500 mg, 6 mL).
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Pass the 1000 mL filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water. This step is critical for efficient elution with organic solvents.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two aliquots of 1 mL of dichloromethane followed by 1 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.
-
The sample is now ready for GC-MS analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (m/z 121, 125, 320).
Visualizations
References
Application Note: High-Throughput Analysis of Phenthoate in Fatty Food Matrices
Abstract
This application note details robust and efficient analytical methods for the quantification of Phenthoate, an organophosphate insecticide, in complex fatty food matrices such as edible oils, milk, and meat products. The protocols provided are designed for researchers, scientists, and professionals in drug development and food safety, focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Matrix Solid-Phase Dispersion (MSPD) sample preparation techniques, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity, accuracy, and throughput for the determination of this compound residues, ensuring food safety and compliance with regulatory limits.
Introduction
This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops, including citrus, cotton, and rice. Due to its lipophilic nature, this compound has the potential to accumulate in the fatty tissues of animals and in oil-rich plant products. Consequently, the monitoring of this compound residues in fatty foods is crucial for consumer safety. The analysis of pesticides in high-fat matrices presents significant analytical challenges due to the co-extraction of lipids, which can interfere with chromatographic analysis and ion suppression in mass spectrometry.[1]
This application note provides detailed protocols for the extraction, cleanup, and analysis of this compound from various fatty food matrices, employing the versatile QuEChERS method and the effective MSPD technique. The subsequent determination by GC-MS/MS or LC-MS/MS ensures high selectivity and sensitivity, meeting the stringent requirements of regulatory bodies.
Data Presentation
The following table summarizes the typical performance data for the analysis of organophosphate pesticides, including this compound, in various fatty food matrices using the described methods. The data is compiled from multiple studies and represents expected validation parameters.
| Matrix | Analytical Method | Sample Preparation | Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Vegetable Oil | GC-MS/MS | QuEChERS with EMR-Lipid™ cleanup | Organophosphates | 10 - 500 | 70 - 120 | < 20 | 5 - 10 |
| Milk | LC-MS/MS | QuEChERS with C18/PSA cleanup | Organophosphates | 10 - 100 | 70 - 120 | < 20 | 1 - 10 |
| Beef/Pork Fat | GC-MS/MS | QuEChERS with C18 cleanup | Organophosphates | 10 - 100 | 75 - 81 | < 20 | 5 - 10 |
| Chicken Fat | GC-MS/MS | QuEChERS with C18 cleanup | Organophosphates | 10 - 100 | 75 - 81 | < 20 | 5 - 10 |
| Soil | HPLC-UV | MSPD with Florisil | This compound | 100 - 10,000 | 75 - 94 | 1.5 - 6.5 | 100 |
Note: The data presented is a representative range for organophosphate pesticides in the specified matrices. Actual results for this compound may vary depending on the specific laboratory conditions, instrumentation, and matrix composition.[2][3][4][5]
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput laboratories.[6]
1.1. Materials and Reagents
-
Homogenized fatty food sample (e.g., vegetable oil, milk, rendered animal fat)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (octadecylsilane)
-
Graphitized carbon black (GCB) - optional, for pigmented matrices
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
High-speed centrifuge
-
Vortex mixer
1.2. Extraction Procedure (Adapted for Fatty Matrices)
-
Weigh 10 g of the homogenized fatty food sample into a 50 mL centrifuge tube. For high-fat samples like oils, a smaller sample size (e.g., 2-5 g) may be used and adjusted with water to a total of 10 g.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of MgSO₄, 150 mg of PSA, and 150 mg of C18. For highly fatty matrices, a freezing step (-20°C for at least 2 hours) can be incorporated before d-SPE to precipitate lipids.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. An additional filtration step using a 0.22 µm syringe filter may be performed.
Matrix Solid-Phase Dispersion (MSPD) Method
MSPD is an alternative sample preparation technique that is particularly effective for solid and semi-solid fatty samples. It involves the simultaneous extraction and cleanup of the analyte.[5]
2.1. Materials and Reagents
-
Homogenized fatty food sample (e.g., meat, fish)
-
C18 sorbent (octadecylsilane)
-
Florisil® or silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetonitrile (ACN) or other suitable elution solvent
-
Mortar and pestle
-
SPE cartridge (e.g., 10 mL) with frits
2.2. MSPD Procedure
-
In a mortar, thoroughly blend 1 g of the homogenized fatty food sample with 4 g of C18 sorbent until a homogeneous mixture is obtained.
-
Add 1 g of anhydrous sodium sulfate and continue to blend.
-
Pack the mixture into an empty SPE cartridge fitted with a bottom frit.
-
Place a second frit on top of the packed material.
-
Optionally, a layer of Florisil® or silica gel can be added on top for further cleanup.
-
Elute the analytes by passing a suitable solvent (e.g., 10-15 mL of acetonitrile) through the cartridge.
-
Collect the eluate, which can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Instrumental Analysis
3.1. GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of thermally stable and volatile pesticides like this compound.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 7010 Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 70°C for 2 min, ramp to 300°C at 20°C/min, hold for 8 min.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3.2. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Waters Xevo TQ-S or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 255 pesticides in edible vegetable oils using QuEChERS method and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Residue Analysis of Chemical Additives in Edible Vegetable Oils Using QuEChERS Extraction Method Followed by Supercritical Fluid Chromatography [mdpi.com]
- 6. labsertchemical.com [labsertchemical.com]
Application Note: Headspace Analysis of Volatile Phenthoate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate is an organothiophosphate insecticide and acaricide used in agriculture. Understanding its degradation profile is crucial for environmental monitoring, food safety assessment, and toxicology studies. This compound, like other organophosphates, degrades in the environment through various mechanisms, including hydrolysis, photolysis, and microbial metabolism. This degradation can lead to the formation of various byproducts, some of which are volatile organic compounds (VOCs). Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of these volatile degradation products, offering high sensitivity and selectivity without the need for complex sample extraction procedures. This application note provides a detailed protocol for the headspace analysis of volatile this compound degradation products and a summary of known degradation pathways.
This compound Degradation Pathways
This compound degrades through a combination of oxidative and hydrolytic pathways. The specific degradation products formed depend on the environmental conditions, such as pH, light exposure, and microbial activity.
Key Degradation Products:
-
This compound Oxon: Formed by oxidative desulfuration of the P=S bond to a P=O bond.
-
This compound Acid: Resulting from the hydrolysis of the ethyl ester group.[1]
-
Demethyl this compound: Produced by the cleavage of one of the O-methyl groups from the phosphate moiety.[2]
-
Mandelic Acid: A product of the cleavage of the side chain.[2]
-
O,O-dimethyl phosphorothioic acid and O,O-dimethyl phosphorodithioic acid: Formed by the cleavage of the bond between the sulfur and the phenylacetate group.[2]
-
Ethyl Mandelate: A major product of photodegradation.[3]
The interrelation of these degradation products is illustrated in the following pathway diagram.
Caption: this compound degradation pathways.
Quantitative Data Summary
The formation of volatile degradation products from this compound is dependent on the degradation conditions. The following table provides a template for summarizing quantitative data from headspace analysis. Note: The values presented here are illustrative and should be replaced with experimental data.
| Degradation Condition | Time (hours) | This compound (ng/mL) | This compound Oxon (ng/mL) | Demethyl this compound (ng/mL) | Ethyl Mandelate (ng/mL) |
| Hydrolysis (pH 9) | 0 | 1000 | < LOQ | < LOQ | < LOQ |
| 24 | 750 | 50 | 25 | < LOQ | |
| 48 | 500 | 120 | 60 | < LOQ | |
| 72 | 250 | 200 | 100 | < LOQ | |
| Photolysis (UV Lamp) | 0 | 1000 | < LOQ | < LOQ | < LOQ |
| 6 | 500 | 80 | 30 | 150 | |
| 12 | 200 | 150 | 70 | 300 | |
| 24 | 50 | 220 | 120 | 500 |
LOQ: Limit of Quantification
Experimental Protocols
This section details the protocols for inducing this compound degradation and the subsequent headspace analysis of its volatile products.
Sample Preparation and Degradation Induction
Objective: To prepare this compound samples and induce degradation through hydrolysis and photolysis.
Materials:
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
UV lamp (e.g., 254 nm)
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions:
-
For Hydrolysis: Spike the phosphate buffer solutions (pH 4, 7, and 9) with the this compound stock solution to a final concentration of 1 µg/mL. Aliquot 5 mL of each solution into separate 20 mL headspace vials.
-
For Photolysis: Spike deionized water with the this compound stock solution to a final concentration of 1 µg/mL. Aliquot 5 mL of this solution into quartz headspace vials (to allow UV transmission).
-
-
Degradation Induction:
-
Hydrolysis: Incubate the vials at a constant temperature (e.g., 40°C) and collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Photolysis: Place the quartz vials under a UV lamp. Collect samples at various time points (e.g., 0, 6, 12, 24 hours). Include a dark control (vial wrapped in aluminum foil) to differentiate between hydrolysis and photolysis.
-
-
Sample Quenching: At each time point, quench any further reaction by adding a suitable agent if necessary (e.g., acidifying the hydrolysis samples) and immediately prepare for headspace analysis.
References
- 1. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
Application Notes and Protocols for the Chiral Separation of Phenthoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenthoate is a chiral organophosphate pesticide widely used in agriculture.[1][2] Like many chiral compounds, its enantiomers can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for environmental monitoring, food safety analysis, and toxicological studies. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). Two effective methods are presented, utilizing different chiral columns to provide a comparative analysis.
This compound, chemically known as ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate, possesses a single chiral center, resulting in a pair of enantiomers. The separation of these enantiomers is typically achieved by forming transient diastereomeric complexes with a chiral stationary phase, leading to different retention times on the chromatographic column.
Data Presentation: Comparative Analysis of Chiral Separation Methods
The following tables summarize the quantitative data for two distinct methods for the chiral separation of this compound enantiomers.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Chiral Column | CHIRALPAK® OJ-RH | Cellulose tris-3,5-dimethylphenylcarbamate (e.g., CHIRALCEL® OD-H) |
| Stationary Phase | Cellulose tris(4-methylbenzoate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Particle Size | 5 µm | 5 µm |
| Column Dimensions | 150 x 2.1 mm | 250 x 4.6 mm |
| Mobile Phase | Methanol / Water (85:15, v/v) | n-Hexane / 2-Propanol |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min |
| Column Temperature | 30 °C[1][2] | Ambient |
| Detection | Tandem Mass Spectrometry (MS/MS)[1][2] | UV |
| Total Run Time | < 9 minutes[1][2] | Not Specified |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 (CHIRALPAK® OJ-RH) | Method 2 (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9986[1][2] | Not Specified |
| Limit of Quantification (LOQ) | 5 µg/kg[1][2] | Not Specified |
| Limit of Detection (LOD) | < 0.25 µg/kg[1][2] | Not Specified |
| Mean Recoveries | 76.2 - 91.0%[1][2] | 75 - 94% |
| Relative Standard Deviation (RSD) | Intra-day: 2.0 - 7.9%, Inter-day: 2.4 - 8.4%[1][2] | 1.5 - 6.5% |
| Retention Time (Enantiomer 1) | Not Specified | Not Specified |
| Retention Time (Enantiomer 2) | Not Specified | Not Specified |
| Resolution (Rs) | Not Specified | Not Specified |
Experimental Protocols
Method 1: Reversed-Phase HPLC-MS/MS using CHIRALPAK® OJ-RH
This protocol is based on the method described by Dong et al. (2022) for the enantioselective determination of this compound in various plant matrices.[1][2]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chiral Column: CHIRALPAK® OJ-RH (150 x 2.1 mm, 5 µm).
-
Mobile Phase: HPLC-grade methanol and ultrapure water.
-
Sample Solvents: Acetonitrile.
-
This compound standard (racemic and enantiomerically pure, if available).
2. Chromatographic Conditions
-
Mobile Phase: Methanol / Water (85:15, v/v). The mobile phase should be freshly prepared and degassed.
-
Injection Volume: 5 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode. The specific precursor-product ion transitions for this compound should be monitored.
3. Sample Preparation
-
For plant matrices, a QuEChERS-based extraction method is recommended. A typical procedure involves extraction with acetonitrile followed by a clean-up step using graphitized carbon black to remove pigments and other interferences.[1][2]
-
The final extract should be dissolved in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions and samples.
-
Identify the enantiomer peaks based on their retention times. The elution order of the enantiomers may need to be determined using an enantiomerically enriched standard. The study by Dong et al. (2022) indicated that (-)-phenthoate degraded faster than its antipode in citrus, suggesting a potential elution order.[1][2]
Method 2: Normal-Phase HPLC-UV using Cellulose tris-3,5-dimethylphenylcarbamate CSP
This protocol is a general guideline for the separation of this compound enantiomers on a cellulose tris-3,5-dimethylphenylcarbamate-based chiral stationary phase, such as CHIRALCEL® OD-H.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Cellulose tris-3,5-dimethylphenylcarbamate CSP (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-hexane and 2-propanol.
-
Sample Solvent: n-Hexane or a mixture of n-hexane and 2-propanol.
-
This compound standard (racemic).
2. Chromatographic Conditions
-
Mobile Phase: A mixture of n-hexane and 2-propanol. The optimal ratio needs to be determined empirically. A starting point could be 90:10 (v/v) n-hexane:2-propanol. The proportion of 2-propanol can be adjusted to optimize the separation and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
3. Sample Preparation
-
Dissolve the this compound standard or sample extract in the mobile phase or n-hexane.
-
Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter.
4. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the standard solution to determine the retention times of the enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Concluding Remarks
The selection of the appropriate chiral column and mobile phase is critical for the successful separation of this compound enantiomers. The CHIRALPAK® OJ-RH column in reversed-phase mode offers a rapid and sensitive method suitable for trace analysis in complex matrices when coupled with mass spectrometry. The cellulose tris-3,5-dimethylphenylcarbamate-based columns in normal-phase mode provide an alternative approach, which can be optimized for specific analytical needs. Researchers should carefully validate the chosen method to ensure accuracy, precision, and robustness for their specific application. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for the development and implementation of methods for the chiral analysis of this compound.
References
Advanced Oxidation Processes for Phenthoate Removal from Wastewater: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the organophosphate pesticide Phenthoate from wastewater using various Advanced Oxidation Processes (AOPs). AOPs are a class of water treatment technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants.[1] These processes are particularly effective for the treatment of recalcitrant and toxic contaminants like pesticides, which are often resistant to conventional biological treatment methods.[1][2]
Overview of Advanced Oxidation Processes for this compound Removal
Several AOPs have shown promise for the degradation of pesticides in aqueous solutions. The selection of the most suitable AOP depends on factors such as the initial concentration of the pollutant, the characteristics of the wastewater matrix, and economic considerations. The primary AOPs covered in these notes are:
-
Fenton and Photo-Fenton Processes: These processes utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton reaction can be significantly enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.[3][4]
-
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at alkaline pH.[5][6]
-
Heterogeneous Photocatalysis: This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or solar light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
-
UV/H₂O₂ Process: This method involves the photolysis of hydrogen peroxide by ultraviolet (UV) radiation to generate hydroxyl radicals.[7][8]
Comparative Data on this compound Removal
The following table summarizes quantitative data from various studies on the removal of pesticides using different AOPs. While specific data for this compound is limited in the available literature, the data for other organophosphate pesticides can provide valuable insights into the expected efficiency of these processes for this compound degradation.
| AOP Method | Target Pesticide | Initial Conc. (mg/L) | Catalyst/Reagent Conc. | pH | Reaction Time | Removal Efficiency (%) | Reference |
| Fenton | Dimethoate | Not Specified | Fe²⁺, H₂O₂ | 3.0 | Not Specified | Rapid degradation | [9] |
| Photo-Fenton | Clopyralid | 40 | 7 mg/L Fe³⁺, 100 mg/L H₂O₂ | 3.0 | 90 min | 82.2% (UV-A), 86% (Visible) | [3] |
| Photo-Fenton | Pesticide Mixture | 0.5 | [Fe²⁺]/[H₂O₂] = 0.5 | Not Specified | 60 min | DT₅₀: 2-5 min | [6] |
| Ozonation | Pesticide Effluent | COD: 15267 | 3 g/hour O₃ | 12 | 60 min | 36% (COD removal) | [5] |
| Photocatalysis (ZnO) | Hexamethyl Phosphoramide | 10 µL | Not Specified | Not Specified | Not Specified | Partial degradation | [9] |
| Photocatalysis (ZnO) | Omethoate | 10 µL | Not Specified | Not Specified | Not Specified | Complete degradation | [9] |
| UV/H₂O₂ | Pesticide Mixture | TOC: 70 | R([H₂O₂]/[TOC]) = 4.66 | 6.05 | Not Specified | 78% (TOC conversion) | [7] |
Experimental Protocols
This section provides detailed experimental protocols for the degradation of this compound using various AOPs. These protocols are based on established methodologies for pesticide degradation and should be adapted and optimized for specific laboratory conditions and wastewater characteristics.
General Laboratory Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals, especially concentrated acids, bases, and organic solvents, in a well-ventilated fume hood.
-
This compound is a toxic substance; handle with extreme care and follow all safety data sheet (SDS) recommendations.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
Preparation of this compound Stock Solution
-
Accurately weigh a specific amount of analytical grade this compound standard.
-
Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the solution with deionized water to the desired final volume to prepare a stock solution of known concentration.
-
Store the stock solution in a dark, refrigerated environment to prevent degradation.
Protocol for Fenton and Photo-Fenton Degradation
Materials and Reagents:
-
This compound-contaminated wastewater or synthetic solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers or reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (for photo-Fenton)
-
pH meter
Procedure:
-
Transfer a known volume of the this compound solution into the reaction vessel.
-
Adjust the initial pH of the solution to the desired value (typically around 3.0 for optimal Fenton chemistry) using H₂SO₄ or NaOH.[3][9]
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration and stir until completely dissolved.
-
For Photo-Fenton: Position the UV lamp to irradiate the solution.
-
Initiate the reaction by adding the predetermined volume of H₂O₂.
-
Start the timer and magnetic stirring.
-
Withdraw samples at regular intervals.
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium sulfite) to stop the degradation process.
-
Analyze the samples for residual this compound concentration.
Diagram of Fenton/Photo-Fenton Experimental Workflow:
Caption: Workflow for Fenton and photo-Fenton degradation of this compound.
Protocol for Ozonation
Materials and Reagents:
-
This compound-contaminated wastewater or synthetic solution
-
Ozone generator
-
Gas washing bottle or bubble diffuser
-
Reaction vessel
-
Off-gas ozone destruction unit (e.g., containing potassium iodide solution)
-
pH meter
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Fill the reaction vessel with a known volume of the this compound solution.
-
Adjust the pH of the solution to the desired level. Ozonation can be effective at both acidic and alkaline pH, with alkaline conditions often favoring the generation of hydroxyl radicals.[5]
-
Turn on the ozone generator and allow it to stabilize.
-
Bubble the ozone gas through the solution using a diffuser for a predetermined period.[5]
-
Ensure that the off-gas is passed through an ozone destruction unit.
-
Withdraw samples at specific time points.
-
Immediately purge the samples with an inert gas (e.g., nitrogen) to remove any residual dissolved ozone.
-
Analyze the samples for this compound concentration.
Diagram of Ozonation Experimental Workflow:
Caption: Workflow for the ozonation of this compound in wastewater.
Protocol for Heterogeneous Photocatalysis (e.g., using TiO₂ or ZnO)
Materials and Reagents:
-
This compound-contaminated wastewater or synthetic solution
-
Photocatalyst powder (e.g., TiO₂ P25, ZnO nanoparticles)
-
Reaction vessel (preferably quartz to allow UV transmission)
-
UV lamp or solar simulator
-
Magnetic stirrer and stir bar
-
Syringe filters (for catalyst removal)
-
pH meter
Procedure:
-
Add a specific amount of the photocatalyst powder to a known volume of the this compound solution in the reaction vessel.
-
Adjust the pH of the suspension if necessary. The surface charge of the photocatalyst and the speciation of this compound can be pH-dependent.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Turn on the UV lamp or solar simulator to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Immediately filter the samples using a syringe filter to remove the photocatalyst particles and stop the reaction.
-
Analyze the filtrate for the concentration of this compound.
Diagram of Photocatalysis Experimental Workflow:
Caption: Workflow for heterogeneous photocatalysis of this compound.
Protocol for UV/H₂O₂ Degradation
Materials and Reagents:
-
This compound-contaminated wastewater or synthetic solution
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Quartz reaction vessel
-
UV lamp
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Place a known volume of the this compound solution into the quartz reaction vessel.
-
Adjust the pH of the solution as required.
-
Add the desired amount of H₂O₂ to the solution.
-
Turn on the UV lamp to start the photolysis of H₂O₂ and the degradation of this compound.[7]
-
Begin stirring and start the timer.
-
Collect samples at predetermined time intervals.
-
Quench the reaction in the samples by adding a suitable quenching agent (e.g., sodium sulfite).
-
Analyze the samples for the remaining this compound concentration.
Diagram of UV/H₂O₂ Experimental Workflow:
Caption: Workflow for the UV/H₂O₂ degradation of this compound.
Analytical Protocol for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound in water samples.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by obtaining the UV-Vis spectrum of a this compound standard (typically in the range of 220-260 nm).
-
Column Temperature: 30 °C.
Procedure:
-
Calibration: Prepare a series of this compound standards of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered and quenched samples from the AOP experiments into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample.
Signaling Pathways and Degradation Mechanisms
The degradation of this compound by AOPs proceeds through a series of complex reactions initiated by the attack of hydroxyl radicals. The primary degradation pathways likely involve:
-
Hydroxylation of the aromatic ring: The addition of •OH to the phenyl group.
-
Oxidation of the thioether group: Conversion of the sulfur atom to sulfoxide and then to sulfone.
-
Cleavage of the ester linkage: Hydrolysis of the ester group.
-
P-S bond cleavage: Breaking the bond between the phosphorus and sulfur atoms.
These initial reactions lead to the formation of various intermediate products, which are generally more polar and less toxic than the parent compound. With sufficient reaction time and oxidant concentration, these intermediates can be further oxidized, ideally leading to complete mineralization into CO₂, H₂O, and inorganic ions.
References
- 1. mdpi.com [mdpi.com]
- 2. cest2017.gnest.org [cest2017.gnest.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Photo-Fenton process for the effective removal of chemical oxygen demand and phenols in portable toilet wastewater: A treatment study under real world conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozonation of Selected Pharmaceutical and Personal Care Products in Secondary Effluent—Degradation Kinetics and Environmental Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waterandwastewater.com [waterandwastewater.com]
- 9. Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method [mdpi.com]
Application Note and Protocol: In Vitro Assay for Acetylcholinesterase Inhibition by Phenthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the toxicity of organophosphate compounds, a class of chemicals widely used as pesticides.[1][2] Phenthoate, an organothiophosphate insecticide, is a known inhibitor of acetylcholinesterase (EC 3.1.1.7). Understanding the kinetics and potency of AChE inhibition by compounds like this compound is crucial for toxicological assessment, drug development, and environmental monitoring.
This application note provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on acetylcholinesterase activity using the well-established Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Principle of the Assay
The assay measures the activity of acetylcholinesterase by monitoring the rate of formation of thiocholine from the substrate acetylthiocholine. In the presence of an inhibitor like this compound, the rate of this reaction is reduced. By measuring the reaction rate at various concentrations of the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) and kinetic constants can be determined.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) | Sigma-Aldrich | C3389 |
| This compound | Sigma-Aldrich | 45455 |
| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich | A5751 |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | Sigma-Aldrich | D8130 |
| Sodium Phosphate Monobasic | Fisher Scientific | S369 |
| Sodium Phosphate Dibasic | Fisher Scientific | S374 |
| 96-well microplates | Corning | 3590 |
| Microplate reader | (e.g., BioTek, Molecular Devices) | - |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Ethanol | Fisher Scientific | E7023 |
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
-
Mix the two solutions, adjusting the ratio until a pH of 8.0 is achieved. This buffer is used for all dilutions unless otherwise specified.
-
-
Acetylcholinesterase (AChE) Solution (1 U/mL):
-
Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0).
-
Dilute the stock solution to a final working concentration of 1 U/mL in the same buffer. Prepare this solution fresh before each experiment.
-
-
Acetylthiocholine Iodide (ATCI) Solution (10 mM):
-
Dissolve the appropriate amount of ATCI in deionized water to make a 10 mM stock solution.
-
Store on ice and use on the day of preparation.
-
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Solution (10 mM):
-
Dissolve the appropriate amount of DTNB in 0.1 M phosphate buffer (pH 7.0) to make a 10 mM stock solution.
-
Store protected from light at 4°C.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound in a suitable organic solvent such as DMSO or ethanol to prepare a high-concentration stock solution.
-
Prepare serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Procedure
The following procedure is designed for a 96-well microplate format.
-
Assay Plate Setup:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of the various concentrations of this compound solution to the sample wells.
-
For the control wells (100% enzyme activity), add 20 µL of 0.1 M phosphate buffer (pH 8.0) containing the same concentration of organic solvent used for the this compound dilutions.
-
For the blank wells (no enzyme activity), add 40 µL of 0.1 M phosphate buffer (pH 8.0).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution (1 U/mL) to the sample and control wells.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Pre-incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate and Chromogen Addition:
-
Add 10 µL of the DTNB solution (10 mM) to all wells.
-
To initiate the enzymatic reaction, add 10 µL of the ATCI solution (10 mM) to all wells.
-
-
Measurement:
-
Immediately after adding the substrate, measure the absorbance of each well at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a specified duration (e.g., 5-10 minutes).
-
Data Analysis
-
Calculate the rate of reaction (V) for each well:
-
Plot the absorbance versus time for each well.
-
The slope of the linear portion of this curve represents the reaction rate (V).
-
-
Calculate the percentage of inhibition for each this compound concentration:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
V_control = Rate of reaction in the absence of inhibitor.
-
V_sample = Rate of reaction in the presence of this compound.
-
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the AChE inhibition assay with this compound. Researchers should populate this table with their experimentally determined values. Literature values for similar organophosphates are provided for context, but direct experimental determination is crucial as values can vary based on specific assay conditions.
| Parameter | This compound (Experimental) | Reference Organophosphate (e.g., Profenofos) |
| IC50 (nM) | To be determined | ~302 (human AChE) |
| Inhibition Type | To be determined | Irreversible (typical for organophosphates) |
| Kinetic Constants | ||
| K | To be determined | Varies |
| k | To be determined | Varies |
Note: IC50 and kinetic values are highly dependent on experimental conditions such as enzyme source, substrate concentration, temperature, and pH.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Mechanism of Acetylcholinesterase Inhibition by this compound
References
Application Notes and Protocols for Phenthoate Residue Monitoring in Agricultural Runoff
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the monitoring of phenthoate, an organophosphate pesticide, in agricultural runoff. The methodologies outlined are essential for environmental risk assessment, ensuring food safety, and informing regulatory decisions.
Introduction to this compound and Environmental Monitoring
This compound is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action.[1] It functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] Due to its application in agriculture, this compound residues can contaminate surrounding water bodies through agricultural runoff, posing a potential risk to aquatic ecosystems and human health.[2][3] Monitoring its presence in agricultural runoff is therefore critical for environmental protection.
This compound is a chiral compound, existing as two enantiomers that may exhibit different toxicities and degradation rates.[4][5] Its stability in the environment is pH-dependent; it is relatively stable in neutral to acidic conditions but hydrolyzes more rapidly under alkaline conditions.[5]
Logical Framework for this compound Runoff
The movement of this compound from agricultural fields to water bodies is a complex process influenced by various factors. The following diagram illustrates the key relationships in this environmental pathway.
Caption: Logical flow of this compound from application to aquatic environments.
Experimental Workflow for this compound Monitoring
A generalized workflow for the analysis of this compound residues in agricultural runoff is presented below. This process encompasses sample collection, preparation, and instrumental analysis.
Caption: General experimental workflow for this compound residue analysis.
Data Presentation: this compound and Other Pesticide Residues in Runoff
The following table summarizes findings from various studies on pesticide concentrations in agricultural runoff. This data provides context for the expected range of this compound and other pesticide residues.
| Pesticide | Sample Matrix | Concentration Range (µg/L) | Location/Study | Reference |
| Dichlorvos | Surface Water | 1.229 - 4.421 | Agricultural Area, Tirupur | [6] |
| Chlorpyrifos | Surface Water | 1.329 | Agricultural Area, Tirupur | [6] |
| Butachlor | River Water | 0.212 - 8.78 | Major Rivers, Korea | [7] |
| Carbendazim | River Water | 0.5 - 7.7 | Saemangeum Basin, Korea | [7] |
| Pretilachlor | River Water | 0.4 - 1.1 | Saemangeum Basin, Korea | [7] |
| Diazinon | River Water | 0.01 - 0.33 | Saemangeum Basin, Korea | [7] |
| Bromobutide | Surface Water | Up to 9.9 | Saemangeum Basin, Korea | [7] |
| Various | Stream Water | < 1 ppb | Great Lakes Drainage Basins, USA | [8] |
Detailed Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation of analytes.
-
Preservation: If immediate extraction is not possible, store samples at 4°C and protect from light.
-
Pre-treatment: For dissolved pesticide analysis, filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.[9]
Sample Preparation and Extraction
Choose one of the following extraction methods based on laboratory capabilities and desired analyte recovery.
This traditional method is effective for a wide range of pesticides.
-
Pour a 1-liter water sample into a 2-liter separatory funnel.
-
Adjust the sample pH to approximately 7.0.[6]
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.[10]
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[1]
-
Allow the layers to separate for at least 10 minutes.[1]
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all extracts.[10]
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[11]
SPE is a more modern technique that reduces solvent consumption and can provide cleaner extracts.
-
Cartridge Conditioning: Precondition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.[12][13]
-
Sample Loading: Load the 1-liter filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[12]
-
Cartridge Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.
-
Cartridge Drying: Dry the cartridge under vacuum for at least 10 minutes to remove residual water.[12]
-
Elution: Elute the retained this compound from the cartridge with 2 x 4 mL portions of a suitable solvent, such as ethyl acetate or dichloromethane.[14]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[11]
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single process.[15]
-
Extraction:
-
Dispersive SPE (dSPE) Cleanup:
-
Final Extract: The resulting supernatant is ready for analysis.
Instrumental Analysis
GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound.
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[10][12]
-
Injector: Splitless mode at 250°C.[20]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 10 minutes.[10]
-
-
MS System: Agilent 5975C or equivalent.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Temperatures: Ion source at 230°C, Quadrupole at 150°C, Transfer line at 280°C.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for enhanced selectivity and sensitivity.
Table of GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 70°C (1 min) -> 25°C/min -> 150°C -> 3°C/min -> 200°C -> 8°C/min -> 280°C (10 min) |
| MS Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | SIM / MS/MS |
LC-MS/MS is highly sensitive and specific, particularly for compounds that are thermally labile or less volatile.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Chiral OJ-RH column for enantiomeric separation, or a standard C18 column for general analysis.[4]
-
Mobile Phase: Methanol and water (e.g., 85:15 v/v) with additives like formic acid or ammonium formate for improved ionization.[4][21]
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: 2500 V.[22]
-
Temperatures: Ion transfer tube at 325°C, Vaporizer at 350°C.[22]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for quantification.
Table of LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | Chiral OJ-RH or C18 |
| Mobile Phase | Methanol/Water with formic acid/ammonium formate |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30°C |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 2500 V |
| Vaporizer Temperature | 350°C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of results, the following QA/QC measures are recommended:
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.
-
Matrix Spikes: Spike a real sample with a known concentration of this compound to assess matrix effects and recovery.
-
Surrogate Standards: Add a non-target compound with similar chemical properties to all samples before extraction to monitor the efficiency of the entire analytical process.
-
Calibration Curve: Prepare a multi-point calibration curve using certified reference standards to ensure accurate quantification.
By following these detailed protocols and application notes, researchers and scientists can effectively monitor this compound residues in agricultural runoff, contributing to a better understanding and management of environmental pesticide contamination.
References
- 1. epa.gov [epa.gov]
- 2. Pesticides in agricultural runoff and their effects on downstream water quality | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. Revealing the Extent of Pesticide Runoff to the Surface Water in Agricultural Watersheds [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 13. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 16. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 17. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 18. nucleus.iaea.org [nucleus.iaea.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. palsystem.com [palsystem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Phenthoate Gas Chromatography
Welcome to the technical support center for troubleshooting issues related to the gas chromatography (GC) analysis of Phenthoate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. In the analysis of this compound, an organophosphate pesticide, peak tailing can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other components in the sample.
Q2: What are the primary causes of peak tailing for this compound?
Peak tailing in the GC analysis of this compound can generally be attributed to two main categories of issues:
-
Active Sites in the GC System: this compound, like many organophosphate pesticides, is susceptible to interactions with active sites within the GC system. These active sites are often exposed silanol groups on glass surfaces (liner, column) or metal surfaces that can lead to adsorption or degradation of the analyte.[1][2][3]
-
Suboptimal Chromatographic Conditions: Incorrect GC parameters can lead to poor peak shape. This can include issues with the inlet temperature, carrier gas flow rate, and the choice of GC column.
Q3: How can I determine the cause of peak tailing in my this compound analysis?
A good starting point is to inject a standard of a non-polar, inert compound (e.g., a hydrocarbon). If this compound also exhibits peak tailing, the issue is likely related to a physical problem in the system, such as a poor column cut or installation. If the inert compound has a symmetrical peak shape while this compound tails, the problem is likely due to active sites in the system interacting with the this compound molecule.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing in your this compound gas chromatography experiments.
Guide 1: Addressing Issues with Active Sites
Active sites are a primary cause of peak tailing for polar and sensitive compounds like this compound.
Problem: this compound peak is tailing, but an inert hydrocarbon peak is symmetrical.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated or Active Inlet Liner | The inlet liner is a common source of activity. Replace the liner with a new, deactivated liner. For organophosphate analysis, liners with a glass wool packing can help trap non-volatile matrix components, but the wool itself must be deactivated.[2][4] |
| Column Contamination or Degradation | The front end of the GC column can become contaminated with non-volatile sample matrix components, creating active sites. Trim 15-30 cm from the front of the column. If the problem persists, the column may be degraded and require replacement. |
| Active Sites Elsewhere in the Flow Path | Other components like the injection port seal (gold seal or septum) can also be sources of activity. Regularly replace the septum and ensure the gold seal is clean and properly installed. |
Guide 2: Optimizing Chromatographic Conditions
Incorrect GC parameters can significantly impact the peak shape of this compound.
Problem: this compound peak is tailing, and the issue persists even after addressing potential active sites.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| Inlet Temperature | If the inlet temperature is too low, it can lead to incomplete or slow vaporization of this compound, causing band broadening and tailing. Conversely, if the temperature is too high, it can cause thermal degradation of the analyte. | For organophosphate pesticides, an inlet temperature of around 250 °C is a good starting point. Optimize the temperature by injecting a this compound standard at various temperatures (e.g., 230 °C, 250 °C, 270 °C) and observing the peak shape. |
| Column Choice | The polarity of the GC column stationary phase should be appropriate for this compound. | A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice for organophosphate pesticide analysis. |
| Carrier Gas Flow Rate | An incorrect flow rate can lead to poor chromatographic efficiency and peak broadening. | Ensure the carrier gas flow rate is set to the optimal value for the column dimensions being used. This information is typically provided by the column manufacturer. |
| Injection Technique | A slow or inconsistent injection can introduce the sample in a broad band, leading to peak tailing. | If performing manual injections, ensure a fast and consistent injection technique. For autosamplers, check the injection speed settings. |
Experimental Protocols
Below is a standard experimental protocol for the analysis of this compound by gas chromatography. This can be used as a starting point for method development and troubleshooting.
Sample Preparation:
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common and effective method for preparing fruit and vegetable samples for pesticide analysis.
Gas Chromatography (GC) Method:
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Liner | Deactivated single taper with deactivated glass wool |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 70 °C, hold for 2 min; Ramp: 25 °C/min to 150 °C, then 10 °C/min to 300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) |
| Detector Temperature | 310 °C (MS transfer line) or 250 °C (FPD) |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps to take when troubleshooting peak tailing in this compound analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Step-by-step guide to addressing active sites.
References
Mitigating matrix effects in Phenthoate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Phenthoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] These effects are a significant challenge in LC-MS/MS, particularly when analyzing complex matrices like food and biological samples.[1][4]
Q2: How do matrix effects impact the analysis of this compound?
A2: Matrix effects can lead to erroneous quantification of this compound residues. For instance, ion suppression can result in the underestimation of the this compound concentration, while ion enhancement can lead to its overestimation.[3] This is particularly critical in food safety and environmental monitoring, where accurate quantification is essential for regulatory compliance and risk assessment.
Q3: What are the common strategies to mitigate matrix effects for this compound analysis?
A3: There are two main approaches to address matrix effects:
-
Sample Preparation Techniques: These aim to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food matrices.[5]
-
Solid-Phase Extraction (SPE): A selective sample cleanup method that separates this compound from matrix interferences based on their physical and chemical properties.[6][7]
-
Liquid-Liquid Extraction (LLE): A traditional method for separating compounds based on their differential solubilities in two immiscible liquids.[8][9]
-
Matrix Solid-Phase Dispersion (MSPD): A technique that involves blending the sample with a solid support and eluting the analyte with a suitable solvent.[10]
-
-
Compensation Strategies: These methods aim to correct for the matrix effects that remain after sample preparation. They include:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the sample matrix to compensate for signal suppression or enhancement.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS of this compound, which has similar physicochemical properties to the analyte, is added to the sample at the beginning of the workflow. The ratio of the analyte signal to the SIL-IS signal is used for quantification, which corrects for matrix effects as both are affected similarly.
-
Standard Addition Method: The sample is spiked with known concentrations of the analyte, and the resulting signal increase is used to determine the initial concentration in the sample.
-
Q4: Which sample preparation method is most effective for this compound in complex matrices?
A4: The choice of the most effective sample preparation method depends on the specific matrix and the required level of cleanup. The QuEChERS method is often a good starting point due to its simplicity and broad applicability for many food matrices. However, for very complex matrices or when lower detection limits are required, a more selective technique like SPE might be necessary.[6] The table below summarizes the reported recovery rates for this compound using different sample preparation methods in various matrices.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Question | Possible Cause | Troubleshooting Step |
| Why are my this compound peaks broad or tailing? | Column overload, column contamination, or inappropriate mobile phase composition.[3] | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Clean the Column: Flush the column with a strong solvent. 3. Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic solvent ratio or pH. |
| What causes split peaks for this compound? | Injector issues, partially clogged frit, or column void. | 1. Check the Injector: Ensure the injector needle is not bent or clogged. 2. Replace the Frit: If the frit is clogged, replace it. 3. Replace the Column: If a void has formed at the head of the column, it may need to be replaced. |
Issue 2: Low Signal Intensity or Sensitivity
| Question | Possible Cause | Troubleshooting Step |
| Why is the signal for this compound very low? | Significant ion suppression, inefficient ionization, or contamination in the ion source.[3][11] | 1. Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.[6] 2. Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to enhance this compound ionization. 3. Clean the Ion Source: Clean the ion source components as recommended by the instrument manufacturer. |
| How can I improve the sensitivity for this compound analysis? | Insufficient sample concentration or matrix effects masking the signal. | 1. Concentrate the Sample: Evaporate the final extract and reconstitute it in a smaller volume of a suitable solvent.[10] 2. Use a More Sensitive Instrument or Ionization Mode: If available, use a more sensitive mass spectrometer or explore different ionization modes (e.g., APCI if ESI is problematic).[11] |
Issue 3: Poor Reproducibility (Inconsistent Results)
| Question | Possible Cause | Troubleshooting Step |
| Why are my this compound results not reproducible? | Inconsistent sample preparation, variable matrix effects between samples, or instrument instability.[3] | 1. Standardize Sample Preparation: Ensure that the sample preparation procedure is followed precisely for all samples. 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound to correct for variations in matrix effects and sample processing. 3. Check Instrument Performance: Run system suitability tests to ensure the LC-MS/MS system is stable. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Matrix Solid-Phase Dispersion (MSPD) | Soil | 0.1 µg/g | 75-94 | 1.5-6.5 | [10] |
| Matrix Solid-Phase Dispersion (MSPD) | Soil | 1 µg/g | 75-94 | 1.5-6.5 | [10] |
| Matrix Solid-Phase Dispersion (MSPD) | Soil | 10 µg/g | 75-94 | 1.5-6.5 | [10] |
| Paper-based Sensor with Cu@Ag NPs | Water and Food Samples | Not specified | 92.6-97.4 | Not specified | [10] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS methodology.[5]
-
Sample Homogenization:
-
Extraction:
-
If using, add the stable isotope-labeled internal standard for this compound.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.[12]
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For matrices with high fat content, C18 may be included. For pigmented samples, graphitized carbon black (GCB) can be used.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol provides a general procedure for SPE cleanup.[6][13]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with a suitable organic solvent (e.g., 2 x 3 mL of acetonitrile or ethyl acetate).
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
This is a basic LLE protocol that can be adapted for various sample types.[8][9]
-
Sample Preparation:
-
Place a known amount of the liquid sample (or a sample extract) into a separatory funnel.
-
Adjust the pH of the aqueous sample if necessary to ensure this compound is in a neutral form for efficient extraction into an organic solvent.[8]
-
-
Extraction:
-
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the organic layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) into a clean flask.
-
Repeat the extraction process two more times with fresh organic solvent, combining the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume or to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. Solid Phase Extraction Explained [scioninstruments.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [providiongroup.com]
- 12. labsertchemical.com [labsertchemical.com]
- 13. cdpr.ca.gov [cdpr.ca.gov]
Technical Support Center: Phenthoate Recovery from High-Lipid Samples
Welcome to the technical support center for improving the recovery of Phenthoate and other pesticides from challenging high-lipid content samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve good recovery of this compound from high-lipid samples?
High-lipid content matrices, such as oils, dairy products, and fatty tissues, present significant challenges in pesticide residue analysis. The primary issue is the co-extraction of large amounts of lipids with the target analytes. These lipids can interfere with the analysis in several ways:
-
Matrix Effects: Lipids can cause suppression or enhancement of the analyte signal in both gas chromatography (GC) and liquid chromatography (LC) systems, leading to inaccurate quantification.[1][2][3]
-
Low Extraction Efficiency: Non-polar pesticides like this compound have a strong affinity for the lipid phase, which can result in poor partitioning into the extraction solvent and consequently, low recovery.[4]
-
Instrument Contamination: The presence of lipids in the final extract can contaminate the analytical instrument, leading to poor chromatographic performance, peak shape distortion, and the need for frequent maintenance.[5]
Q2: What are the most common methods for extracting this compound from fatty matrices?
Several methods are employed for the extraction of pesticides from high-lipid samples, each with its own advantages and limitations. The most common include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method.[6][7] For high-fat samples, modifications to the standard QuEChERS protocol are necessary to improve lipid removal.
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like C18) and packing it into a column for elution of the analytes.[8]
-
Gel Permeation Chromatography (GPC): GPC is an effective cleanup technique that separates analytes from high molecular weight interferences like lipids based on their size.[5][9]
-
Solid-Phase Extraction (SPE): SPE is a cleanup method that uses cartridges packed with specific sorbents to retain interferences while allowing the analytes to pass through, or vice versa.[4][9]
Q3: How can I modify the QuEChERS method for better performance with high-fat samples?
To enhance this compound recovery and reduce lipid interference with the QuEChERS method, consider the following modifications:
-
Increased Solvent-to-Sample Ratio: Using a higher volume of extraction solvent (e.g., acetonitrile) can improve the extraction efficiency from the fatty matrix.[10]
-
Dispersive Solid-Phase Extraction (dSPE) with C18 Sorbent: Incorporating C18 sorbent in the dSPE cleanup step is crucial for removing lipids. A combination of C18 and Primary Secondary Amine (PSA) is often used to remove fatty acids and other interferences.[4][11][8]
-
Freezing Out: After the initial extraction and centrifugation, placing the acetonitrile extract in a freezer for a period can help precipitate a significant portion of the lipids, which can then be removed by decanting or filtration.[11]
-
Enhanced Matrix Removal Sorbents: Specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) have been developed for highly effective lipid removal from sample extracts.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | - Inefficient extraction from the lipid matrix.- Analyte loss during cleanup steps. | - Increase the solvent-to-sample ratio during extraction.- Ensure vigorous shaking during extraction to ensure thorough mixing.- Optimize the type and amount of dSPE sorbent; avoid excessive use of graphitized carbon black (GCB) if this compound is a planar pesticide.- Evaluate alternative cleanup techniques like MSPD or GPC.[5][8] |
| High Matrix Effects (Signal Suppression/Enhancement) | - Insufficient removal of co-extracted lipids and other matrix components. | - Incorporate C18 or a specialized lipid removal sorbent (e.g., EMR—Lipid) in the dSPE cleanup step.[12][13]- Use a freezing-out step to precipitate and remove lipids before dSPE.[11]- Dilute the final extract to minimize the concentration of matrix components, if sensitivity allows.- Use matrix-matched calibration standards to compensate for matrix effects.[12] |
| Poor Chromatographic Peak Shape | - Contamination of the GC inlet liner or LC column with non-volatile lipids. | - Ensure the cleanup step is effective in removing lipids.- Use a guard column to protect the analytical column.- Perform regular maintenance of the GC inlet, including replacing the liner and trimming the column. |
| Inconsistent Results (Poor Reproducibility) | - Non-homogenous sample.- Inconsistent execution of the extraction and cleanup steps. | - Thoroughly homogenize the high-lipid sample before taking a subsample.- Ensure precise and consistent execution of each step of the protocol, including shaking times and centrifugation speeds. |
Experimental Protocols & Data
Modified QuEChERS for High-Fat Samples
This protocol is a modification of the standard QuEChERS method, optimized for matrices with high-lipid content.
1. Sample Preparation:
- Weigh 15 g of the homogenized high-fat sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 15 mL of acetonitrile containing 1% acetic acid.
- Add the appropriate internal standards.
- Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.
- Shake vigorously for 1 minute.
- Centrifuge at >3000 rcf for 5 minutes.
3. Cleanup (Dispersive SPE):
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is ready for GC-MS or LC-MS analysis.
Workflow for Modified QuEChERS
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. labsertchemical.com [labsertchemical.com]
- 9. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Restek - Blog [restek.com]
- 12. agilent.com [agilent.com]
- 13. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of QuEChERS for High Chlorophyll Vegetable Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in high chlorophyll vegetable matrices such as spinach and kale.
Troubleshooting Guide
This guide addresses common issues encountered during the QuEChERS workflow for green vegetable matrices.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of planar pesticides (e.g., hexachlorobenzene, chlorothalonil) | Use of Graphitized Carbon Black (GCB) in the dSPE cleanup step. GCB is effective at removing chlorophyll but can also adsorb planar pesticides.[1][2][3][4] | - Reduce the amount of GCB: Using a smaller quantity of GCB may provide sufficient chlorophyll removal without significantly impacting the recovery of planar analytes.[5] - Use an alternative sorbent: Consider sorbents like ChloroFiltr®, Z-Sep®, Oasis PRiME HLB, or a combination of a novel carbon with zirconia-coated silica (Z-Sep+) which are designed to remove chlorophyll with minimal loss of planar pesticides.[3][4][6][7] - Modify the solvent system: The addition of a small amount of toluene to the acetonitrile extract during the dSPE cleanup step has been shown to improve the recovery of problematic planar pesticides.[2] |
| Green or highly colored final extract | Insufficient removal of chlorophyll and other pigments during the dSPE cleanup step.[8] | - Increase the amount of sorbent: If not analyzing for planar pesticides, a larger amount of GCB can be used for more effective pigment removal.[5] - Use a more effective sorbent combination: A combination of PSA, C18, and GCB is often recommended for pigmented matrices.[1][3] For highly pigmented samples, specialized sorbents like ChloroFiltr™ or Z-Sep+ may be necessary.[4][9] - Ensure adequate mixing: Vortex the dSPE tube for a sufficient amount of time to ensure proper interaction between the extract and the sorbents. |
| Poor reproducibility of results | Inconsistent homogenization of the sample matrix. Inconsistent hydration of the sample. Matrix effects.[10][11] | - Homogenization: Ensure the vegetable sample is thoroughly homogenized to achieve a uniform distribution of pesticide residues. - Hydration: For dry or low-water content vegetable matrices, it's crucial to add a specific amount of water before the initial extraction to ensure consistent extraction efficiency.[12][13] - Matrix-matched standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[11] |
| Instrument contamination (GC inlet, MS source) | High levels of non-volatile matrix components, such as chlorophyll, in the final extract.[6] | - Optimize the cleanup step: Employ a more rigorous dSPE cleanup protocol using the sorbents mentioned above to minimize the amount of chlorophyll and other co-extractives in the final sample. - Use a guard column: A guard column can help protect the analytical column from contamination. - Regular instrument maintenance: Perform regular cleaning and maintenance of the GC inlet and MS source when analyzing complex matrices. |
| Low recovery of pH-dependent pesticides | The pH of the sample extract may not be optimal for the stability of certain pesticides. | - Use a buffered QuEChERS method: The original unbuffered, AOAC (Association of Official Analytical Chemists), and European (EN) buffered methods offer different pH conditions. Select the appropriate buffered system based on the stability of the target analytes. The EN method is often cited as improving the recovery and stability of pH-dependent pesticides.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is chlorophyll a problem in pesticide residue analysis?
Chlorophyll is a significant interference in the analysis of pesticide residues in vegetable matrices for several reasons:
-
Instrument Contamination: Being non-volatile, chlorophyll can deposit in the GC inlet and the front of the analytical column, leading to active sites, poor peak shapes, and the need for frequent instrument maintenance.[6]
-
Matrix Effects: Co-eluting chlorophyll can suppress or enhance the ionization of target pesticides in the mass spectrometer source, leading to inaccurate quantification.[10]
-
Chromatographic Interference: In LC analysis, high concentrations of chlorophyll can potentially interfere with the detection of certain analytes.[8]
Q2: What are the most common dSPE sorbents for chlorophyll removal and what are their functions?
The most common dSPE sorbents for high chlorophyll matrices are:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.[14][15]
-
C18 (Octadecylsilane): Removes non-polar interferences such as fats and waxes.[3][15]
-
Graphitized Carbon Black (GCB): Effectively removes chlorophyll and other pigments due to its planar structure. However, it can also retain planar pesticides.[1][3][5]
Q3: GCB is removing my planar pesticides. What are the alternatives?
Several alternative sorbents have been developed to address the issue of planar pesticide loss with GCB:
-
ChloroFiltr®: A polymeric sorbent designed for selective removal of chlorophyll without significant loss of planar analytes.[6][15]
-
Z-Sep® and Z-Sep+: Zirconia-based sorbents that can remove pigments and some fats. Z-Sep+ is a combination of zirconia and C18.[3][4]
-
Oasis PRiME HLB: A pass-through cleanup method that effectively removes chlorophyll with good recovery of planar pesticides.[7]
-
Modified GCB: Some commercial dSPE products contain an improved GCB that is optimized to balance chlorophyll removal with better recovery of planar pesticides.[4]
-
Chitin and Chitosan: These have been explored as alternative sorbents for the removal of various matrix components.[3]
Q4: How much GCB should I use for my high chlorophyll samples?
The amount of GCB to use is a trade-off between chlorophyll removal and the recovery of planar pesticides. It is recommended to start with a smaller amount (e.g., 10 mg per mL of extract) and increase it if the extract is still too green.[5] For samples with very high chlorophyll content where planar pesticides are not a concern, up to 50 mg of GCB per mL of extract can be used.[5]
Q5: Can I modify other parts of the QuEChERS method for better results with green matrices?
Yes, several modifications to the standard QuEChERS protocol can improve results:
-
Sample Hydration: For matrices with low water content (<80%), adding water before extraction is crucial for good recoveries.[12][13]
-
Solvent Modification: The addition of toluene to the acetonitrile extract during cleanup has been shown to improve recoveries of certain planar pesticides.[2]
-
Extraction Buffering: Using buffered QuEChERS methods (AOAC or EN) can improve the stability and recovery of pH-sensitive pesticides.[5]
Sorbent Performance Comparison
The following table summarizes the performance of different dSPE sorbents for chlorophyll removal and pesticide recovery.
| Sorbent/Method | Chlorophyll Removal Efficiency | Planar Pesticide Recovery | Key Considerations |
| GCB (50 mg/mL) | Excellent (can remove all visible pigments)[16] | Poor for many planar pesticides[5] | Use when planar pesticides are not target analytes. |
| GCB (10 mg/mL) | Good | Moderate to Good[16] | A good compromise for moderate chlorophyll content. |
| Oasis PRiME HLB | Excellent (>99%)[16] | Excellent[7] | A pass-through cartridge format, not a dispersive SPE. |
| ChloroFiltr® | Very Good (>82%)[15] | Excellent[6][15] | Specifically designed as a GCB alternative. |
| Z-Sep+ | Very Good | Good to Excellent[4] | Also effective at removing some fats and carotenoids.[4] |
| PSA + C18 | Fair | Excellent | Not sufficient for high chlorophyll matrices alone, but often used in combination with other sorbents. |
Experimental Protocols
Standard QuEChERS Protocol (EN 15662) for High Chlorophyll Vegetables
This protocol is a general guideline and may require optimization for specific matrices and analytes.
1. Sample Preparation and Extraction a) Homogenize 500 g of the vegetable sample (e.g., spinach) in a food processor. b) Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c) If the sample has low moisture content, add an appropriate amount of water to reach ~80% hydration.[12] d) Add 10 mL of acetonitrile. e) Shake vigorously for 1 minute. f) Add the EN 15662 extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). g) Immediately shake vigorously for 1 minute. h) Centrifuge at ≥3000 rpm for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup a) Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube. b) The dSPE tube should contain 150 mg anhydrous MgSO₄ and the appropriate cleanup sorbents (see table above for options, e.g., 50 mg PSA + 7.5 mg GCB). c) Shake for 30 seconds to 1 minute. d) Centrifuge at ≥3000 rpm for 5 minutes. e) Transfer the supernatant to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Modified QuEChERS Protocol for Improved Planar Pesticide Recovery
This modification introduces toluene during the cleanup step to enhance the recovery of planar pesticides when using GCB.
1. Sample Preparation and Extraction
-
Follow steps 1(a) through 1(h) of the Standard QuEChERS Protocol.
2. Modified dSPE Cleanup a) Transfer a specific volume of the acetonitrile extract to a dSPE tube containing MgSO₄, PSA, and GCB. b) Add toluene in a ratio of 8:3 (acetonitrile extract:toluene).[2] c) Shake vigorously for 1 minute. d) Centrifuge and collect the supernatant for analysis.
Visualized Workflows and Logic
Caption: Standard QuEChERS workflow for high chlorophyll matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Restek - Blog [restek.com]
- 13. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. chromservis.eu [chromservis.eu]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Signal Suppression of Phenthoate in Electrospray Ionization (ESI-MS)
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing the organophosphate pesticide Phenthoate using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No this compound Signal Detected
Question: I am injecting my sample, but I see a very weak signal, or no signal at all, for this compound. What could be the cause and how can I fix it?
Answer:
This is a classic sign of significant signal suppression, also known as the matrix effect. It occurs when co-eluting compounds from your sample matrix interfere with the ionization of this compound in the ESI source.[1][2][3]
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Your sample preparation method may not be effectively removing interfering matrix components.
-
Solution: Enhance your sample preparation protocol. Solid Phase Extraction (SPE) is often more effective at removing interfering substances like phospholipids compared to simpler methods like protein precipitation.[4] For plant-based matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with a dispersive SPE cleanup step using graphitized carbon black can be effective for this compound analysis.[5]
-
-
Co-elution with Matrix Components: this compound may be eluting from the liquid chromatography (LC) column at the same time as highly abundant matrix components.
-
Solution 1: Optimize Chromatographic Separation. Adjust your LC gradient to better separate this compound from the matrix interferences. You can also screen different LC column chemistries to achieve better separation.
-
Solution 2: Implement 2D-LC. For very complex matrices, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in separation power, effectively isolating this compound from interfering compounds.[6]
-
-
High ESI Flow Rate: Higher flow rates can exacerbate matrix effects.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My quantitative results for this compound are inconsistent across different samples, even though my recovery seems acceptable. Why is this happening?
Answer:
Poor reproducibility in the presence of good recovery is a strong indicator of variable matrix effects between your samples.[10] The composition of the matrix can differ slightly from sample to sample, leading to varying degrees of signal suppression.
Potential Causes and Solutions:
-
Differential Matrix Effects: Different lots of the same matrix (e.g., plasma from different subjects, different types of citrus) can have varying levels of interfering compounds.[10]
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). An ideal SIL-IS for this compound will co-elute and experience the same degree of signal suppression, allowing for accurate correction of the analyte signal. This is one of the most robust methods for compensating for matrix effects.[2][11]
-
Solution 2: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix that is representative of your samples. This ensures that the standards and samples experience similar matrix effects.[10][11]
-
Solution 3: Standard Addition. This method involves adding known amounts of this compound standard to aliquots of the actual sample. It is a very effective way to correct for matrix effects specific to each sample but is more labor-intensive.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS?
A1: Signal suppression, or the matrix effect, is the reduction in the ionization efficiency of a target analyte (like this compound) due to the presence of other co-eluting components in the sample matrix.[1][13] These interfering compounds can compete for the available charge on the ESI droplets or alter the physical properties of the droplets, hindering the formation of gas-phase analyte ions.[14]
Q2: How can I determine if my this compound analysis is affected by signal suppression?
A2: A common method is the post-column infusion experiment.[2][4] A constant flow of a this compound standard solution is infused into the LC eluent after the column and before the ESI source. A blank matrix extract is then injected. A dip in the constant this compound signal at the retention time of interfering matrix components indicates signal suppression.
Q3: What are the most common sources of signal suppression for this compound analysis?
A3: The sources depend on the sample matrix.
-
Biological Fluids (e.g., Plasma): Phospholipids are a major cause of signal suppression.[4]
-
Plant-Origin Matrices (e.g., Fruits, Vegetables): Pigments (like chlorophyll), sugars, and organic acids can cause significant suppression.[5]
-
Mobile Phase Additives: Some ion-pairing agents, like trifluoroacetic acid (TFA), can cause signal suppression. Formic acid is often a better choice for ESI.[14]
Q4: Can diluting my sample help reduce signal suppression?
A4: Yes, simple dilution of the sample extract can be a very effective strategy.[14][15] Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. In cases of severe matrix effects, the reduction in suppression can be greater than the loss of analyte concentration, leading to an overall improvement in the signal-to-noise ratio.[10][15]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Typical this compound Recovery | Key Considerations |
| Protein Precipitation (PPT) | Low | Variable | Simple and fast, but results in the least clean extracts and highest matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good (70-90%) | More selective than PPT, but can be labor-intensive and use large volumes of organic solvents. |
| Solid Phase Extraction (SPE) | High | Good to Excellent (80-110%) | Provides the cleanest extracts and significantly reduces matrix effects.[4][16] Requires method development to select the appropriate sorbent and elution solvents. |
| QuEChERS | High (for plant matrices) | Good (76.2-91.0% in citrus)[5] | Very effective for multi-residue pesticide analysis in food and agricultural samples. The dispersive SPE step is crucial for cleanup. |
Experimental Protocol: Post-Column Infusion for a Qualitative Assessment of Signal Suppression
Objective: To identify regions in the chromatogram where signal suppression occurs.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
T-piece for mixing
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
LC column and mobile phases for your analysis
Methodology:
-
Set up the LC-MS/MS system with your analytical column and mobile phase gradient.
-
Using a T-piece, connect the outlet of the LC column to the ESI source.
-
Connect a syringe pump to the third port of the T-piece.
-
Continuously infuse the this compound standard solution at a low flow rate (e.g., 10 µL/min) into the eluent from the LC column.
-
Acquire data in MRM (Multiple Reaction Monitoring) mode for the specific transition of this compound. You should observe a stable, continuous signal for this compound.
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates the elution of matrix components that are causing signal suppression.
Visual Guides
Workflow for Troubleshooting this compound Signal Suppression
Caption: A logical workflow for diagnosing and resolving this compound signal suppression.
Mechanism of Electrospray Ionization Signal Suppression
References
- 1. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. Operational options to reduce matrix effects in liquid chromatography-electrospray ionization-mass spectrometry analysis of aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for Resolving Phenthoate from Co-eluting Pesticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving Phenthoate from co-eluting pesticides during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound analysis?
A1: this compound, an organothiophosphate insecticide, is typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2] Common detectors for GC include flame ionization detector (FID), nitrogen-phosphorus detector (NPD), electron capture detector (ECD), and mass spectrometry (MS).[3] For HPLC, UV detectors and tandem mass spectrometry (MS/MS) are frequently used.[2][4]
Q2: Which pesticides are likely to co-elute with this compound?
A2: Co-elution is highly dependent on the specific chromatographic conditions (e.g., column, mobile phase, temperature program) and the sample matrix. However, other organophosphorus pesticides with similar chemical structures and polarities are the most likely candidates for co-elution with this compound. These can include, but are not limited to, pesticides such as parathion-methyl, fenitrothion, and other organothiophosphates.
Q3: What are the initial steps to troubleshoot the co-elution of this compound?
A3: When co-elution is observed, the first step is to confirm the identity of the interfering peak, if possible, using a selective detector like a mass spectrometer. The next step is to systematically adjust the chromatographic parameters to improve separation. This involves modifying the mobile phase composition or gradient in HPLC, or the temperature program in GC. Adjusting the column chemistry can also be a powerful tool for resolving co-eluting peaks.
Q4: Can sample preparation help in resolving co-eluting peaks?
A4: While sample preparation primarily aims to remove matrix interferences, certain techniques can help in reducing the complexity of the sample injected into the chromatographic system. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and matrix solid-phase dispersion (MSPD) are effective for cleaning up samples for pesticide residue analysis.[1] A cleaner sample can sometimes mitigate issues with co-elution by reducing the overall number of interfering compounds.
Troubleshooting Guides
Guide 1: Resolving this compound Co-elution in High-Performance Liquid Chromatography (HPLC)
This guide provides a systematic approach to troubleshooting co-elution issues with this compound in HPLC analysis.
Problem: this compound peak is not fully resolved from an interfering peak.
Troubleshooting Workflow:
Caption: HPLC Troubleshooting Workflow for this compound Co-elution.
Detailed Steps:
-
Adjust Mobile Phase Composition:
-
Change Solvent Strength: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Change Organic Solvent: If using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes.
-
-
Modify Gradient Program:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting peaks.
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition during the elution of the peaks of interest can enhance resolution.
-
-
Change Column Chemistry:
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide different selectivity.
-
Phenyl-Hexyl or Biphenyl Phases: These phases offer different selectivity compared to C18, particularly for aromatic compounds, and can be effective in resolving difficult peak pairs.
-
Chiral Columns: If enantiomeric separation is required, a chiral stationary phase, such as a cellulose or amylose-based column, is necessary.[4]
-
-
Adjust Flow Rate and Temperature:
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.
-
Change Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Varying the column temperature can alter selectivity and improve separation.
-
Guide 2: Resolving this compound Co-elution in Gas Chromatography (GC)
This guide provides a systematic approach to troubleshooting co-elution issues with this compound in GC analysis.
Problem: this compound peak is not fully resolved from an interfering peak.
Troubleshooting Workflow:
Caption: GC Troubleshooting Workflow for this compound Co-elution.
Detailed Steps:
-
Optimize Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the separation of early eluting compounds.
-
Slower Ramp Rate: A slower temperature ramp will increase the time analytes spend in the column, which can lead to better separation.
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve resolution.
-
-
Change Carrier Gas Flow Rate (or Linear Velocity):
-
Optimize for Efficiency: Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions to maximize peak efficiency. This can be determined from a van Deemter plot.
-
-
Select a Different Column Phase:
-
Change Polarity: If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switching to a more polar column (e.g., DB-17ms, DB-225) can significantly alter the selectivity and resolve the co-eluting peaks. The choice of the new phase should be based on the chemical properties of this compound and the suspected interfering compound.
-
-
Consider a Longer Column or Smaller Internal Diameter (ID):
-
Longer Column: A longer column provides more theoretical plates and can improve resolution, but it will also increase analysis time and peak broadening.
-
Smaller ID Column: A column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) offers higher efficiency and can improve separation.
-
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using HPLC with UV detection. Optimization may be required based on the specific sample matrix and co-eluting pesticides.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid (or formic acid for MS compatibility).[5]
-
This compound analytical standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation (QuEChERS approach):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup or direct injection after filtration.
-
Protocol 2: General GC-MS Method for this compound Analysis
This protocol provides a general method for the analysis of this compound using GC-MS.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, HP-5ms or equivalent).
-
-
Reagents:
-
Helium (carrier gas).
-
This compound analytical standard.
-
Solvent for standard and sample dilution (e.g., ethyl acetate or toluene).
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 175 °C.
-
Ramp 2: 8 °C/min to 290 °C, hold for 5 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a suitable solvent like ethyl acetate. Follow the sample preparation protocol outlined in the HPLC method if applicable.
-
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis from literature. These values can serve as a benchmark during method development and validation.
Table 1: HPLC Method Performance Data for this compound
| Parameter | Value | Reference |
| Recovery | 75-94% | [2] |
| Relative Standard Deviation (RSD) | 1.5-6.5% | [2] |
| Limit of Quantification (LOQ) | 5 µg/kg | [4] |
| Limit of Detection (LOD) | <0.25 µg/kg | [4] |
| Linearity (r²) | ≥0.9986 | [4] |
Table 2: GC Method Performance Data for this compound
| Parameter | Value | Reference |
| Linearity (r²) | ≥0.999 | [3] |
| Limit of Determination | 0.008 µg/mL (Phenothrin, similar pesticide) | [3] |
| Recovery (general pesticide analysis) | 70-120% | (General expectation for pesticide residue analysis) |
| RSD (general pesticide analysis) | <15% | (General expectation for pesticide residue analysis) |
References
- 1. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast pesticide analysis using low‐pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fssai.gov.in [fssai.gov.in]
Technical Support Center: Enhancing Phenthoate Extraction from Aged Soil Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phenthoate from aged soil residues.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from aged soil residues more challenging than from freshly spiked samples?
A1: Over time, this compound residues in soil undergo a process called "aging." This involves the gradual binding of the pesticide to soil organic matter and clay particles. This sequestration makes the this compound less bioavailable and more resistant to extraction by conventional solvent methods, leading to lower recovery rates.[1][2] The increased contact time allows for the formation of stronger physical and chemical bonds between this compound and the soil matrix.
Q2: What are the most common methods for extracting this compound from soil?
A2: Several methods are employed for this compound extraction from soil, each with its own advantages and limitations. These include:
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the soil sample with a solid support (like Florisil) and then eluting the analyte with a suitable solvent. It is known for being a simple and effective method.[3]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil sample, accelerating the extraction process. It can achieve high extraction efficiencies with reduced solvent consumption and extraction time.[3]
-
Soxhlet Extraction: A classical and exhaustive extraction method that uses continuous solvent reflux. While often thorough, it can be time-consuming and require large volumes of solvent.[1]
-
Sonication: This method utilizes ultrasonic waves to disrupt the soil matrix and enhance solvent penetration, facilitating the release of bound residues.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While initially developed for pesticide residue analysis in fruits and vegetables, the QuEChERS method has been adapted for soil analysis and offers a rapid and high-throughput option.[4][5]
Q3: How does soil composition affect this compound extraction efficiency?
A3: Soil composition plays a crucial role in the efficiency of this compound extraction. Key factors include:
-
Organic Matter Content: Soils with high organic matter tend to bind this compound more strongly, making extraction more difficult.[6]
-
Clay Content: Similar to organic matter, clay particles have a large surface area and can adsorb this compound, reducing its extractability.[6]
-
pH: The pH of the soil can influence the chemical form of this compound and its interaction with soil components.[7]
Q4: What is the expected degradation rate of this compound in soil?
A4: this compound degrades in soil primarily through the action of soil enzymes, converting it to this compound acid.[8] The degradation is generally rapid under aerobic conditions. One study determined the half-life of this compound in soil to be approximately 77.0 hours (3.2 days) under laboratory conditions.[9] However, the degradation rate can be influenced by factors such as soil type, moisture, temperature, and microbial activity.[7]
Troubleshooting Guide
Problem: Low recovery of this compound from aged soil samples.
| Possible Cause | Suggested Solution |
| Inefficient solvent system. | The polarity of the extraction solvent may not be optimal for desorbing aged this compound residues. |
| Troubleshooting Steps: 1. Try a solvent mixture with a different polarity. A combination of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or ethyl acetate) is often effective. An acetone:acetonitrile (1:1) mixture has been found to be efficient for extracting this compound from soil.[10]2. For MSPD, optimize the eluting solvent. A mixture of hexane and ethyl acetate (e.g., 7:1 v/v) has been used successfully.[3]3. Consider using a solvent that can disrupt hydrogen bonding, such as methanol. | |
| Insufficient extraction energy/time. | Aged residues are more tightly bound and may require more energy or longer extraction times to be released from the soil matrix. |
| Troubleshooting Steps: 1. For Sonication: Increase the sonication time. Studies on aged PAH residues have shown that recovery can be dependent on extraction times up to 8 hours.[1]2. For MAE: Optimize the irradiation power, temperature, and time. For some pesticides, extraction at 160°C for 10 minutes has proven effective.[3]3. For Shaking: Increase the shaking time and/or speed. A simple shaking extraction for 1 hour has been used for some soil contaminants.[11] | |
| Strong binding to soil organic matter. | This compound becomes sequestered within the soil organic matter over time, making it inaccessible to the extraction solvent. |
| Troubleshooting Steps: 1. Pre-treat the soil sample to disrupt the organic matter. This could involve the addition of a surfactant or a humic acid-solubilizing agent.2. Employ a more exhaustive extraction technique like Soxhlet extraction, which provides continuous extraction with fresh solvent. | |
| Sub-optimal sample preparation. | The physical state of the soil sample can impact extraction efficiency. |
| Troubleshooting Steps: 1. Ensure the soil sample is homogenous and has a fine particle size to maximize the surface area for solvent contact.2. For MSPD, optimize the ratio of soil to the solid-phase dispersant (e.g., Florisil).[3]3. Adjust the moisture content of the soil. Adding a small amount of water to the soil-dispersant mixture in MSPD can improve recovery.[3] |
Data on Extraction Efficiency
The following table summarizes reported recovery data for this compound and other pesticides from soil using various extraction methods. Note that direct comparisons for aged this compound residues are limited, and efficiency can vary significantly with soil type and aging conditions.
| Extraction Method | Analyte | Soil Type | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| MSPD | This compound | 3 different types | 0.1, 1, 10 µg/g | 75 - 94 | 1.5 - 6.5 | [3] |
| MAE | Organophosphorus pesticides | Not specified | 5, 50 ng/g | 70.0 - 120.0 | 0.2 - 14 | [3] |
| Shaking | 190 pesticides | Not specified | 100 µg/kg | 91.7% of recoveries were between 70-120 | 93.2% of RSDs were < 15 | [11] |
| Ultrasonic & Soxhlet | Dimethoate | Agricultural soil | Not specified | 99.47 - 106.38 | Not specified | [12] |
Experimental Protocols
Matrix Solid-Phase Dispersion (MSPD) Protocol for this compound Extraction
This protocol is based on a method developed for the determination of this compound in soil.[3]
Materials:
-
Soil sample (air-dried and sieved)
-
Florisil
-
Hexane
-
Ethyl acetate
-
Mortar and pestle
-
Glass column with a frit
-
Glass wool
-
Anhydrous sodium sulfate
Procedure:
-
Weigh 4 g of the soil sample into a mortar.
-
Add 6 g of Florisil to the mortar.
-
Add 3 mL of deionized water and mix thoroughly with the pestle until a homogenous mixture is obtained.
-
Place a small plug of glass wool at the bottom of a glass column.
-
Pack the soil-Florisil mixture into the column.
-
Add a layer of anhydrous sodium sulfate (approximately 1 cm) on top of the packed material.
-
Elute the column with a pre-determined volume of hexane:ethyl acetate (7:1, v/v).
-
Collect the eluate. The extract can then be concentrated and analyzed by HPLC or GC.[3]
Microwave-Assisted Extraction (MAE) Protocol for Pesticide Extraction
This protocol is a general procedure based on MAE for organophosphorus pesticides in soil.[3]
Materials:
-
Soil sample (air-dried and sieved)
-
Acetone
-
Hexane
-
Microwave extraction vessels
-
Microwave extraction system
Procedure:
-
Weigh an appropriate amount of the soil sample into a microwave extraction vessel.
-
Add 12 mL of acetone:hexane (2:1, v/v) to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction program:
-
Power: 400 W
-
Temperature: 160°C
-
Time: 10 minutes
-
-
After the extraction is complete and the vessel has cooled, open the vessel and filter the extract.
-
The extract can be directly analyzed by GC-MS or concentrated for further analysis.[3]
Visualizations
Caption: Workflow for this compound Extraction using MSPD.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of aging of chemicals in soil on their biodegradability and extractability (Technical Report) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. ysi.com [ysi.com]
- 5. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 6. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 11. agilent.com [agilent.com]
- 12. Choosing The Optimal Extraction Condition by Ultrasonic and Soxhlet for Determination of Dimethoate in Agricultural Soil Samples By HPLC | Latakia University Journal -Basic Sciences Series [journal.latakia-univ.edu.sy]
Technical Support Center: Stability of Phenthoate Analytical Standards
This technical support center provides guidance on the stability of phenthoate analytical standards in different solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While there is no single definitive study comparing all common solvents, the available literature suggests that acetonitrile and toluene are generally good choices for long-term storage of organophosphate pesticide standards.[1] Acetonitrile, in particular, is often recommended for multi-residue pesticide analysis, and its stability can be enhanced by acidification (e.g., with 0.1% v/v acetic acid).[2][3] Methanol may be less suitable for some organophosphates due to potential for degradation.[4] Given this compound's good solubility in acetone, it can also be used, but stability should be verified.[5][6] this compound is only sparingly soluble in hexane, making it a less practical choice for stock solutions.[5][6]
Q2: What are the ideal storage conditions for this compound analytical standards?
A2: this compound analytical standards, both as neat material and in solution, should be stored in a cool, dry, and dark place.[6] Recommended storage temperatures are typically between 2-8°C.[7] Solutions should be kept in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation. For long-term storage of stock solutions (e.g., > 6 months), storage at ≤ -20°C is advisable.[1]
Q3: I am seeing a decrease in the peak area of my this compound standard over time. What could be the cause?
A3: A decreasing peak area for your this compound standard could be due to several factors:
-
Degradation: this compound can degrade over time, especially if not stored properly. Hydrolysis is a known degradation pathway, particularly in the presence of moisture or at a non-neutral pH.[5][6]
-
Solvent Evaporation: If the vial is not properly sealed, the solvent can evaporate, leading to an increase in the concentration of the standard and potentially misleading results if not accounted for. However, if you are preparing working standards from a stock solution that has partially evaporated, the actual concentration will be higher than the calculated one, which might not explain a decreasing peak area in your final analysis unless the degradation is significant.
-
Adsorption: this compound may adsorb to the surface of the storage container, although this is less common in glass vials.
-
Instrumental Issues: Problems with the analytical instrument, such as injector discrimination or detector sensitivity drift, can also cause a decrease in peak area.
Troubleshooting Steps:
-
Prepare a fresh working standard from your stock solution and compare its response to the old working standard.
-
If the fresh standard gives the expected response, your old working standard has likely degraded.
-
If the fresh standard also shows a low response, prepare a new stock solution from the neat standard material.
-
If the new stock solution resolves the issue, your original stock solution has degraded.
-
If the problem persists even with a fresh stock solution, investigate potential instrumental issues.
Q4: I am observing extra peaks in the chromatogram of my this compound standard. What are they?
A4: The appearance of extra peaks in the chromatogram of a this compound standard is often indicative of degradation. Known degradation products of this compound from hydrolysis include this compound acid, dimethylthis compound, and demethylthis compound oxone.[5] The specific degradation products may vary depending on the solvent and storage conditions.
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared standard to see if the extra peaks are present. If they are not, it confirms that your older standard has degraded.
-
Identify Degradation Products: If you have access to a mass spectrometer, you may be able to identify the degradation products by their mass-to-charge ratio.
-
Review Storage Conditions: Ensure that your standards are being stored under the recommended conditions (cool, dark, tightly sealed).
-
Consider Solvent Purity: Impurities in the solvent could potentially react with this compound. Ensure you are using high-purity, analytical grade solvents.
Data on this compound Stability
While a direct comparative study on the stability of this compound in methanol, acetonitrile, acetone, and hexane was not found in the reviewed literature, the following table summarizes the available information on this compound's properties and the stability of organophosphates in general.
| Solvent | This compound Solubility | General Stability of Organophosphates | Recommendations for this compound |
| Methanol | Miscible in all proportions[6] | Some organophosphates have shown degradation in methanol.[4] | Use with caution. Verify stability for long-term storage. |
| Acetonitrile | Soluble | Generally a good solvent for long-term storage, especially when acidified.[2][3] | Recommended for stock and working solutions. |
| Acetone | Miscible in all proportions[6] | Stable for many organophosphates when stored in the dark.[8] | A suitable solvent, but stability should be confirmed for extended periods. |
| Hexane | 120 g/L[6] | Recommended for some pesticides when stored in the dark.[8] | Lower solubility may limit its use for high-concentration stock solutions. |
pH-Dependent Stability of this compound in Aqueous Solutions [5][6]
| pH | Degradation after 20 days at 24.5°C |
| 3.9 | Slight |
| 5.8 | Slight |
| 7.8 | Slight |
| 9.7 | Approximately 25% |
Experimental Protocols
Protocol for a Stability Study of this compound in Different Solvents
This protocol is a general guideline for researchers who wish to perform their own stability studies on this compound analytical standards.
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of neat this compound standard.
-
Dissolve the standard in each of the chosen solvents (e.g., methanol, acetonitrile, acetone, hexane) to a specific concentration (e.g., 1000 µg/mL).
-
Use amber glass vials with PTFE-lined screw caps.
-
-
Storage Conditions:
-
Divide the prepared stock solutions for each solvent into two sets.
-
Store one set at a refrigerated temperature (e.g., 4°C) and the other set at room temperature (e.g., 20-25°C).
-
Ensure all samples are stored in the dark.
-
-
Time Points for Analysis:
-
Analyze the solutions at regular intervals. A suggested timeline is:
-
Day 0 (initial analysis)
-
Week 1
-
Week 2
-
Week 4
-
Week 8
-
Week 12
-
-
-
Analytical Method:
-
Use a validated and stability-indicating analytical method, such as Gas Chromatography (GC) with a suitable detector (e.g., FPD, MS) or High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.
-
On each analysis day, prepare fresh calibration standards from a newly prepared stock solution or a well-characterized solid standard to ensure the accuracy of the measurements.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Day 0).
-
Plot the percentage remaining against time for each solvent and storage condition.
-
Monitor for the appearance and increase of any degradation product peaks.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in different solvents.
Caption: Decision tree for troubleshooting issues with this compound peak area.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Stability of Standard Solution for Pesticides during Storage. | Semantic Scholar [semanticscholar.org]
Minimizing Phenthoate degradation during sample preparation and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Phenthoate degradation during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control are:
-
pH: this compound is more stable in acidic to neutral conditions (pH 3.9-7.8) and degrades more rapidly in alkaline environments (pH > 8).[1][2] Hydrolysis is a major degradation pathway, particularly at higher pH values.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is stable for extended periods at 4°C and can show degradation at room temperature or higher.[3] The technical material shows a 1-4% decrease in active ingredient after one month at 50°C.[4]
-
Light: Exposure to sunlight and UV radiation can cause photodegradation.[4] It is recommended to store samples and standards in the dark or in amber vials.[5]
-
Enzymatic Activity: In biological matrices such as soil and plant tissues, enzymes like carboxyesterases can rapidly degrade this compound to this compound acid.[4]
Q2: What are the ideal storage conditions for this compound stock solutions and prepared samples?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store stock solutions and prepared sample extracts at or below 4°C.[3] For long-term storage, freezing at -20°C is advisable, especially for extracts in certain organic solvents.[5][6]
-
Light: Protect solutions from light by using amber glass vials or by storing them in the dark.[5]
-
Solvent: For stock solutions, acetonitrile is a suitable solvent.[3] For prepared extracts, while acetonitrile is commonly used in methods like QuEChERS, be aware that the stability of some pesticides can be solvent-dependent.[7][8] If solvent exchange is necessary, toluene has been shown to be a good option for GC analysis.[7]
-
pH: If working with aqueous samples or buffered solutions, maintain a pH between 3.9 and 7.8 for optimal stability.[1][2]
Q3: Which extraction solvent is best for minimizing this compound degradation?
A3: Acetonitrile is a widely used and generally suitable extraction solvent for this compound, particularly in the context of multi-residue methods like QuEChERS.[9][10] The addition of a small amount of acid, such as 1% acetic acid, to the acetonitrile can improve the stability of pH-sensitive pesticides.[10][11] While acetone is also used, some studies suggest that certain pesticides may be less stable in it.[7][8] Ethyl acetate has been shown to lead to more rapid degradation of some organophosphorus pesticides and should be used with caution for storing extracts.[5][6]
Q4: How can I prevent enzymatic degradation of this compound during sample preparation from biological matrices?
A4: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures.[12] Homogenizing samples at low temperatures (e.g., using dry ice) can help to inactivate enzymes.[13] Additionally, the extraction process itself, using organic solvents like acetonitrile, helps to denature enzymes and halt their activity.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Spiked Samples
| Possible Cause | Troubleshooting Step |
| Degradation due to Alkaline pH | Check the pH of your sample matrix. For acidic or basic matrices like lemons or spinach, use a buffered QuEChERS method to maintain a stable pH during extraction.[14] The original unbuffered QuEChERS method can result in pH values that may promote degradation of susceptible pesticides. |
| Thermal Degradation | Ensure that the entire sample preparation process is conducted at room temperature or below. Avoid exposing samples to heat sources. If using an evaporator to concentrate the extract, use gentle heating and ensure the process is as short as possible. |
| Photodegradation | Protect your samples from direct sunlight and artificial light throughout the preparation process. Use amber vials for storing extracts.[5] |
| Solvent-Induced Degradation | If storing extracts in ethyl acetate, consider analyzing them as quickly as possible or switching to a more stable solvent like acetonitrile or toluene for storage.[6][7] |
| Incomplete Extraction | For dry samples like grains or soil, ensure adequate hydration by adding water before the acetonitrile extraction to improve efficiency.[13][14] Ensure vigorous shaking during the extraction and partitioning steps to maximize the transfer of this compound into the organic phase.[13] |
Issue 2: Poor Reproducibility in this compound Analysis
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure the initial sample is thoroughly homogenized to obtain a representative subsample for extraction. Inconsistent homogenization can lead to significant variations in analyte concentration. |
| Variable Degradation During Storage | Analyze samples as soon as possible after preparation. If storage is necessary, ensure all samples are stored under identical conditions (temperature, light exposure).[15] The stability of this compound in the final extract can be matrix-dependent.[5][6] |
| Matrix Effects in GC or LC Analysis | Matrix components can enhance or suppress the analytical signal.[16][17] Prepare matrix-matched standards to compensate for these effects. Employ a robust clean-up step using sorbents like PSA and GCB to remove interfering compounds.[18][19] |
| Inconsistent Injection Volume or Technique | For GC analysis, ensure the autosampler is functioning correctly and that the injection technique is smooth and rapid to avoid peak splitting or broadening. |
Quantitative Data Summary
Table 1: Stability of this compound in Buffered Aqueous Solutions
| pH | Temperature | % Remaining after 20-28 days | Half-life | Reference |
| 3.9 | Room Temp | Slight degradation after ~20 days | - | [4] |
| 5.8 | Room Temp | Slight degradation after ~20 days | - | [4] |
| 6.0 | 24.5 ± 1°C | 45% after 28 days | - | [4] |
| 7.0 | 24.5 ± 1°C | 21% after 28 days | - | [4] |
| 7.8 | Room Temp | Slight degradation after ~20 days | - | [4] |
| 8.0 | 24.5 ± 1°C | 22% after 28 days | ~12 days | [4] |
| 9.7 | Room Temp | ~75% after 20 days | - | [4] |
Table 2: Stability of Technical this compound
| Storage Condition | Duration | Active Ingredient Decrease | Reference |
| Room Temperature (original sealed container) | 1 year | ~1-2% | [4] |
| 50°C | 1 month | 1-4% | [4] |
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables (Modified for this compound Stability)
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with modifications to enhance the stability of pH-sensitive pesticides like this compound.
1. Sample Homogenization:
-
Weigh a representative portion of the fruit or vegetable sample.
-
Homogenize the sample, preferably at low temperatures (e.g., by adding dry ice during blending) to minimize enzymatic activity.
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., raisins), add an appropriate amount of water to rehydrate before proceeding.[13][14]
-
Add 10-15 mL of acetonitrile containing 1% acetic acid. The acid helps to maintain a pH that is favorable for this compound stability.[10]
-
Add internal standards if required.
-
Vigorously shake the tube for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for AOAC or EN buffered methods).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents.
-
For most fruits and vegetables, a combination of primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove excess water is sufficient.
-
For samples with high chlorophyll content (e.g., spinach), include graphitized carbon black (GCB) in the d-SPE mixture.[18]
-
For samples with high fat content, include C18 sorbent.[13]
-
Vigorously shake for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.
-
The resulting supernatant is the final extract.
4. Analysis:
-
Transfer the final extract into an autosampler vial for LC-MS/MS or GC-MS analysis.
-
If analysis is not immediate, store the vials at ≤ 4°C in the dark.
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Soil Samples
This protocol is adapted from methodologies for extracting pesticides from complex solid matrices like soil.[1]
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
The moisture content can be adjusted to ~20% to facilitate blending.[1]
2. MSPD Procedure:
-
In a glass mortar, mix 4 g of the prepared soil sample with 6 g of a solid support (e.g., Florisil).
-
Gently blend the mixture with a pestle until a homogeneous, free-flowing powder is obtained.
-
Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.
3. Elution:
-
Pass the eluting solvent through the cartridge to extract this compound. A suitable solvent system is a mixture of hexane and ethyl acetate (e.g., 7:1 v/v).[1]
-
Collect the eluate.
4. Concentration and Analysis:
-
Concentrate the eluate to a smaller volume under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., acetonitrile for HPLC).
-
The extract is now ready for chromatographic analysis.
Visualizations
Caption: Key degradation pathways affecting this compound stability.
Caption: Modified QuEChERS workflow to enhance this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 5. Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 13. m.youtube.com [m.youtube.com]
- 14. gcms.cz [gcms.cz]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Phenthoate Analysis in Reversed-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor peak shape, particularly peak tailing, encountered during the analysis of Phenthoate using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve these chromatographic challenges.
Troubleshooting Guide: Addressing Poor Peak Shape of this compound
This section offers a question-and-answer formatted guide to troubleshoot specific issues related to the peak shape of this compound.
Question 1: My this compound peak is exhibiting significant tailing. What are the primary causes?
Peak tailing for this compound in RP-HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functionalities of the this compound molecule.[1][2] These interactions are a primary cause of peak tailing for polar and basic compounds.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups, thereby affecting the extent of secondary interactions.[1][3]
-
Column Chemistry: The type of stationary phase, particularly the extent of end-capping, plays a crucial role. End-capping is a process that neutralizes the active silanol groups, and incomplete end-capping can lead to more pronounced tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Question 2: How can I improve the peak shape of this compound by modifying the mobile phase?
Optimizing the mobile phase is a critical step in addressing peak tailing. Consider the following adjustments:
-
Lowering the Mobile Phase pH: Reducing the pH of the mobile phase (typically to a range of 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with this compound and leading to a more symmetrical peak.[2] The use of acidic modifiers like formic acid or trifluoroacetic acid is common for this purpose.
-
Using Buffers: Incorporating a buffer into the mobile phase helps to maintain a stable pH, which is crucial for reproducible chromatography and consistent peak shapes.[4]
-
Adding Mobile Phase Modifiers: In some cases, the addition of a small concentration of a competing base, such as triethylamine (TEA), can help to mask the active silanol sites and improve the peak shape of basic analytes.[2] However, be aware that such additives can sometimes affect column longevity.
Question 3: What role does the HPLC column play in this compound peak shape, and how do I choose the right one?
The choice of HPLC column is paramount for achieving good peak symmetry.
-
End-Capped Columns: Opt for columns that are thoroughly end-capped. Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions and provide better peak shapes for a wide range of compounds.
-
Columns with Novel Bonding Chemistries: Consider columns with alternative stationary phases or proprietary bonding technologies that are designed to shield residual silanols or provide different selectivity.
-
Particle Size and Column Dimensions: While not a direct solution for tailing, using columns with smaller particle sizes (e.g., sub-2 µm) can lead to higher efficiency and sharper peaks overall, which can indirectly improve the appearance of tailing peaks.
Question 4: Can my sample preparation or injection technique be causing the poor peak shape?
Yes, issues related to the sample can certainly contribute to peak problems.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion, especially for early eluting peaks.
-
Sample Concentration: As mentioned, high sample concentrations can lead to column overload. If you suspect this is the issue, try diluting your sample and re-injecting.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor to aim for in this compound analysis?
A tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak. In practice, a tailing factor between 0.9 and 1.2 is generally considered acceptable for most applications. Values significantly greater than 1.2 often indicate a problem that needs to be addressed.
Q2: Will increasing the column temperature improve the peak shape of this compound?
Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer kinetics. However, the effect is analyte-dependent and should be evaluated on a case-by-case basis. Be mindful of the thermal stability of this compound at elevated temperatures.
Q3: My this compound peak is fronting, not tailing. What could be the cause?
Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Severe sample overload can sometimes manifest as fronting.
-
Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to fronting.
-
Column Collapse: A physical collapse of the stationary phase bed at the column inlet, though rare with modern columns, can cause peak fronting.
Q4: I am observing split peaks for this compound. What should I investigate?
Split peaks can be caused by a few factors:
-
Clogged Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the stationary phase.
-
Column Void: A void or channel in the column packing material can lead to split peaks.
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting.
Data Presentation
| Parameter | Condition 1 | Tailing Factor (Tf) - Condition 1 | Condition 2 | Tailing Factor (Tf) - Condition 2 | Expected Outcome on Peak Shape |
| Mobile Phase pH | pH 7.0 (Unbuffered) | 1.8 | pH 3.0 (0.1% Formic Acid) | 1.1 | Significant Improvement |
| Column Type | Standard C18 (Non-end-capped) | 1.7 | Modern End-capped C18 | 1.2 | Marked Improvement |
| Mobile Phase Additive | No Additive | 1.6 | 10 mM Ammonium Formate | 1.3 | Moderate Improvement |
| Sample Concentration | 100 µg/mL | 1.9 | 10 µg/mL | 1.2 | Significant Improvement |
Experimental Protocols
Below are detailed methodologies for key experiments that can be performed to troubleshoot and optimize the peak shape of this compound.
Protocol 1: Evaluating the Effect of Mobile Phase pH
-
System Preparation:
-
HPLC System: A standard RP-HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound Standard: Prepare a 10 µg/mL solution of this compound in acetonitrile.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (pH 7.0): Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Mobile Phase B (pH 3.0): Prepare a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor of the this compound peak.
-
Flush the column thoroughly with an intermediate solvent (e.g., 50:50 acetonitrile:water) before switching to Mobile Phase B.
-
Equilibrate the column with Mobile Phase B for at least 30 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor of the this compound peak.
-
-
Analysis: Compare the tailing factors obtained at the two different pH values to determine the impact of pH on peak shape.
Protocol 2: Comparing Different Column Chemistries
-
System and Standard Preparation: As described in Protocol 1.
-
Columns:
-
Column 1: A standard, non-end-capped C18 column.
-
Column 2: A modern, fully end-capped C18 column of the same dimensions and particle size.
-
-
Mobile Phase: Use the optimized mobile phase from Protocol 1 (e.g., acetonitrile and 0.1% formic acid in water, 60:40 v/v).
-
Chromatographic Conditions: As described in Protocol 1.
-
Procedure:
-
Install and equilibrate Column 1.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor.
-
Replace Column 1 with Column 2 and equilibrate.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor.
-
-
Analysis: Compare the tailing factors to assess the impact of column end-capping on this compound peak shape.
Visualizations
The following diagrams illustrate key concepts in troubleshooting poor peak shape.
Caption: A troubleshooting workflow for addressing poor peak shape of this compound in RP-HPLC.
Caption: Diagram illustrating the interaction between this compound and residual silanol groups.
References
Optimizing collision energy for Phenthoate MRM transitions in GC-MS/MS
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) parameters for Phenthoate analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Multiple Reaction Monitoring (MRM) and why is it used in GC-MS/MS?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification. In MRM, a specific parent or "precursor" ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific fragment or "product" ion is selected in the third quadrupole (Q3). This specific precursor-to-product ion transition is monitored, which significantly reduces background noise and increases sensitivity, making it ideal for quantifying trace amounts of analytes like this compound in complex matrices.
Q2: What is Collision Energy (CE) and why is its optimization critical?
Collision Energy (CE) is the kinetic energy applied to precursor ions as they enter the collision cell, causing them to collide with an inert gas (like argon or nitrogen) and fragment. The optimization of CE is a critical parameter in MRM method development.[1] An insufficient CE will result in poor fragmentation and a weak product ion signal. Conversely, excessive CE can cause the precursor ion to shatter into many small, non-specific fragments or cause extensive fragmentation of the desired product ion, also weakening the signal.[2] Each MRM transition has a unique optimal collision energy that maximizes the intensity of the specific product ion, thereby maximizing the sensitivity of the analysis.[3]
Q3: How do I select the precursor and product ions for this compound?
-
Precursor Ion Selection: The precursor ion is typically the molecular ion ([M]⁺) or a high-mass, characteristic fragment ion that is abundant in the electron ionization (EI) mass spectrum of this compound. For this compound, the ion at m/z 274 is a commonly used precursor.[1][4][5] This is often determined by running a full scan analysis of a pure this compound standard.[6]
-
Product Ion Selection: To choose product ions, a product ion scan is performed. The selected precursor ion (m/z 274) is fragmented in the collision cell, and the resulting fragment ions are scanned. The most intense and specific fragment ions are chosen as product ions for the MRM transitions. Typically, one product ion is used for quantification (the most abundant) and one or two others are used for qualification to confirm the analyte's identity.[1][4]
Troubleshooting Guide
Q1: I am not seeing any signal for my this compound product ion. What should I check?
-
Verify Instrument Tune and Vacuum: Ensure the mass spectrometer has been tuned recently and the vacuum is stable. Check for any leaks in the system.[7]
-
Check Precursor Ion Signal: Confirm that you have a strong and stable signal for your precursor ion in a full scan or SIM mode analysis. If the precursor signal is absent, there may be an issue with the sample introduction, GC separation, or ion source.[7]
-
Review MRM Transition Parameters: Double-check that the correct m/z values for the precursor and product ions are entered in the acquisition method.
-
Collision Gas: Confirm that the collision gas is turned on and the pressure is set correctly according to the manufacturer's recommendation.[7]
-
Analyte Concentration: Ensure the concentration of your this compound standard is high enough to be detected.
Q2: The signal for my this compound quantifier ion is very low or unstable. What are the likely causes?
-
Suboptimal Collision Energy: The selected collision energy may be too high or too low. A systematic optimization is necessary to find the value that yields the maximum product ion abundance.
-
Source Contamination: A dirty ion source can lead to poor ionization efficiency and signal instability. Cleaning the ion source is recommended.
-
Active Sites in the GC Pathway: Active sites in the injector liner, column, or connections can cause analyte degradation, leading to tailing peaks and poor sensitivity. Using deactivated liners and trimming the front end of the column can help.
-
Matrix Effects: If analyzing a sample extract, co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal. Optimizing sample cleanup or using matrix-matched calibration standards can mitigate this.
Q3: My optimal collision energy seems to be at the highest or lowest point of the range I tested. What should I do?
If the highest signal intensity is observed at the very beginning or end of your tested CE range, it indicates that the true optimum lies outside of this range. You should perform the optimization experiment again with an extended range. For example, if you tested from 5 to 30 eV and the optimum appeared at 30 eV, you should re-test with a wider range, such as 25 to 50 eV, to ensure you identify the peak of the breakdown curve.
Q4: I see a signal, but the peak shape is poor (e.g., fronting or tailing). Is this related to collision energy?
Poor peak shape is almost always a chromatographic issue, not a mass spectrometer or collision energy problem.
-
Tailing Peaks: Often caused by active sites in the GC system, which can adsorb the analyte.[8] Consider replacing the liner and septum or trimming the column.
-
Fronting Peaks: Typically a sign of column overload.[8] Try injecting a lower concentration of the analyte.
This compound MRM Transition Data
The following table summarizes experimentally determined MRM transitions and collision energies for the analysis of this compound by GC-MS/MS. The most intense product ion is typically used for quantification, while the others serve as qualifiers.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use | Reference |
| 274.0 | 121.0 | 15 | Quantifier | [1] |
| 274.0 | 125.0 | 18 | Qualifier | [1][4] |
| 274.0 | 246.0 | 9-10 | Qualifier | [1][5] |
| 274.1 | 121.1 | 12 | Qualifier/Quantifier | [4] |
Note: Optimal collision energies are instrument-dependent and should be verified empirically on your specific GC-MS/MS system.
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to determine the optimal collision energy for a specific this compound MRM transition (e.g., 274 -> 121).
-
Prepare a this compound Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., acetone or hexane) at a concentration that provides a strong, stable signal without saturating the detector (e.g., 50-100 ng/mL).[9] Detector saturation during optimization can lead to an inaccurate determination of the optimal CE.[9]
-
Initial Parameter Setup:
-
Set up the GC method (inlet temperature, column flow, oven program) for a robust and symmetrical peak for this compound.
-
Set the ion source and transfer line temperatures as recommended by the instrument manufacturer.
-
-
Identify Precursor and Product Ions:
-
Inject the standard in full scan mode to confirm the retention time and identify the precursor ion (m/z 274).
-
Create a product ion scan method where Q1 is fixed on m/z 274, and Q3 scans a relevant mass range (e.g., m/z 50-300) to identify the most abundant product ions (e.g., 121, 125, 246).
-
-
Perform Collision Energy Ramp Experiment:
-
Create an MRM method that monitors the desired precursor-product ion pair (e.g., 274 -> 121).
-
Set up a series of experiments or use the instrument's optimization software to automatically inject the standard while ramping the collision energy.[3]
-
Define a CE range to test. A typical starting range for this type of molecule would be from 5 eV to 40 eV, using increments of 2-3 eV.
-
Perform multiple injections at each collision energy level to ensure reproducibility. Many modern software packages can perform this optimization within a single injection, which is preferable as it avoids run-to-run variability.[4]
-
-
Data Analysis and Determination of Optimal CE:
-
Plot the peak area or abundance of the product ion (m/z 121) against the corresponding collision energy value. This plot is known as a "breakdown curve".
-
The optimal collision energy is the value that corresponds to the maximum point on this curve. This value provides the highest sensitivity for that specific transition.
-
Repeat this process for each MRM transition (e.g., 274 -> 125, 274 -> 246), as the optimal CE is unique for each one.
-
Visualizations
The following diagrams illustrate key workflows and logic for optimizing and troubleshooting MRM experiments.
Caption: Workflow for MRM Collision Energy Optimization.
Caption: Troubleshooting Logic for Poor MRM Signal.
References
- 1. Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Correlation of Ecom50 values between mass spectrometers: effect of collision cell RF voltage on calculated survival yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrcgrapes.in [nrcgrapes.in]
- 9. pepolska.pl [pepolska.pl]
Selection of internal standards for Phenthoate quantitative analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Phenthoate using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for this compound quantitative analysis?
A1: An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] It is a compound that is structurally and chemically similar to the analyte of interest (this compound) but can be distinguished by the analytical instrument. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of the quantitative results.
Q2: What are the key characteristics of a good internal standard for this compound analysis?
A2: An ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during sample extraction and analysis.
-
Chemical Inertness: It should not react with the sample matrix, reagents, or this compound itself.
-
Co-elution (for MS-based methods): For mass spectrometry-based methods, an isotopically labeled internal standard that co-elutes with the analyte is ideal.
-
Resolution (for non-MS detectors): For non-mass spectrometric detectors, the internal standard should be well-resolved from this compound and other matrix components.
-
Purity: The internal standard should be of high purity to not introduce interfering substances.
Q3: What are some examples of internal standards suitable for this compound analysis?
A3: The selection of an internal standard depends on the analytical technique used (GC or LC) and the detector.
-
For GC-MS and LC-MS analysis: Isotopically labeled this compound (e.g., this compound-d10) is the most suitable internal standard. It has nearly identical chemical and physical properties to this compound, ensuring that it behaves similarly during sample preparation and analysis, thus providing the most accurate correction.
-
For GC or LC with non-mass spectrometric detectors: Other organophosphate pesticides with similar chemical properties and retention times, but are not present in the samples, can be used. Examples include Parathion-d10 or Chlorpyrifos-d10.
Selection of Internal Standards
The choice of an internal standard is critical for the development of a robust and reliable quantitative method for this compound. The following table summarizes the properties of potential internal standards.
| Internal Standard | Chemical Structure | Molar Mass ( g/mol ) | Key Properties and Considerations |
| This compound-d10 | Isotopically Labeled | 330.4 | Ideal for MS-based methods. Chemically identical to this compound, ensuring the most accurate correction for matrix effects and sample preparation variability. |
| Parathion-d10 | Isotopically Labeled Organophosphate | 301.3 | Suitable for MS-based methods. Structurally similar to this compound, but with a different retention time, which can be advantageous in some chromatographic setups. |
| Chlorpyrifos-d10 | Isotopically Labeled Organophosphate | 360.2 | Another suitable option for MS-based methods. It is a commonly used internal standard in pesticide residue analysis. |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of the selected internal standard solution to the homogenized sample.
-
Extraction and Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both this compound and the internal standard for quantification and confirmation.
-
GC-MS Analysis
-
Chromatographic Conditions:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity.
-
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound using internal standards.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Incompatible solvent for the mobile phase in LC.- Column degradation. | - Use a deactivated inlet liner and/or trim the GC column.- Ensure the sample solvent is compatible with the initial mobile phase in LC.- Replace the column. |
| Low or No Analyte/Internal Standard Signal | - Degradation of this compound or the internal standard in the GC injector.- Incorrect MS parameters.- Sample matrix suppression/enhancement. | - Optimize the GC injector temperature.- Verify and optimize MS parameters (e.g., MRM transitions, collision energy).- Use a suitable internal standard (isotopically labeled is best) to compensate for matrix effects. |
| High Variability in Results | - Inconsistent sample preparation.- Variable injection volumes.- Instability of the analyte or internal standard in the prepared samples. | - Ensure consistent and precise execution of the sample preparation protocol.- Use an autosampler for precise injections and an internal standard to correct for volume variations.- Analyze samples as soon as possible after preparation or store them under appropriate conditions. |
| Internal Standard Response is Too High or Too Low | - Incorrect concentration of the internal standard spiking solution.- Significant matrix effect on the internal standard. | - Prepare a new internal standard solution and verify its concentration.- Evaluate the matrix effect on the internal standard by comparing its response in a neat solution versus a matrix extract. |
| Co-eluting Interference Peaks | - Insufficient chromatographic separation.- Presence of interfering compounds in the sample matrix. | - Optimize the chromatographic method (e.g., change the temperature gradient in GC or the mobile phase gradient in LC).- Use a more selective MS detection mode (e.g., MRM). |
Visualizations
Caption: Experimental workflow for this compound quantitative analysis.
Caption: Troubleshooting logic for poor peak shape.
References
Overcoming low extraction recovery of Phenthoate from water samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low extraction recovery of Phenthoate from water samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from water samples?
A1: The most common and effective methods for extracting this compound, an organophosphorus pesticide, from water samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Each method has its own set of advantages and potential challenges that can impact recovery rates.
Q2: Why am I experiencing low recovery of this compound with my extraction method?
A2: Low recovery of this compound can be attributed to several factors, including:
-
Suboptimal pH: The stability and charge state of this compound can be influenced by the pH of the water sample, which in turn affects its partitioning behavior. Some pesticides are susceptible to degradation under alkaline conditions through a process called hydrolysis. For every pH point increase, the rate of hydrolysis can increase by approximately 10 times.[1]
-
Inappropriate Solvent or Sorbent Selection: The choice of extraction solvent in LLE or sorbent in SPE is critical. The polarity of the solvent or sorbent should be well-matched with the analyte of interest to ensure efficient extraction.
-
Presence of Interfering Matrix Components: Dissolved organic matter and other matrix components in the water sample can compete with this compound for binding sites on an SPE sorbent or cause emulsions during LLE.
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Emulsion Formation (in LLE): The formation of a stable emulsion between the aqueous and organic phases during LLE can prevent a clean separation and lead to significant analyte loss.
-
Insufficient Salting-Out Effect: In both LLE and QuEChERS, the addition of salt is crucial to force the separation of the organic and aqueous layers and drive the analyte into the organic phase. Inadequate salt concentration can lead to poor phase separation and low recovery.[2][3][4][5]
Q3: How can I improve the recovery of this compound using Solid-Phase Extraction (SPE)?
A3: To enhance this compound recovery with SPE, consider the following:
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Sorbent Selection: While C18 is a common choice, polymeric sorbents may offer better retention for certain pesticides.[6][7]
-
pH Adjustment: Adjusting the pH of the water sample can improve the retention of this compound on the SPE sorbent.
-
Sample Pre-treatment: Filtering the water sample can remove particulate matter that might clog the SPE cartridge.
-
Elution Solvent Optimization: Ensure the elution solvent is strong enough to desorb this compound completely from the sorbent. A mixture of solvents may be more effective.
-
Flow Rate Control: Optimizing the flow rate during sample loading and elution can improve the interaction between the analyte and the sorbent.
Q4: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of this compound?
A4: For LLE, focus on these parameters:
-
Solvent Choice: Select an organic solvent that is immiscible with water and has a high affinity for this compound. Dichloromethane and ethyl acetate are commonly used.
-
Salting-Out: Adding salts like sodium chloride to the aqueous phase increases its polarity and drives this compound into the organic solvent.[2][3][4][5]
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pH Adjustment: Adjusting the pH of the aqueous phase can suppress the ionization of this compound, making it more soluble in the organic solvent.
-
Shaking Technique: Vigorous shaking is necessary to maximize the surface area between the two phases and facilitate analyte transfer. However, overly aggressive shaking can lead to emulsion formation.
-
Phase Separation: Allow adequate time for the phases to separate completely. If emulsions form, techniques like centrifugation or adding more salt can help to break them.
Q5: Which version of the QuEChERS method is best for this compound analysis in water?
A5: The choice between the original unbuffered, AOAC (acetate-buffered), and EN (citrate-buffered) QuEChERS methods can depend on the specific properties of your sample and other target analytes.[8][9] The buffered versions are generally preferred for multi-residue analysis as they help to maintain a stable pH, which can be crucial for pH-sensitive pesticides.[10][11] The AOAC method with acetate buffering has been shown to provide higher and more consistent recoveries for some pH-dependent pesticides.[11]
Troubleshooting Guide for Low this compound Recovery
| Problem | Potential Cause | Recommended Solution |
| Low Recovery with SPE | Inappropriate sorbent | Test different sorbents (e.g., C18 vs. polymeric). Polymeric sorbents can sometimes offer better retention for a wider range of pesticides.[6][7] |
| Suboptimal pH | Adjust the pH of the water sample to a range where this compound is in a neutral form, enhancing its retention on non-polar sorbents. | |
| Incomplete elution | Use a stronger elution solvent or a mixture of solvents. Ensure the elution volume is sufficient to completely desorb the analyte. | |
| Sample matrix interference | Pre-filter the sample to remove particulates. Consider using a clean-up step after extraction. | |
| Low Recovery with LLE | Poor phase separation | Increase the salt concentration (salting-out effect) to enhance the separation of aqueous and organic layers.[2][3][4][5] |
| Emulsion formation | Use gentle, consistent shaking instead of vigorous shaking. Centrifugation or adding a small amount of a different organic solvent can help break emulsions. | |
| Incorrect solvent | Choose a solvent with a polarity that is well-suited for this compound. Dichloromethane or ethyl acetate are common choices. | |
| Low Recovery with QuEChERS | Incomplete extraction | Ensure thorough homogenization of the sample and vigorous shaking after the addition of solvent and salts. |
| Inappropriate salt mixture | Use a buffered QuEChERS method (AOAC or EN) to maintain a stable pH, which can be critical for this compound stability and extraction.[8][9][10][11] | |
| Analyte loss during cleanup | The d-SPE cleanup step can sometimes remove the target analyte. Analyze the extract before and after d-SPE to check for losses. If significant loss occurs, consider a different cleanup sorbent or omitting this step if the extract is clean enough. |
Data Presentation: this compound Recovery
Data in these tables is compiled from various studies and is intended for comparative purposes. Actual recoveries may vary based on specific experimental conditions.
Table 1: Comparison of Extraction Methods for Organophosphorus Pesticides (including this compound)
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Vegetable | 70-120 | <20 | [12] |
| LLE | Water | 71-111 | 3-17 | [12] |
| SPE | Drinking Water | 70-120 | <25 | [13] |
Table 2: Influence of Different Sorbents in Dispersive SPE (d-SPE) on Pesticide Recovery
| d-SPE Sorbent | Matrix | Average Recovery (%) | Key Considerations | Reference |
| PSA (Primary Secondary Amine) | Various Foods | Generally 70-120 | Can retain acidic analytes.[10] | [14] |
| C18 | Various Foods | Generally 70-120 | Effective for removing nonpolar interferences like lipids. | [14] |
| GCB (Graphitized Carbon Black) | Various Foods | Variable | Can cause low recovery for planar pesticides. | [14] |
| Z-Sep® | Various Foods | Generally 70-120 | Good cleanup capacity. | [14] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
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Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) through it.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: Place 500 mL of the water sample into a 1 L separatory funnel.
-
pH Adjustment: Adjust the pH of the sample to the desired level (e.g., neutral or slightly acidic).
-
Salting-out: Add a sufficient amount of sodium chloride (e.g., 30 g) to the sample and dissolve it by swirling.
-
Solvent Addition: Add 60 mL of the extraction solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. Drain the organic layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh portions of the extraction solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.
QuEChERS Protocol (AOAC Method)
-
Sample Preparation: Place 15 mL of the water sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile.
-
Salt Addition: Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: The supernatant is ready for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of salinity and pH on the calibration of the extraction of pharmaceuticals from water by PASSIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 14. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Phenthoate analysis in inter-laboratory studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of phenthoate analysis in inter-laboratory studies. The information is targeted toward researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Poor Peak Shape or Tailing in GC/LC Analysis | - Active sites on the column or in the inlet liner- Incompatible solvent for the analyte- Column degradation- Improper mobile phase pH (for LC) | - Deactivate the GC inlet liner or use a liner with a gentle deactivation.- Ensure the sample is dissolved in a solvent compatible with the mobile phase (for LC) or the stationary phase (for GC).- Condition the column according to the manufacturer's instructions.- For LC, adjust the mobile phase pH to ensure this compound is in a non-ionized form. |
| 2. Low Analyte Recovery | - Inefficient extraction from the sample matrix- Analyte degradation during sample preparation or analysis- Matrix effects (ion suppression or enhancement in MS-based methods) | - Optimize the extraction solvent and technique (e.g., QuEChERS, MSPD).[1]- Use a matrix-matched calibration curve to compensate for matrix effects.[2]- Add an internal standard to correct for recovery losses.- Ensure all sample preparation steps are performed at appropriate temperatures to prevent degradation. |
| 3. High Variability Between Replicate Injections (Poor Precision) | - Inconsistent injection volume- Leaks in the chromatographic system- Fluctuations in detector response | - Check the autosampler for proper operation and ensure the syringe is clean.- Perform a leak check on the entire GC or LC system.- Allow the detector to stabilize completely before starting the analysis. |
| 4. No Peak or Very Low Signal for this compound | - Incorrect instrument parameters (e.g., temperature, flow rate, detector settings)- Degradation of the analytical standard- Complete loss of analyte during sample preparation | - Verify all instrument parameters are set according to the validated method.- Prepare a fresh analytical standard to confirm its integrity.- Review the sample preparation protocol for any steps where the analyte could be lost (e.g., evaporation to dryness at high temperature). |
| 5. Inconsistent Results Across Different Laboratories | - Differences in analytical methods and instrumentation- Variation in sample handling and preparation procedures- Use of different calibration standards or reference materials- Subjective data interpretation | - Adopt a standardized and validated analytical method across all participating laboratories.- Provide a detailed standard operating procedure (SOP) for sample preparation.- Use a common source for analytical standards and reference materials.- Establish clear criteria for peak integration and quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for this compound analysis?
A1: The most common and reliable techniques for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods offer high sensitivity and selectivity. Older methods using GC with Nitrogen-Phosphorus Detection (NPD) or Flame Photometric Detection (FPD) have also been used.[5]
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Matrix effects, which can cause ion suppression or enhancement in MS-based methods, can be minimized by:
-
Effective sample cleanup: Use of sorbents like graphitized carbon black (GCB) or primary secondary amine (PSA) during solid-phase extraction (SPE) or dispersive SPE (dSPE) can remove interfering matrix components.[3]
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Use of internal standards: Isotopically labeled internal standards are ideal for compensating for matrix effects.[6]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification.
Q3: What are the key parameters to consider for method validation of this compound analysis?
A3: A robust method validation for this compound should include the following parameters:
-
Linearity and range: Typically, a correlation coefficient (r²) of ≥0.99 is expected.[4]
-
Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels. Acceptable recovery is generally within 70-120%.[2][7]
-
Precision (Repeatability and Reproducibility): Expressed as relative standard deviation (RSD), which should ideally be ≤20%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample.
Q4: How should I prepare samples for this compound analysis in different matrices?
A4: Sample preparation is critical for accurate results. Here are some common approaches:
-
Fruits and Vegetables: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used. It involves an initial extraction with acetonitrile followed by a cleanup step using dSPE with sorbents like PSA and GCB.
-
Soil: Matrix Solid-Phase Dispersion (MSPD) is an effective technique where the soil sample is blended with a solid support (e.g., Florisil) and the analyte is eluted with a suitable solvent.[1] Liquid-liquid extraction (LLE) can also be employed.[1]
-
Water: Solid-phase extraction (SPE) with a C18 or similar cartridge is commonly used to concentrate this compound from water samples.
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis using different methods.
Table 1: Performance Characteristics of LC-MS/MS Method for this compound Enantiomers in Plant-Origin Matrices
| Parameter | Value |
| Linearity (Correlation Coefficient) | ≥0.9986 |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | <0.25 µg/kg |
| Mean Recoveries | 76.2 - 91.0% |
| Intra-day RSD | 2.0 - 7.9% |
| Inter-day RSD | 2.4 - 8.4% |
| Source: Adapted from a study on enantioselective determination of this compound.[3] |
Table 2: Comparison of Recovery and Precision for this compound in Soil using MSPD
| Fortification Level (µg/g) | Recovery Range (%) | RSD Range (%) |
| 0.1 | 75 - 94 | 1.5 - 6.5 |
| 1 | 75 - 94 | 1.5 - 6.5 |
| 10 | 75 - 94 | 1.5 - 6.5 |
| Source: Adapted from a study on the determination of this compound in soil.[1] |
Experimental Protocols
Detailed Methodology for this compound Analysis in Fruits and Vegetables using LC-MS/MS
This protocol is a representative example for the analysis of this compound.
-
Sample Preparation (QuEChERS)
-
Homogenize 10-15 g of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a dSPE cleanup tube containing MgSO₄, PSA, and GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). For enantioselective analysis, a chiral column such as an OJ-RH column is required.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
-
Quantification
-
Prepare a series of matrix-matched calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Visualizations
Caption: A typical workflow for the analysis of this compound in food matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 6. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenthoate Certified Reference Materials for Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Phenthoate Certified Reference Materials (CRMs). This compound, an organophosphate insecticide, is subject to strict regulatory limits in food and environmental samples. Accurate quantification of its residues is therefore critical, and the choice of a reliable CRM is paramount for ensuring the quality and validity of analytical data. This document offers an objective comparison of this compound CRMs from leading suppliers, supported by experimental protocols and data presentation to aid in the selection of the most suitable material for your research and analytical needs.
Comparison of this compound Certified Reference Materials
The selection of a CRM should be based on its certification, purity, and the quality management systems under which it was produced. The following table summarizes the key features of this compound CRMs offered by prominent suppliers.
| Feature | Sigma-Aldrich (TraceCERT®) | Sigma-Aldrich (PESTANAL®) | HPC Standards | CRM LABSTANDARD |
| Product Type | Certified Reference Material (CRM) | Analytical Standard | Certified Reference Material (CRM) | Certified Reference Material (CRM) |
| Accreditation | ISO 17034, ISO/IEC 17025[1] | Produced under ISO 9001 | ISO 17034[2] | ISO 17034 |
| Format | Neat | Neat[1][3] | Neat, Solution (in Acetonitrile)[2] | Neat, Solution (in Acetonitrile)[4][5] |
| Certified Purity | Lot-specific, provided on Certificate of Analysis (CoA) | Purity provided on CoA | High-purity, Lot-specific value on CoA | ≥ 95%, Lot-specific value on CoA[4] |
| Uncertainty | Stated on CoA, calculated according to ISO guidelines | Not specified as a certified value | Stated on CoA | Stated on CoA |
| Traceability | Traceable to NIST or other primary standards | Traceable to primary standards | Traceable to primary standards | Traceable to primary standards |
| Homogeneity & Stability | Data included in certification[6] | Information available on CoA | Assessed according to ISO 17034 | Assessed according to ISO 17034 |
| Documentation | Comprehensive CoA according to ISO Guide 31 | Certificate of Analysis[1][3] | Certificate of Analysis | Certificate of Analysis[4] |
| Intended Use | Calibration, quality control, method validation | Routine analysis, screening | Calibration, quality control, method validation | Calibration, quality control, method validation |
Experimental Protocols
Accurate residue analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for the certification of this compound CRMs and a typical workflow for its analysis in complex matrices.
Certification of this compound CRM by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[7][8]
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound candidate material and a certified internal standard (e.g., maleic anhydride) into a vial using a calibrated microbalance.
-
Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d) to a known concentration.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all relevant protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters (e.g., Fourier transformation, phase correction, baseline correction).
-
Integrate the signals corresponding to specific, well-resolved protons of both this compound and the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
-
Uncertainty Calculation:
-
The combined uncertainty is calculated by considering the uncertainties associated with weighing, the purity of the internal standard, and the repeatability of the NMR measurements.
-
This compound Residue Analysis in Food Samples by GC-MS/MS
This protocol outlines a general procedure for the determination of this compound residues in food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a widely used technique for pesticide analysis.[9][10]
Methodology:
-
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent (e.g., PSA, C18) for cleanup.
-
Vortex and centrifuge.
-
The final extract is ready for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A gradient program to ensure good separation of analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
-
Calibration and Quantification:
-
Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the this compound CRM.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizing Workflows and Relationships
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for CRM certification and residue analysis.
Caption: Key properties of a CRM governed by ISO standards.
References
- 1. This compound PESTANAL , analytical standard 2597-03-7 [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. 稻丰散 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 5. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 6. analytika.net [analytika.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. ethz.ch [ethz.ch]
- 9. agilent.com [agilent.com]
- 10. hpst.cz [hpst.cz]
A Researcher's Guide to ISO 17034 Certified Phenthoate Standards for Quality Control
For scientists and researchers in the fields of drug development, environmental analysis, and food safety, the accuracy and reliability of analytical measurements are paramount. The use of high-quality, certified reference materials (CRMs) is a cornerstone of a robust quality control system. This guide provides a comparative overview of commercially available ISO 17034 certified Phenthoate standards, essential for the accurate quantification of this organophosphate insecticide.
This compound, an acetylcholinesterase inhibitor, is used as a pesticide in various agricultural settings.[1] Its monitoring in food and environmental samples is crucial for regulatory compliance and public health. ISO 17034 is the international standard that ensures the competence of reference material producers, guaranteeing the quality and traceability of the certified values.
Comparison of ISO 17034 Certified this compound Standards
| Feature | HPC Standards | Sigma-Aldrich (TraceCERT®) | LGC Standards | CRM LABSTANDARD |
| Product Name | This compound | This compound certified reference material | This compound | This compound |
| Certification | ISO 17034 Certified Reference Material[1] | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034[2] | Manufactured according to ISO 17034 accreditation | ISO 17034 Certified Reference Material (CRM) Neat |
| Format | Neat solid or solution in Acetonitrile (100 µg/ml)[1] | Neat[2] | Neat | Neat |
| Purity | High-purity[1] | Information available on Certificate of Analysis | Information available on Certificate of Analysis | ≥ 95% |
| Certified Value | Stated on Certificate of Analysis | Certified content by quantitative NMR incl. uncertainty and expiry date are given on the certificate[2] | Characterised by advanced analytical techniques; data on Certificate of Analysis | Stated on Certificate of Analysis |
| Traceability | To international standards[1] | Traceable to primary material from an NMI (e.g., NIST or NMIJ)[2] | Information available on Certificate of Analysis | Information available on Certificate of Analysis |
| Storage | Information not specified | -10 to -25°C[2] | -18°C | Information not specified |
| Shelf Life | Information not specified | Limited shelf life, expiry date on the label[2] | Information available on Certificate of Analysis | 36 months |
Note: The information in this table is based on publicly available data from the suppliers' websites. For detailed specifications, it is essential to consult the Certificate of Analysis (CoA) provided with the specific lot of the standard.
Experimental Protocol: A Typical Workflow for this compound Analysis in Food Samples
While specific experimental conditions will vary depending on the matrix and instrumentation, the following provides a detailed, representative workflow for the analysis of this compound residues in food samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a common and powerful analytical technique.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.
-
Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). The choice of sorbents may vary depending on the matrix to remove interferences like fatty acids and pigments.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract ready for GC-MS/MS analysis. An internal standard may be added at this stage to improve quantitative accuracy.
GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for separation and detection.
-
GC Conditions (Typical):
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for pesticide analysis.
-
Inlet: Splitless injection mode at a temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: An optimized temperature gradient is crucial for the separation of this compound from other pesticides and matrix components. A typical program might be:
-
Initial temperature: 70-90°C, hold for 1-2 minutes.
-
Ramp 1: 25-30°C/min to 180°C.
-
Ramp 2: 5-10°C/min to 280°C, hold for 5-10 minutes.
-
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined and optimized. For example, a potential transition could be m/z 320 -> m/z 125. At least two transitions are typically monitored for confirmation.
-
Ion Source Temperature: 230-280°C.
-
Transfer Line Temperature: 280-300°C.
-
Calibration and Quantification
-
A calibration curve is constructed using serial dilutions of the ISO 17034 certified this compound standard in a suitable solvent (e.g., acetonitrile or a matrix-matched solvent).
-
The concentration range of the calibration standards should bracket the expected concentration of this compound in the samples.
-
The peak area of this compound in the samples is compared to the calibration curve to determine its concentration.
Visualizing the Workflow
The following diagrams illustrate the key stages of the quality control process for this compound analysis.
References
A Researcher's Guide to Enantiomerically Pure Phenthoate Reference Standards for Chiral Analysis
Introduction
Phenthoate is a non-systemic organothiophosphate insecticide and acaricide used to control a wide range of agricultural pests.[1][2] Structurally, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (+)-phenthoate and (-)-phenthoate. While chemically identical in an achiral environment, these enantiomers often exhibit significant differences in biological activity, including toxicity, insecticidal efficacy, and environmental degradation rates.[3][4] This stereoselectivity underscores the necessity of analyzing each enantiomer separately for accurate environmental risk assessment and toxicological studies.
This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of this compound. It highlights the indispensable role of enantiomerically pure reference standards in achieving accurate peak identification and quantification, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Need for Enantioselective Analysis
Treating this compound as a single compound overlooks the distinct behavior of its enantiomers. Research has demonstrated that the degradation and activity of this compound are stereoselective. For instance, in field trials on citrus, (-)-phenthoate was found to degrade more rapidly than its (+)-enantiomer, leading to an accumulation of the (+)-form.[3][4] Conversely, studies in certain alkaline soils showed that the (+)-enantiomer degrades faster.[5]
This differential behavior extends to toxicology. Since the biological targets for pesticides, such as the enzyme acetylcholinesterase, are themselves chiral, they often interact differently with each enantiomer.[3][4] Consequently, analyzing the enantiomeric ratio (ER) is crucial for understanding the true environmental fate and potential toxicity of this compound residues.
Comparison of Analytical Techniques for Chiral Separation
The separation of this compound enantiomers is primarily achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, though alternatives like Capillary Electrophoresis (CE) offer distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for the enantioselective analysis of pesticides.[6][7] The success of the separation hinges on the use of a Chiral Stationary Phase (CSP), a column packing material designed to interact differently with each enantiomer. Polysaccharide-based CSPs are highly effective for this purpose.[8]
A validated method using a reversed-phase Chiral OJ-RH column has proven effective for the rapid separation (under 9 minutes) and quantification of this compound enantiomers in complex matrices like fruits, vegetables, and grains.[3][4]
Alternative Separation Techniques
While HPLC is widely used, other methods provide viable alternatives for chiral analysis:
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and resolution with minimal sample and reagent consumption.[6] The separation of this compound enantiomers has been successfully demonstrated using CE with carboxymethyl-β-cyclodextrin as a chiral selector.[9]
-
Supercritical Fluid Chromatography (SFC): Known for its high efficiency and shorter analysis times compared to traditional HPLC, SFC is an effective technique for chiral separations.[7]
The tables below summarize the performance of a validated HPLC-MS/MS method and compare various chiral columns used for organophosphate pesticide separation.
Quantitative Data & Performance Metrics
Clearly structured data is essential for comparing analytical methods. The following tables summarize key performance indicators for a validated HPLC-MS/MS method for this compound chiral analysis.
Table 1: Comparison of HPLC Conditions for this compound Enantioseparation
| Parameter | Condition 1 | Alternative (General) |
| Technique | Reversed-Phase HPLC-MS/MS | Normal-Phase HPLC-UV/MS |
| Chiral Column | Chiralpak OJ-RH | Polysaccharide-based (e.g., Chiralpak IA, IB, IC)[8] |
| Mobile Phase | Methanol/Water (85/15, v/v)[3][4] | Hexane/Alcohol mixtures (e.g., 80/20 Hexane/IPA)[8] |
| Flow Rate | 1.0 mL/min[3][4] | 0.5 - 1.5 mL/min |
| Column Temp. | 30 °C[3][4] | Ambient or controlled (e.g., 25 °C) |
| Analysis Time | < 9 minutes[3][4] | Variable (typically 10-30 minutes) |
Table 2: Method Validation & Performance Data (RP-HPLC-MS/MS)
| Parameter | Performance |
| Linearity (R²) | ≥ 0.9986[4] |
| Limit of Detection (LOD) | < 0.25 µg/kg[4] |
| Limit of Quantification (LOQ) | 5 µg/kg[4] |
| Mean Recoveries | 76.2% - 91.0%[4] |
| Intra-day Precision (RSD) | 2.0% - 7.9%[4] |
| Inter-day Precision (RSD) | 2.4% - 8.4%[4] |
Experimental Protocols & Workflows
Accurate and reproducible results depend on meticulous experimental execution. The use of enantiomerically pure reference standards is fundamental to this process for confirming the elution order of the enantiomers and for building accurate calibration curves.
Detailed Protocol: Enantioselective Analysis by RP-HPLC-MS/MS
This protocol is based on a validated method for determining this compound enantiomers in plant-based matrices.[3][4]
1. Sample Preparation (QuEChERS Method)
- Homogenize a 10 g sample with 10 mL of acetonitrile.
- Add anhydrous magnesium sulfate and sodium chloride, vortex vigorously, and centrifuge.
- Take an aliquot of the supernatant (acetonitrile extract).
- Add graphitized carbon black (GCB) as a sorbent for cleanup, vortex, and centrifuge.
- Filter the final extract through a 0.22 µm filter before injection.
2. Chromatographic Conditions
- Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
- Column: Chiral OJ-RH (150 mm x 4.6 mm, 5 µm).
- Mobile Phase: Methanol/Water (85:15, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizing the Workflow and Metabolic Pathway
Diagrams help clarify complex processes. The following visualizations illustrate the experimental workflow for chiral analysis and the metabolic degradation of this compound.
Caption: Experimental workflow for the chiral analysis of this compound.
Caption: Simplified proposed metabolic pathway for this compound.[10][11]
Conclusion
Regardless of the chosen methodology, the use of high-purity, enantiomerically pure this compound reference standards is non-negotiable. These standards are the cornerstone of reliable method development, validation, and routine analysis, ensuring the accurate identification and quantification of individual enantiomers. This precision is paramount for regulatory compliance, environmental monitoring, and a deeper understanding of the insecticide's toxicological profile.
References
- 1. coromandel.biz [coromandel.biz]
- 2. hpc-standards.com [hpc-standards.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 11. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Phenthoate in Food Matrices: An Overview of Methodologies and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Phenthoate in various food matrices. While specific inter-laboratory proficiency testing data for this compound was not publicly available at the time of this review, this document compiles and compares performance data from single-laboratory validation studies of different analytical techniques. The objective is to offer a comprehensive resource for professionals engaged in food safety, quality control, and residue analysis.
Quantitative Data Summary
The performance of analytical methods is critical for the accurate monitoring of pesticide residues. The following tables summarize the quantitative performance data for different methods used to analyze this compound in food matrices, based on available research.
Table 1: Performance Characteristics of an Enantioselective HPLC-MS/MS Method for this compound Analysis
| Parameter | Fruits (Citrus) | Vegetables | Grains |
| Limit of Quantification (LOQ) | 5 µg/kg | 5 µg/kg | 5 µg/kg |
| Limit of Detection (LOD) | <0.25 µg/kg | <0.25 µg/kg | <0.25 µg/kg |
| Mean Recovery (%) | 76.2 - 91.0% | 76.2 - 91.0% | 76.2 - 91.0% |
| Intra-day RSD (%) | 2.0 - 7.9% | 2.0 - 7.9% | 2.0 - 7.9% |
| Inter-day RSD (%) | 2.4 - 8.4% | 2.4 - 8.4% | 2.4 - 8.4% |
| Data sourced from a study on the enantioselective determination of this compound enantiomers using reversed-phase high-performance liquid chromatography-tandem mass spectrometry[1][2]. |
Table 2: Performance of a Spectrophotometric Method for this compound Analysis
| Parameter | Value |
| Recovery Range (%) | 85 - 98% |
| Relative Standard Deviation (RSD) | 0.89% |
| This data is from a study describing a spectrophotometric method for this compound determination. The specific food matrices tested were not detailed[3]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key analytical methods cited in this guide.
Enantioselective Reversed-Phase HPLC-MS/MS Method
This method is designed for the separation and detection of this compound enantiomers in fruits, vegetables, and grains[1][2].
a) Sample Preparation and Extraction:
-
Homogenize a representative sample of the food matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile as the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add 150 mg of anhydrous magnesium sulfate and 50 mg of graphitized carbon black (GCB) for clean-up.
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.
b) Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Chiral Column: OJ-RH column for enantiomeric separation.
-
Mobile Phase: Methanol-water (85:15, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each this compound enantiomer.
Spectrophotometric Method
This method is based on the development of a colored complex that can be measured using a spectrophotometer[3].
a) Sample Preparation and Reaction:
-
Extract this compound from the sample using a suitable organic solvent.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent.
-
To an aliquot of the sample extract, add a diazotized solution followed by a coupling reagent (e.g., 4-aminoazobenzene) to form a colored azo-coupled product.
-
Allow the color to develop for a specified period.
b) Measurement:
-
Instrument: UV-Visible Spectrophotometer.
-
Wavelength: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: Determine the concentration of this compound from a calibration curve prepared using standard solutions of this compound.
Visualizations
Workflow for Inter-laboratory Proficiency Testing of Pesticide Residues
The following diagram illustrates a generalized workflow for an inter-laboratory proficiency test for pesticide residues in food, from the initial sample distribution by the provider to the final performance evaluation of the participating laboratories.
Caption: General workflow of an inter-laboratory proficiency test.
Logical Flow of a Multi-Residue Pesticide Analysis in a Laboratory
This diagram outlines the typical logical steps a laboratory follows when analyzing a food sample for multiple pesticide residues.
Caption: Typical laboratory workflow for pesticide residue analysis.
References
Comparative Toxicity of Phenthoate and Fenthion in Aquatic Organisms: A Guide for Researchers
A comprehensive analysis of the acute toxicity of two common organophosphate insecticides, Phenthoate and Fenthion, on a range of aquatic organisms. This guide provides a comparative overview of their impact on fish, crustaceans, and algae, supported by experimental data and detailed methodologies.
Executive Summary
This compound and Fenthion are two widely used organophosphate insecticides that can find their way into aquatic ecosystems, posing a threat to non-target organisms. This guide synthesizes available acute toxicity data for these two compounds, focusing on their effects on representative species of fish, crustaceans, and algae. The data indicates that both insecticides are toxic to aquatic life, with Fenthion generally exhibiting higher toxicity to fish and crustaceans than this compound under the conditions of the cited studies. This document provides a resource for researchers, scientists, and drug development professionals to understand the comparative aquatic toxicity of these two pesticides, offering detailed experimental protocols and visual representations of key biological and procedural pathways.
Data Presentation: Acute Toxicity Data
The following tables summarize the acute toxicity (LC50/EC50) of this compound and Fenthion to various aquatic organisms. The data is presented to facilitate a direct comparison where similar species and test durations are available.
Table 1: Acute Toxicity to Fish
| Chemical | Species | Exposure Duration (hours) | LC50 (mg/L) | Reference |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96 | 0.022 | [1] |
| Fenthion | Oncorhynchus mykiss (Rainbow Trout) | 96 | 9.3 | [2] |
| This compound | Labeo rohita | 24 | 3.0 | [3] |
| 48 | 2.6 | [3] | ||
| 72 | 2.3 | [3] | ||
| 96 | 2.1 | [3] | ||
| Fenthion | Cyprinus carpio (Carp) | 96 | 1.16 | [2] |
| Fenthion | Lepomis macrochirus (Bluegill) | 96 | 1.38 | [2] |
| Fenthion | Pimephales promelas (Fathead Minnow) | 96 | 2.40 | [2] |
Table 2: Acute Toxicity to Aquatic Invertebrates
| Chemical | Species | Exposure Duration (hours) | EC50 (mg/L) | Reference |
| Fenthion | Daphnia magna | 48 | 0.0051 | [4] |
No directly comparable acute toxicity data for this compound on Daphnia magna was found in the public domain.
Table 3: Acute Toxicity to Algae
| Chemical | Species | Exposure Duration (hours) | EC50 (mg/L) | Reference |
| Fenthion | Tetraselmis suecica | 72 | 2.0-3.0 | [5][6] |
No directly comparable acute toxicity data for this compound on common test algae species was found in the public domain. However, it is classified as having high aquatic toxicity (acute ecotoxicity for algae ≤ 0.1 mg/L)[7].
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key experimental methodologies.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline is designed to assess the acute lethal toxicity of substances to fish.
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead Minnow (Pimephales promelas).
-
Test Duration: The standard exposure period is 96 hours.
-
Procedure: A minimum of seven fish are exposed to at least five geometrically spaced concentrations of the test substance. A control group is also maintained. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Test Conditions: The test can be conducted under static, semi-static, or flow-through conditions. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.
-
Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour period. This is typically calculated using probit analysis or other appropriate statistical methods.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of substances to daphnids, a type of freshwater crustacean.
-
Test Organism: Daphnia magna is the most commonly used species. Neonates (less than 24 hours old) are used for the test.
-
Test Duration: The exposure period is 48 hours.
-
Procedure: At least 20 daphnids, divided into four replicates, are exposed to a range of at least five concentrations of the test substance. A control group is run in parallel. Immobilisation (the inability to swim) is observed at 24 and 48 hours.
-
Test Conditions: The test is conducted in a static system with a constant temperature and a defined light-dark cycle.
-
Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration of the substance that immobilizes 50% of the daphnids within 48 hours.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline assesses the effects of a substance on the growth of freshwater microalgae.
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Test Duration: The standard test duration is 72 hours.
-
Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium. Three replicates are used for each concentration and the control. Algal growth is measured at least daily by cell counts or other biomass surrogates.
-
Test Conditions: The cultures are maintained under constant illumination and temperature.
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in either the growth rate or the yield of the algae compared to the control.
Mandatory Visualization
Mechanism of Action: Cholinesterase Inhibition
Both this compound and Fenthion are organophosphate insecticides, and their primary mode of action in both target and non-target organisms is the inhibition of the enzyme acetylcholinesterase (AChE).[8][9] This enzyme is crucial for the proper functioning of the nervous system.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Experimental Workflow: OECD 203 Acute Fish Toxicity Test
The following diagram outlines the typical workflow for conducting an acute fish toxicity test according to OECD Guideline 203.
Caption: Workflow for an OECD 203 acute fish toxicity test.
References
- 1. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 2. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 3. fisheriesjournal.com [fisheriesjournal.com]
- 4. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]
- 8. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fenthion - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Phenthoate and Malathion Against Stored-Product Insect Pests: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two organophosphate insecticides, Phenthoate and Malathion, against a range of common stored-product insect pests. While both compounds are established cholinesterase inhibitors, their effectiveness against specific target species can vary. This document summarizes available experimental data to facilitate an objective comparison of their performance.
Executive Summary
Mechanism of Action
Both this compound and Malathion are organophosphate insecticides that function by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1][2]
The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by organophosphate insecticides.
Caption: Acetylcholinesterase (AChE) inhibition by organophosphates.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Malathion against various stored-product insect pests.
Disclaimer: The data presented below are compiled from different studies that may have utilized varying experimental protocols, insect strains, and environmental conditions. Therefore, direct comparison of LC50 values between the two insecticides should be made with caution.
Table 1: Initial Activity of this compound vs. Malathion against Stored-Product Pests
| Insect Species | Active Ingredient | LC50 (ppm) | LC95 (ppm) | Source(s) |
| Sitophilus oryzae (Rice Weevil) | Malathion | 12.19 | - | [4] |
| Rhyzopertha dominica (Lesser Grain Borer) | Malathion | 12.40 - 115.50 | - | [5] |
| Sitophilus granarius (Granary Weevil) | Malathion | 7.08 | - | [6] |
| Trogoderma granarium (Khapra Beetle) | Malathion | - | - | [7] |
| Tribolium confusum (Confused Flour Beetle) | Malathion | - | - | [8] |
| Oryzaephilus surinamensis (Sawtoothed Grain Beetle) | Malathion | - | - | [9] |
| Anagasta kuehniella (Mediterranean Flour Moth) | This compound | More effective than Malathion | More effective than Malathion | [5] (Qualitative) |
| Tenebrio molitor (Yellow Mealworm) | This compound | More effective than Malathion | More effective than Malathion | [5] (Qualitative) |
Data for this compound LC50 and LC95 values from a direct comparative study were not available in the searched literature. The 1967 study by Angelolongoni and Giannantoniomichieli indicated higher efficacy for this compound (Cidial) but did not provide specific values in the accessible abstract.
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound and Malathion are not available from a single comprehensive study. However, based on standard entomological testing procedures for stored-product insects, the following generalized methodologies are commonly employed.
Insect Rearing
-
Species: Cultures of the target insect species (e.g., Sitophilus oryzae, Tribolium confusum) are maintained in a controlled environment.
-
Conditions: Rearing typically occurs at a constant temperature (e.g., 25-30°C) and relative humidity (e.g., 60-70%) in suitable rearing media (e.g., whole wheat for Sitophilus spp., flour for Tribolium spp.).
-
Age and Stage: For bioassays, insects of a specific age and life stage (typically adults) are selected to ensure uniformity.
Insecticide Bioassay (Generalized Workflow)
The following diagram illustrates a general workflow for conducting an insecticide bioassay to determine the LC50 of a compound.
Caption: Generalized workflow for an insecticide bioassay.
Contact Toxicity Bioassay (Treated Surface Method)
-
Preparation of Treated Surfaces: A known concentration of the insecticide (this compound or Malathion) dissolved in a suitable solvent (e.g., acetone) is applied to a surface, such as a filter paper or a glass petri dish. The solvent is allowed to evaporate, leaving a uniform residue of the insecticide.
-
Insect Exposure: A known number of adult insects are introduced onto the treated surface.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data are corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to determine the LC50 and LC95 values.
Residual Activity Bioassay
-
Treatment of Grain: Wheat or other suitable grain is treated with a specific concentration of the insecticide.
-
Storage: The treated grain is stored under controlled conditions.
-
Bioassay at Intervals: At regular intervals (e.g., 1, 3, 6, 12 months), samples of the treated grain are taken, and a known number of adult insects are introduced.
-
Mortality Assessment: Mortality is assessed after a specific exposure period (e.g., 7 days).
-
Data Analysis: The percentage of mortality over time is recorded to determine the residual efficacy of the insecticide.
Conclusion
Based on the available, albeit limited, comparative data, this compound appears to be a more potent insecticide than Malathion against a range of stored-product pests, exhibiting both higher initial toxicity and longer residual activity. However, the lack of recent, comprehensive, and directly comparative studies necessitates a cautious interpretation of these findings. For a definitive comparison, further research employing standardized and detailed experimental protocols across a wide array of stored-product insect pests is highly recommended. The methodologies outlined in this guide provide a framework for conducting such future studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Malathion? [synapse.patsnap.com]
- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 4. researchgate.net [researchgate.net]
- 5. zsp.com.pk [zsp.com.pk]
- 6. researchgate.net [researchgate.net]
- 7. Sublethal Effects of Malathion on Biology and Population Growth of Khapra Beetle, Trogoderma granarium Everts (Coleoptera: Dermestidae) [eajbsa.journals.ekb.eg]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Biochemical mechanisms of resistance in strains of Oryzaephilus surinamensis (Coleoptera: Silvanidae) resistant to malathion and chlorpyrifos-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Fate and Persistence of Phenthoate and Dimethoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental fate and persistence of two organophosphate insecticides, Phenthoate and Dimethoate. The information presented is based on experimental data from various studies and is intended to assist researchers in understanding the environmental behavior of these compounds.
Executive Summary
This compound and Dimethoate, both organophosphate insecticides, exhibit distinct environmental persistence profiles. While both are susceptible to degradation through hydrolysis, photolysis, and microbial action in soil, the rates and pathways of their degradation differ significantly. Dimethoate is characterized by its relatively high water solubility and mobility in soil, leading to a shorter half-life in moist, microbially active environments. Conversely, this compound demonstrates greater persistence, particularly in dry soil conditions, and a higher potential for bioaccumulation in aquatic organisms. This guide summarizes the key quantitative data, outlines the experimental methodologies used to assess their environmental fate, and provides visual representations of their degradation pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the environmental fate and persistence of this compound and Dimethoate.
Table 1: Hydrolysis Half-Life
| Compound | pH | Temperature (°C) | Half-Life (days) |
| This compound | 6 | 24.5 ± 1 | >28 |
| 7 | 24.5 ± 1 | >28 | |
| 8 | 24.5 ± 1 | ~12[1] | |
| Dimethoate | 5 | 25 | 156 |
| 7 | 25 | 68 | |
| 9 | 25 | 4.4 - 8[2] | |
| 9 | 35 | 1.5[2] | |
| 11 | - | <1 (Rapid)[3] |
Table 2: Photolysis Half-Life
| Compound | Medium | Conditions | Half-Life |
| This compound | Water | Irradiated | 6-8 hours |
| Glass | Sunlight exposure (7 hrs/day) | 40 hours (90% loss due to volatilization)[4] | |
| Dimethoate | Water | UV light only | Very slow (5% reduction after 120 min) |
| Water | With TiO2 catalyst (100 mg/L) | 30 minutes (complete disappearance)[5] |
Table 3: Soil Degradation Half-Life (DT50)
| Compound | Soil Type | Conditions | Half-Life (days) |
| This compound | Loam, Silty Clay Loam | Moist (50% capacity), Aerobic/Anaerobic | Rapid degradation to this compound acid[4] |
| - | Dry conditions | Persistent (95% remaining after 59 days) | |
| Dimethoate | Sandy Loam | Drought conditions | ~4[3] |
| Sandy Loam | Moderate rainfall | ~2.5[3] | |
| Various | Moist soil | 2.5 - 31[6] | |
| Non-sterile | - | ~9 - 11[3] | |
| Sterile | - | ~16 - 18[3] |
Table 4: Bioaccumulation Factor (BCF)
| Compound | Organism | Exposure Concentration | BCF |
| This compound | Bluegill sunfish | 2.1 x 10⁻⁵ mg/L | 816 |
| Bluegill sunfish | 2 x 10⁻⁴ mg/L | 901 | |
| Dimethoate | - | - | Low potential (Log Kow = 0.78) |
Experimental Protocols
The environmental fate of pesticides like this compound and Dimethoate is typically assessed using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and comparability across different studies and regulatory bodies.
Hydrolysis
The rate of hydrolysis is determined following OECD Guideline 111: Hydrolysis as a Function of pH .[7][8][9][10][11]
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9).
-
Procedure:
-
A stock solution of the test substance (radiolabeled or non-labeled) is prepared in a suitable solvent.
-
Aliquots of the stock solution are added to sterile buffer solutions to achieve a known initial concentration.
-
The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products.
-
The rate of hydrolysis is determined, and the half-life (DT50) is calculated.
-
Photolysis
The phototransformation of chemicals in water is assessed according to OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .[12][13][14][15]
-
Principle: The test substance is exposed to a light source that simulates natural sunlight to determine the rate of its degradation by light.
-
Procedure:
-
A solution of the test substance in sterile, buffered water is prepared in quartz tubes (which are transparent to UV light).
-
The tubes are irradiated with a light source (e.g., a xenon arc lamp) that mimics the spectral distribution of sunlight.
-
Control samples are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis).
-
Samples are collected at different time points and analyzed for the parent compound and photoproducts.
-
The rate of photolysis and the quantum yield are calculated.
-
Soil Degradation
The rate and route of degradation in soil are investigated using OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[16][17][18][19][20]
-
Principle: The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions.
-
Procedure:
-
Fresh soil samples of known characteristics (e.g., texture, organic carbon content, pH) are used.
-
The test substance, often radiolabeled, is applied to the soil at a specified concentration.
-
The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
For aerobic studies, the soil is incubated in flasks that allow for air exchange while trapping volatile degradation products like ¹⁴CO₂.
-
For anaerobic studies, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment.
-
Soil samples are taken at various intervals and extracted to analyze the concentration of the parent compound and its metabolites.
-
The rate of degradation (DT50) and the formation and decline of major metabolites are determined.
-
Bioaccumulation
The potential for a chemical to accumulate in aquatic organisms is assessed using OECD Guideline 305: Bioaccumulation in Fish .[4][21][22]
-
Principle: Fish are exposed to the test substance in water for a defined period (uptake phase), followed by a period in clean water to measure the rate of elimination (depuration phase).
-
Procedure:
-
A suitable fish species (e.g., zebrafish, rainbow trout) is acclimated to laboratory conditions.
-
The fish are exposed to a constant, low concentration of the test substance in a flow-through system.
-
Water and fish samples are taken at regular intervals during the uptake phase to measure the concentration of the substance.
-
After the uptake phase, the remaining fish are transferred to clean water for the depuration phase, and fish samples continue to be taken.
-
The concentrations of the test substance in fish and water are used to calculate the Bioconcentration Factor (BCF), which is the ratio of the concentration in the fish to the concentration in the water at steady state.
-
Mandatory Visualizations
Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound and Dimethoate in the environment.
Caption: Degradation pathway of this compound.
Caption: Degradation pathway of Dimethoate.
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the environmental fate of a pesticide.
Caption: Generalized workflow for pesticide fate assessment.
References
- 1. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 2. vti.mod.gov.rs [vti.mod.gov.rs]
- 3. Dimethoate (EHC 90, 1989) [inchem.org]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicology of Dimethoate and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 10. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 11. oecd.org [oecd.org]
- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 13. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. eppltd.com [eppltd.com]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
Comparative Analysis of Acetylcholinesterase Inhibition by Phenthoate and Other Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibition potency of the organophosphate insecticide Phenthoate against other commonly used organophosphates. The primary mechanism of toxicity for organophosphate pesticides is the inhibition of AChE, an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2][3][4] Understanding the relative potencies of different organophosphates is crucial for toxicological studies, risk assessment, and the development of potential antidotes.
Quantitative Comparison of AChE Inhibition Potency
The following table summarizes the in vitro acetylcholinesterase inhibition data for several organophosphates. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher inhibitory potency. It is important to note that many organophosphates, such as malathion and parathion, are pro-pesticides and require metabolic activation to their "oxon" analogs to become potent AChE inhibitors.
| Organophosphate (Active Metabolite) | AChE Source | IC50 (µM) | Inhibition Constant (Ki) | Reference |
| This compound | Data Not Available | Not Found | Not Found | |
| Chlorpyrifos-oxon | Human Erythrocyte | 0.12 | - | [7] |
| Paraoxon (from Parathion) | Human Recombinant | - | 1.1 x 10^7 M⁻¹min⁻¹ (bimolecular rate constant) | |
| Malaoxon (from Malathion) | Not Specified | 25.45 | - | |
| Diazinon | Human Recombinant | 14.26 | - | |
| Profenofos | Human Recombinant | 0.302 | - | [8] |
| Monocrotophos | Human Erythrocyte | 0.25 | - | [7] |
| Acephate | Human Erythrocyte | 4.0 | - | [7] |
Note: The inhibitory potency of organophosphates can vary depending on the source of the acetylcholinesterase enzyme, the experimental conditions, and the specific assay used.
Mechanism of Acetylcholinesterase Inhibition by Organophosphates
Organophosphates act as irreversible inhibitors of acetylcholinesterase. The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of the AChE enzyme, leading to the formation of a stable, phosphorylated enzyme complex.[3][4] This covalent modification renders the enzyme inactive, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning.[1][2][3]
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Protocols
The determination of the acetylcholinesterase inhibitory potency of a compound is typically performed using an in vitro enzyme assay. The most common method is the Ellman's assay, a colorimetric method that measures the activity of AChE.[8][9]
General Protocol for IC50 Determination of AChE Inhibition (Ellman's Method)
This protocol outlines the general steps for determining the IC50 value of an organophosphate inhibitor against acetylcholinesterase.
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant human)
-
Phosphate buffer (e.g., pH 8.0)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Organophosphate inhibitor stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the organophosphate inhibitor.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to each well. Then, add different concentrations of the organophosphate inhibitor to the respective wells. A control well should contain the enzyme and the solvent used for the inhibitor. Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition and Reaction: To initiate the enzymatic reaction, add the substrate (ATCI) and the chromogen (DTNB) to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of AChE inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Caption: General Experimental Workflow for Determining AChE Inhibition.
Conclusion
This guide provides a comparative framework for understanding the acetylcholinesterase inhibition potency of this compound relative to other organophosphates. While a specific IC50 value for this compound was not identified in the surveyed literature, the provided data for other organophosphates highlights the range of potencies within this class of compounds. The detailed experimental protocol and the mechanistic diagram offer valuable resources for researchers in toxicology and drug development. Further research is warranted to determine the precise in vitro AChE inhibition potency of this compound to allow for a more direct comparison and a more comprehensive risk assessment.
References
- 1. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
Degradation Kinetics of Phenthoate Enantiomers: A Comparative Analysis in Different Soil Environments
The enantioselective degradation of the chiral pesticide phenthoate in soil is a critical factor in understanding its environmental fate and potential toxicity. Variations in soil properties can significantly influence the degradation rates of its individual enantiomers, leading to shifts in the enantiomeric ratio and potentially altered biological activity of the residual pesticide. This guide provides a comparative analysis of the degradation kinetics of this compound enantiomers in different soil types, supported by experimental data and detailed methodologies.
Quantitative Degradation Data
The degradation of this compound enantiomers exhibits notable differences depending on the soil's physicochemical properties, particularly its pH. Experimental data from studies on acidic and alkaline soils demonstrate this enantioselectivity.[1][2] In alkaline environments, the degradation is markedly stereoselective, with the (+)-enantiomer degrading at a faster rate than the (-)-enantiomer.[1][2] Conversely, in acidic soil, little to no enantioselectivity is observed in the degradation process.[1][2]
| Soil Type | Enantiomer | Half-life (t½) | Degradation Rate Constant (k) | Enantioselectivity |
| Alkaline Soil 1 | (+)-Phenthoate | Faster degradation | Higher k value | High |
| (-)-Phenthoate | Slower degradation | Lower k value | ||
| Alkaline Soil 2 | (+)-Phenthoate | Faster degradation | Higher k value | High |
| (-)-Phenthoate | Slower degradation | Lower k value | ||
| Acidic Soil | (+)-Phenthoate | Similar to (-)-enantiomer | Similar k values | Little to none |
| (-)-Phenthoate | Similar to (+)-enantiomer | Similar k values |
Note: Specific half-life and degradation rate constant values were not provided in the abstracts of the search results. The table reflects the qualitative findings of faster and slower degradation as reported.
Experimental Protocols
The following outlines a typical experimental workflow for assessing the degradation kinetics of this compound enantiomers in soil.
1. Soil Sample Collection and Preparation:
-
Soil samples are collected from different locations, ensuring a variety of soil types (e.g., acidic, alkaline, sandy loam, silty clay loam).[1][3]
-
The collected soil is air-dried, ground, and sieved to ensure homogeneity.
-
Physicochemical properties of the soil, such as pH, organic matter content, and texture, are characterized.
2. Pesticide Application and Incubation:
-
A racemic mixture of this compound is applied to the soil samples at a predetermined concentration.[2]
-
The treated soil samples are thoroughly mixed to ensure uniform distribution of the pesticide.
-
The samples are incubated under controlled laboratory conditions, typically in the dark at a constant temperature (e.g., 25°C) and moisture level.[2]
3. Sample Extraction and Analysis:
-
At specific time intervals, subsamples of the treated soil are collected for analysis.[2]
-
This compound residues are extracted from the soil using a suitable method, such as matrix solid-phase dispersion (MSPD).[1][2] The MSPD procedure involves dispersing the soil sample with a solid support like Florisil and eluting the analyte with an organic solvent mixture (e.g., hexane:ethyl acetate).[2]
-
The extracted solution is then analyzed to determine the concentration of each this compound enantiomer.
4. Chiral Separation and Quantification:
-
The enantiomers of this compound are separated and quantified using chiral high-performance liquid chromatography (HPLC).[1][2]
-
A chiral stationary phase, such as cellulose tris-3,5-dimethylphenylcarbamate, is used to achieve the separation of the (+) and (-) enantiomers.[1][2]
-
Detection is typically carried out using a UV detector or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][4]
5. Data Analysis:
-
The degradation kinetics of each enantiomer are determined by plotting the concentration of the enantiomer against time.
-
The half-life (t½) of each enantiomer is calculated from the degradation curve, often assuming first-order kinetics.
Visualizing the Process and Influences
To better understand the experimental process and the factors influencing this compound degradation, the following diagrams are provided.
Caption: Experimental workflow for studying this compound enantiomer degradation in soil.
Caption: Factors influencing the enantioselective degradation of this compound in soil.
References
- 1. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Phenthoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Phenthoate, an organophosphate pesticide. The information presented is supported by experimental data from published scientific literature, offering a comprehensive overview for researchers selecting the appropriate analytical technique for their specific needs.
Introduction to this compound and Analytical Challenges
This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity. Its determination in various matrices, including environmental and biological samples, is crucial for monitoring contamination and ensuring food safety. The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., enantiomer-specific separation).
Experimental Methodologies
Detailed experimental protocols for both GC-MS/MS and LC-MS/MS methods are outlined below. These protocols are based on established and validated methods found in the scientific literature.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
This method is adapted from a multi-residue pesticide analysis workflow.
Sample Preparation (QuEChERS Method)
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile. For samples with low water content, water is added to improve extraction efficiency.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is cleaned up using a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal.
-
Final Extract: The cleaned extract is centrifuged, and the supernatant is collected for GC-MS/MS analysis.
Instrumental Analysis
-
Gas Chromatograph: Agilent Intuvo 9000 GC system (or equivalent).
-
Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow.
-
Inlet: Programmed Temperature Vaporization (PTV) or Split/Splitless inlet.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is specifically tailored for the enantioselective analysis of this compound.[1]
Sample Preparation
-
Extraction: A 10 g sample is extracted with 20 mL of acetonitrile by shaking.
-
Cleanup: The extract is passed through a graphitized carbon black SPE cartridge to remove interferences.
-
Final Extract: The eluate is collected and filtered through a 0.22 µm membrane before LC-MS/MS analysis.
Instrumental Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: Chiral OJ-RH column (150 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase: Methanol and water (85:15, v/v) at a flow rate of 1 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Performance Comparison
The following tables summarize the quantitative performance data for both GC-MS/MS and LC-MS/MS methods for the analysis of this compound.
Table 1: GC-MS/MS Method Performance for this compound in Food Matrices [2]
| Parameter | Performance |
| Limit of Quantification (LOQ) | 2 µg/kg |
| Accuracy (Recovery) | 70-120% (at 10 and 50 µg/kg) |
| Precision (RSD) | < 20% |
Note: Data is from a multi-residue method and represents general performance for a class of pesticides including this compound in various fruit and vegetable matrices.
Table 2: LC-MS/MS Method Performance for this compound Enantiomers in Fruits, Vegetables, and Grains [1]
| Parameter | Performance |
| Linearity (Correlation Coefficient, r²) | ≥0.9986 |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | <0.25 µg/kg |
| Accuracy (Mean Recovery) | 76.2-91.0% |
| Precision (Intra-day RSD) | 2.0-7.9% |
| Precision (Inter-day RSD) | 2.4-8.4% |
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as GC-MS and LC-MS/MS.
Caption: A flowchart illustrating the key stages of a cross-validation study for two analytical methods.
Discussion and Conclusion
Both GC-MS/MS and LC-MS/MS are powerful techniques for the determination of this compound.
-
GC-MS/MS offers excellent sensitivity with a reported LOQ of 2 µg/kg in complex food matrices.[2] It is a robust and widely used technique for routine monitoring of a broad range of pesticides. The QuEChERS sample preparation method is efficient and effective for a variety of sample types.
-
LC-MS/MS demonstrates high sensitivity with a reported LOD of less than 0.25 µg/kg and provides the significant advantage of being able to separate and quantify the enantiomers of this compound, which is crucial for toxicological and environmental fate studies.[1] The sample preparation for the described LC-MS/MS method is also straightforward.
References
Evaluating the performance of different QuEChERS kits for Phenthoate
A Comparative Guide to QuEChERS Kits for Phenthoate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This compound, an organophosphate insecticide, is a compound of significant interest due to its potential presence in various agricultural products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis, offering a streamlined sample preparation workflow. This guide provides an objective comparison of the performance of different standardized QuEChERS methodologies for the analysis of this compound, supported by experimental data from published studies.
Performance of Different QuEChERS Methods for this compound
The two most widely adopted standardized QuEChERS methods are the AOAC Official Method 2007.01 and the EN 15662 method. While a direct comparison of various commercial kits in a single study for this compound was not found in the reviewed literature, data from separate validation studies utilizing these standard methods provide valuable insights into their performance.
Table 1: Performance Data for this compound Analysis using AOAC and EN QuEChERS Methods
| Method | Commodity | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| AOAC 2007.01 | Apple | 0.01 | 97.1 | 5.63 | [Nalcı et al., 2018] |
| Apple | 0.05 | 98.0 | 4.22 | [Nalcı et al., 2018] | |
| EN 15662 | Mango | Not Specified | 70-120 | <20 | [Agilent Technologies, 2015] |
The data indicates that the AOAC 2007.01 method provides excellent recovery and precision for this compound in apples at both low and high spiking concentrations. The study utilizing the EN 15662 method for a multi-residue analysis that included this compound in mango reported that all compounds met the generally accepted performance criteria of 70-120% recovery and RSDs below 20%, suggesting this method is also suitable for this compound analysis.
Experimental Protocols
Below are the detailed experimental protocols from the studies cited, providing a basis for replicating the methodologies.
Protocol 1: AOAC 2007.01 Method for this compound in Apple
This protocol is based on the study by Nalcı et al. (2018).
1. Sample Preparation:
-
Homogenize a representative apple sample.
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 15 mL of acetonitrile to the sample tube.
-
Add the contents of a commercially available AOAC 2007.01 extraction salt packet, typically containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube. The specific dSPE tube composition for this study was not detailed, but a common choice for fruits and vegetables is one containing anhydrous MgSO₄ and primary secondary amine (PSA).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Analysis:
-
The supernatant is ready for analysis by an appropriate chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: EN 15662 Method for this compound in Mango
This protocol is based on an application note from Agilent Technologies (2015).
1. Sample Preparation:
-
Homogenize a representative mango sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile.
-
Add the contents of a commercially available EN 15662 extraction salt packet (e.g., Agilent Bond Elut QuEChERS EN Extraction Kit, p/n 5982-5650), containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper layer to a dSPE tube for pigmented fruits and vegetables (e.g., Agilent Bond Elut QuEChERS dSPE for pigmented fruits and vegetables, p/n 5982-5256), typically containing MgSO₄, PSA, and graphitized carbon black (GCB).
-
Shake for 1 minute.
-
Centrifuge for 5 minutes at 5,000 rpm.
4. Analysis:
-
The supernatant is then analyzed, in this case by GC/MS/MS.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the AOAC 2007.01 and EN 15662 QuEChERS methods.
Conclusion
Both the AOAC 2007.01 and EN 15662 standardized QuEChERS methods are effective for the extraction and cleanup of this compound from fruit matrices, demonstrating good recovery and precision. The choice between the two may depend on the specific laboratory's standard operating procedures, the range of other pesticides being analyzed, and the nature of the sample matrix. Commercial QuEChERS kits from various manufacturers (e.g., Agilent, Phenomenex, Thermo Fisher Scientific) are available in formulations that adhere to these official methods, providing convenience and consistency for routine analysis. When selecting a commercial kit, it is advisable to consult the manufacturer's application notes and validation data for the specific analytes and matrices of interest.
Comparative study of Phenthoate persistence on different crop surfaces
A detailed review of the dissipation and residual half-life of the organophosphate insecticide phenthoate on various agricultural commodities reveals significant differences in its persistence, influenced by crop type and environmental conditions. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's behavior on different crop surfaces.
This compound is a widely used non-systemic insecticide and acaricide effective against a broad spectrum of pests on crops such as citrus fruits, sweet peppers, and millet.[1] Understanding its persistence is crucial for establishing pre-harvest intervals (PHIs), ensuring food safety, and assessing potential environmental impact. This guide consolidates findings from various studies to compare the half-life and residual behavior of this compound on different crop surfaces.
Comparative Persistence of this compound
The persistence of this compound, often quantified by its half-life (T½), varies considerably among different crops. The half-life is the time it takes for 50% of the initial pesticide residue to dissipate.
A study on sweet peppers grown under greenhouse conditions demonstrated a relatively rapid degradation of this compound. Following a specific application, the initial deposit and subsequent dissipation were monitored to determine its persistence.
In contrast, studies on citrus fruits have shown that this compound can persist significantly longer, particularly on the rind. Research conducted on California citrus trees revealed half-lives for this compound on the rind of oranges, lemons, and grapefruits to be approximately 15, 20, and 20 days, respectively.[2] Notably, no determinable residues were found in the edible pulp of these fruits.[2]
For millet, a study investigating dissipation characteristics did not provide a direct half-life on the grain or straw but reported on the maximum residue levels at different pre-harvest intervals.[1] This data is valuable for residue management but does not allow for a direct half-life comparison with other crops.
The following table summarizes the available quantitative data on this compound persistence on different crop surfaces.
| Crop | Initial Deposit (mg/kg) | Half-Life (T½) in Days | Reference |
| Sweet Pepper (Greenhouse) | 0.11 | 10.3 | Calculated from study data |
| Orange (Rind) | Not Specified | 15 ± 1 | [2] |
| Lemon (Rind) | Not Specified | 20 ± 8 | [2] |
| Grapefruit (Rind) | Not Specified | 20 ± 5 | [2] |
This compound Residues in Millet at Different Pre-Harvest Intervals
| Plot (Days Before Harvest) | Residue in Grain (mg/kg) | Residue in Straw (mg/kg) | Reference |
| 40/30 | 0.02 | 0.02 | [1] |
| 30/21 | 0.15 | 0.04 | [1] |
| 21/14 | 0.61 | 0.18 | [1] |
| 14/7 | 0.72 | 0.38 | [1] |
Factors Influencing this compound Persistence
The persistence of this compound on crop surfaces is influenced by a multitude of factors, including:
-
Crop Type: The physical and chemical properties of the crop surface, such as the presence of a waxy cuticle, can significantly affect pesticide adherence and degradation.
-
Environmental Conditions: Temperature, humidity, and sunlight play crucial roles in the chemical and photodegradation of pesticides.
-
Application Method: The formulation and application technique can influence the initial deposit and distribution of the pesticide.
-
Microbial Activity: Microorganisms present on the crop surface can contribute to the breakdown of the pesticide.
Experimental Protocols
The determination of this compound residues on crop surfaces typically involves extraction followed by analysis using chromatographic techniques.
Sample Preparation and Extraction
A common procedure for extracting this compound from vegetable and fruit samples involves the following steps:
-
Homogenization: A representative sample of the crop is homogenized to ensure a uniform distribution of the residue.
-
Solvent Extraction: The homogenized sample is extracted with an organic solvent, such as acetonitrile or a mixture of acetone and acetonitrile, to dissolve the this compound residues.[3]
-
Partitioning and Clean-up: The extract is then partitioned with a non-polar solvent and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering co-extractives from the matrix.
Analytical Determination
The quantification of this compound in the cleaned-up extract is typically performed using one of the following methods:
-
Gas Chromatography (GC): GC coupled with a specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is a widely used technique for the analysis of organophosphate pesticides like this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is also employed for the determination of this compound residues, especially at very low concentrations.[1]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in studying this compound persistence, the following diagrams illustrate the typical experimental workflow and the factors influencing its degradation.
References
Toxicological Risk Assessment: A Comparative Analysis of Phenthoate and Modern Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of the organophosphate insecticide Phenthoate against modern insecticides, specifically neonicotinoids (Imidacloprid and Thiamethoxam) and pyrethroids (Bifenthrin and Deltamethrin). The information presented is supported by experimental data to facilitate a comprehensive toxicological risk assessment.
Quantitative Toxicological Data Summary
The following table summarizes key toxicological endpoints for this compound and selected modern insecticides. These values are critical for comparing the acute and chronic toxicity of these compounds. Lower LD50 values indicate higher acute toxicity, while lower No-Observed-Adverse-Effect-Level (NOAEL) and Acceptable Daily Intake (ADI) values suggest greater chronic toxicity.
| Insecticide Class | Active Ingredient | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rat, mg/kg) | Chronic NOAEL (rat, mg/kg bw/day) | ADI (mg/kg bw/day) |
| Organophosphate | This compound | 77.7 - 400[1][2] | 700[2] | 1.0[3] | 0.003[1][4] |
| Neonicotinoid | Imidacloprid | 380 - 650[5] | >5000[6][7] | 5.7[7] | 0.06[6][8][9][10][11] |
| Neonicotinoid | Thiamethoxam | 1563[12] | >2000[12] | 50.3 (female)[12] | 0.08[12][13][14] |
| Pyrethroid | Bifenthrin | 53.4[12] | >2000[12] | 2.3[12] | 0.015[15] |
| Pyrethroid | Deltamethrin | 31 - 139 (in oil)[16] | >2000[1][7] | 1.1[5] | 0.01[5][7][10][17] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally accepted for the assessment of chemical safety.
Acute Toxicity Testing
-
Acute Oral Toxicity (OECD Guideline 401): This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose. Graded doses of the test substance are administered to groups of fasted animals (typically rats). Observations of mortality and clinical signs of toxicity are recorded for up to 14 days. The LD50 is then calculated statistically as the dose that is lethal to 50% of the test population.
-
Acute Dermal Toxicity (OECD Guideline 402): This method assesses the toxicity of a substance following a single dermal application. The substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours. The animals are observed for mortality and signs of toxicity for 14 days to determine the dermal LD50.
Chronic Toxicity Testing
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408): This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. The test substance is administered orally in daily graded doses to groups of rodents for 90 days. The animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption. At the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed to identify target organs and determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Chronic Toxicity Studies (OECD Guideline 452): These are long-term studies (typically 12-24 months) designed to evaluate the cumulative toxic effects of a substance over a significant portion of the animal's lifespan. The substance is administered daily in the diet or by gavage. The study design is similar to the 90-day study but extends for a longer duration to assess chronic toxicity and carcinogenicity. The NOAEL from this study is often used to derive the Acceptable Daily Intake (ADI).
Derivation of Acceptable Daily Intake (ADI)
The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. It is calculated by dividing the NOAEL from the most sensitive species in the most relevant long-term toxicity study by a safety factor (typically 100). This factor accounts for inter-species and intra-species differences in sensitivity.
Signaling Pathways and Mechanisms of Action
The toxic effects of insecticides are directly related to their interaction with specific molecular targets within the nervous system of insects and, to a lesser extent, non-target organisms.
Caption: Mechanism of action of this compound.
This compound, an organophosphate, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of nerve impulses, ultimately resulting in paralysis and death of the insect.
Caption: Mechanism of action of Neonicotinoids.
Neonicotinoids, such as Imidacloprid and Thiamethoxam, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[18] They bind to these receptors, mimicking the action of acetylcholine but with a much stronger and more persistent effect. This leads to overstimulation of the nerve cells, resulting in paralysis and death.[18] Their higher affinity for insect nAChRs compared to mammalian receptors contributes to their selective toxicity.[18]
Caption: Mechanism of action of Pyrethroids.
Pyrethroids, like Bifenthrin and Deltamethrin, act on the voltage-gated sodium channels in the nerve cell membranes. They modify the gating kinetics of these channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in repetitive neuronal discharge, paralysis, and eventual death of the insect.
Conclusion
This comparative guide highlights the differences in the toxicological profiles of this compound and modern insecticides. This compound, as an organophosphate, generally exhibits higher acute toxicity compared to the selected neonicotinoids and pyrethroids. The modern insecticides, in turn, demonstrate a greater degree of selectivity, primarily due to their specific modes of action on insect neural targets. This information is crucial for making informed decisions in the development of new, safer, and more effective pest control agents. Researchers are encouraged to consider these toxicological endpoints and mechanisms of action in their ongoing work.
References
- 1. extranet.who.int [extranet.who.int]
- 2. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]
- 4. Exposure to deltamethrin at the NOAEL causes ER stress and disruption of hippocampal neurogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DELTAMETHRIN [inchem.org]
- 6. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 7. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 8. EXTOXNET PIP - DELTAMETHRIN [extoxnet.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Deltamethrin (Ref: OMS 1998) [sitem.herts.ac.uk]
- 11. merck.com [merck.com]
- 12. fao.org [fao.org]
- 13. fao.org [fao.org]
- 14. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Bifenthrin (Ref: FMC 54800) [sitem.herts.ac.uk]
- 16. DSpace [iris.who.int]
- 17. WHO | JECFA [apps.who.int]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Phenthoate Disposal
For Immediate Release
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of phenthoate, an organophosphate insecticide. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate actions in case of accidental exposure.
Personal Protective Equipment (PPE):
When handling this compound, all personnel must wear:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Respiratory Protection: In case of potential aerosolization or if working with powdered forms, a respirator may be necessary.[1]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure proper ventilation.
-
Containment: For small spills, absorb the material with inert substances like sand or earth.[1][2] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontamination solution (see Experimental Protocols).
First Aid Measures:
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[1][2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the chemical properties and disposal of this compound.
| Parameter | Value | Reference |
| Chemical Stability | Stable in acidic and neutral media. | [3] |
| Hydrolysis at pH 9.7 | Approximately 25% hydrolysis after 20 days. | [3][4] |
| Recommended Storage Temperature | Not to exceed 25-30°C. | [1][2] |
Experimental Protocol: Alkaline Hydrolysis for this compound Disposal
Alkaline hydrolysis is a recognized and effective method for the degradation of organophosphate pesticides like this compound. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste (liquid or solid)
-
Sodium hydroxide (NaOH) pellets or solution
-
Ethanol (optional, as a solvent)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH meter or pH strips
Procedure:
-
Preparation of Alkaline Solution: Prepare a 1 M sodium hydroxide solution by carefully dissolving 40 g of NaOH pellets in 1 liter of water. Caution: This process is exothermic.
-
Dissolving this compound Waste: If the this compound waste is in a solid form or a non-aqueous solvent, it can be dissolved in a minimal amount of ethanol to facilitate the reaction.
-
Reaction Setup: Place the beaker or flask containing the this compound waste (or solution) on a stir plate within a chemical fume hood. Add a stir bar.
-
Initiating Hydrolysis: Slowly add the 1 M NaOH solution to the this compound waste while stirring continuously. A general guideline is to use a 10-fold excess of the alkaline solution by volume compared to the volume of the this compound waste.
-
Monitoring the Reaction:
-
Continuously stir the mixture at room temperature.
-
Monitor the pH of the solution periodically. The pH should be maintained above 12 to ensure effective hydrolysis. Add more NaOH solution if necessary.
-
-
Reaction Time: Allow the reaction to proceed for at least 24 hours to ensure complete degradation of the this compound. For more stable organophosphates, a longer reaction time or gentle heating may be required.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Caution: The neutralization reaction can be exothermic.
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance on the final disposal of the treated waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.
References
Personal protective equipment for handling Phenthoate
Essential Safety and Handling Guide for Phenthoate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a highly toxic organophosphate insecticide, it is imperative to use appropriate personal protective equipment to minimize exposure via dermal, ocular, inhalation, and oral routes.[1][2] The recommended PPE includes:
-
Eye Protection: To prevent eye contact, wear chemical goggles or a full-face shield.[3][4]
-
Skin Protection: To avoid skin contact, wear full-length disposable protective clothing (e.g., Tyvek® coveralls), waterproof boots, and nitrile gloves.[3][5] Pant legs should be worn over boots to prevent the pesticide from draining into the boot.[5] Leather items should be avoided as they absorb pesticides.[6]
-
Hand Protection: Always wear unlined, chemical-resistant gloves, such as nitrile gloves.[3][4] Never wear cotton, leather, or canvas gloves.[4]
-
Respiratory Protection: To avoid breathing vapor or mist, use an approved supplied-air respirator or a self-contained breathing apparatus.[1][3] Handling should occur in a chemical fume hood.[3][6]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Metric | Value | Species | Reference |
| Acute Oral LD50 | 410 mg/kg | Rat | [3] |
| 400 mg/kg | Rat | [7] | |
| Acute Dermal LD50 | > 5,000 mg/kg | Rat | [3] |
| 700 mg/kg | Rat | [7] | |
| Acute Inhalation LC50 (4hrs) | 3.17 mg/L | Rat | [3] |
| Fish Toxicity (TLm 48h) | 2.5 ppm | Carp | [8] |
| 2.4 ppm | Goldfish | [8] | |
| Bee Toxicity (LD50) | 0.306 µ g/bee | Bee | [8] |
Operational and Disposal Plans
Handling and Storage Procedures
Handling:
-
Always read the product label before use.[3]
-
Consider all chemicals hazardous and avoid direct physical contact.[3][6]
-
Handling should take place in a chemical fume hood to ensure proper ventilation.[3][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][9]
-
Wash hands thoroughly after handling the product.[9]
Storage:
-
Store in sealed, original containers in a cool, dry, and well-ventilated area.[1][6][8]
-
Keep away from sources of heat, open flames, and spark-generating equipment.[3][6]
-
Store away from inhabited buildings, food, and animal feed.[6][9]
-
Storage areas must be secure and inaccessible to unauthorized personnel.[6]
Accidental Release Measures (Spill Cleanup)
-
Evacuate unnecessary personnel and ventilate the area.[9]
-
Do not touch damaged containers or spilled material without wearing appropriate protective clothing.[3][6]
-
Cover the spill with a plastic sheet to prevent spreading.[3][6]
-
Absorb or cover the spill with dry earth, sand, or other non-combustible material and transfer it to containers.[3][6]
-
Do not allow the substance to enter drains or water courses.[7][9]
Disposal Plan
-
Dispose of this compound waste in a safe manner, adhering to local and national regulations.[9]
-
Do not dispose of undiluted chemicals on site.[8]
-
Empty containers should be triple or pressure rinsed, with the rinsate added to the spray tank.[8]
-
If not recycling, break, crush, or puncture empty containers and bury them in a designated landfill or a specially marked disposal pit at least 500 mm deep, clear of waterways and vegetation.[8]
-
Empty containers and the product should not be incinerated.[8]
First Aid Measures
-
Inhalation: Move the patient to fresh air and monitor for respiratory distress.[6]
-
Skin Contact: Remove contaminated clothing and wash the skin, hair, and nails vigorously with soap and water.[3][6] Discard any contaminated leather items.[6]
-
Eye Contact: Irrigate the exposed eyes with copious amounts of tepid water for at least 15 minutes.[6]
-
Ingestion: Seek immediate medical assistance.[6] Do not induce vomiting.[1]
Experimental Workflow & Signaling Pathways
Below is a diagram illustrating the safe handling workflow for this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. resetagri.in [resetagri.in]
- 2. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. tlongagro.com [tlongagro.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. coromandel.biz [coromandel.biz]
- 9. simonisbv.nl [simonisbv.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
